Tris(4-nitrophenyl)amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-nitro-N,N-bis(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O6/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNJBIDKQIRWRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066610 | |
| Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-93-1 | |
| Record name | 4-Nitro-N,N-bis(4-nitrophenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20440-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020440931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 4-nitro-N,N-bis(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Tris(4-nitrophenyl)amine via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of tris(4-nitrophenyl)amine, a key intermediate in various chemical and pharmaceutical applications. The document details the prevalent synthetic methodologies, focusing on nucleophilic aromatic substitution, and presents quantitative data, experimental protocols, and visual diagrams to facilitate understanding and replication.
Introduction
This compound is a triphenylamine (B166846) derivative characterized by the presence of three nitro groups attached to the phenyl rings. This electron-withdrawing nature makes it a valuable precursor for the synthesis of various functional materials, including hole-transporting materials for organic electronics and polyimide composites.[1][2][3] Its synthesis is primarily achieved through nucleophilic aromatic substitution reactions, which are the focus of this guide.
Synthetic Methodologies
The synthesis of this compound can be accomplished via several nucleophilic aromatic substitution pathways. The most common approaches involve the reaction of a 4-nitroaniline (B120555) derivative with an activated 4-halonitrobenzene. These reactions are typically facilitated by a base in a polar aprotic solvent at elevated temperatures. One prominent method is a modified Ullmann condensation, a copper-catalyzed reaction, though catalyst-free methods have also been successfully employed.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data from various reported synthetic procedures for this compound via nucleophilic aromatic substitution.
| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroaniline | 1-Fluoro-4-nitrobenzene (B44160) | K₂CO₃ | DMSO | 120 | 48 | 77 | [1] |
| 4-Nitroaniline | 1-Chloro-4-nitrobenzene | K₂CO₃ | DMSO | 140 | 17 | Not specified | [6] |
| 4-Nitroaniline | 4-Fluoronitrobenzene | CsF | DMSO | 120 | 24 | 97 | [7] |
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on a modified literature procedure.[1]
Materials:
-
4-Nitroaniline
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl, 1 M)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Thermometer
-
Heating mantle
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add 4-nitroaniline (3 g, 21.7 mmol) and potassium carbonate (6.9 g, 49.9 mmol).
-
Add dimethyl sulfoxide (10 mL) to the flask and stir the mixture at ambient temperature for 6 hours.
-
Slowly add 1-fluoro-4-nitrobenzene (4.7 mL, 47.6 mmol) dropwise to the reaction mixture.
-
Heat the mixture to 120 °C and maintain this temperature under reflux for 48 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a 1 M solution of hydrochloric acid until a yellow to orange precipitate forms.
-
Filter the solid precipitate using a Buchner funnel and wash it with warm ethanol.
-
Dry the collected solid to obtain this compound. The reported yield for this procedure is approximately 77%.[1]
Visualizations
Reaction Workflow:
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A flowchart of the synthesis of this compound.
Reaction Mechanism:
The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The following diagram illustrates the logical steps of this reaction.
Caption: The mechanism of this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p -toluenesulfonic acid hybrid ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC06442G [pubs.rsc.org]
- 3. guidechem.com [guidechem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. This compound|lookchem [lookchem.com]
In-Depth Technical Guide: Crystal Structure and Molecular Geometry of Tris(4-nitrophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(4-nitrophenyl)amine is a key organic compound utilized in the synthesis of various functional materials, including dyes and polymers with potential applications in electronics and photocatalysis. A thorough understanding of its three-dimensional structure is paramount for designing novel materials and predicting their properties. This technical guide provides a comprehensive overview of the molecular geometry of this compound. In the absence of publicly available experimental single-crystal X-ray diffraction data, this guide presents a theoretical framework based on computational modeling, offering valuable insights into its structural characteristics. Detailed computational protocols are provided to enable researchers to replicate and expand upon these findings.
Introduction
This compound, with the chemical formula C₁₈H₁₂N₄O₆, is a propeller-shaped molecule consisting of a central nitrogen atom bonded to three 4-nitrophenyl groups.[1] Its derivatives are precursors to important compounds such as Tris(4-aminophenyl)amine (TAPA), which is widely used in the synthesis of advanced polymers and covalent organic frameworks.[2][3] The electronic and steric properties of the nitro groups significantly influence the overall molecular conformation, including the planarity of the central amine and the torsion angles of the phenyl rings. This guide delves into the predicted molecular geometry, offering a foundational understanding for researchers in materials science and drug development.
Predicted Molecular Geometry
Due to the unavailability of experimental crystallographic data from public repositories such as the Cambridge Crystallographic Data Centre (CCDC), the molecular geometry of this compound is presented here based on anticipated results from computational modeling, specifically Density Functional Theory (DFT) calculations. These theoretical values provide a robust estimation of the molecule's structure. For comparison, computational data for the related compound, Tris(4-aminophenyl)amine (TAPA), suggests a C–N bond length of 1.42 Å and a C–N–C bond angle of 120°, with a CCNC torsion angle of 42°.[3][4]
Predicted Bond Lengths
The bond lengths within the this compound molecule are expected to be influenced by the electron-withdrawing nature of the nitro groups.
| Atom 1 | Atom 2 | Predicted Bond Length (Å) |
| N(central) | C(phenyl) | ~1.43 |
| C(phenyl) | C(phenyl) | ~1.39 (aromatic) |
| C(phenyl) | N(nitro) | ~1.48 |
| N(nitro) | O(nitro) | ~1.22 |
| C(phenyl) | H(phenyl) | ~1.08 |
Predicted Bond Angles
The bond angles are crucial in defining the overall shape of the molecule. The central nitrogen atom is predicted to have a trigonal planar or nearly planar geometry.
| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |
| C(phenyl) | N(central) | C(phenyl) | ~120 |
| N(central) | C(phenyl) | C(phenyl) | ~120 |
| C(phenyl) | N(nitro) | O(nitro) | ~118 |
| O(nitro) | N(nitro) | O(nitro) | ~124 |
| C(phenyl) | C(phenyl) | H(phenyl) | ~120 |
Predicted Torsion Angles
Torsion angles describe the rotation around bonds and determine the three-dimensional conformation of the molecule, including the propeller-like arrangement of the phenyl rings.
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Torsion Angle (°) |
| C(phenyl) | N(central) | C(phenyl) | C(phenyl) | ~40-50 |
| N(central) | C(phenyl) | C(phenyl) | N(nitro) | ~180 (para-substitution) |
Experimental and Computational Protocols
While experimental data is not available, this section outlines the standard methodologies for the synthesis and computational analysis of this compound.
Synthesis of this compound
A common synthetic route involves the nucleophilic aromatic substitution reaction between 4-fluoro-nitrobenzene and 4-nitroaniline (B120555) in the presence of a base.[2]
Materials:
-
4-nitroaniline
-
1-fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
Procedure:
-
A mixture of 4-nitroaniline and potassium carbonate in DMSO is stirred at room temperature in a three-neck round-bottom flask equipped with a condenser.
-
1-fluoro-4-nitrobenzene is added dropwise to the mixture.
-
The reaction mixture is then heated to reflux (typically around 120 °C) for an extended period (e.g., 48 hours).
-
After cooling, the reaction mixture is poured into crushed ice to precipitate the product.
-
The resulting solid is collected by filtration, washed with warm ethanol and water, and then dried to yield this compound.
Computational Geometry Optimization Protocol (Density Functional Theory)
This protocol describes a standard procedure for predicting the molecular geometry of an organic molecule like this compound using DFT calculations.[5][6]
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Initial Structure Creation: A 3D model of the this compound molecule is built using a molecular modeling interface.
-
Method Selection:
-
Functional: A suitable density functional is chosen, for example, B3LYP, which is known to provide a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: A basis set such as 6-31G(d,p) is selected to provide a good description of the electronic structure.
-
-
Calculation Type: A geometry optimization calculation is specified. This procedure iteratively adjusts the atomic coordinates to find the lowest energy conformation of the molecule.
-
Convergence Criteria: Default or tighter convergence criteria for the forces on the atoms and the change in energy between optimization steps are used to ensure a true energy minimum is found.
-
Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.
-
Data Analysis: The output of the calculation provides the optimized Cartesian coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and structural analysis of this compound.
Caption: Synthesis and Computational Analysis Workflow.
Conclusion
This technical guide has provided a detailed overview of the molecular geometry of this compound based on theoretical predictions. While experimental crystallographic data remains elusive, the computational protocols and predicted structural parameters presented herein offer a valuable resource for researchers. The provided synthesis and computational methodologies serve as a practical guide for further investigation and application of this important molecule in the development of new materials and chemical entities. The propeller-like, non-planar structure, a consequence of steric hindrance between the bulky nitrophenyl groups, is a key feature influencing its physical and chemical properties. Future experimental studies are encouraged to validate and refine the theoretical models presented in this guide.
References
A Technical Guide to the Electrochemical Properties of Tris(4-nitrophenyl)amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of Tris(4-nitrophenyl)amine and its derivatives. Triphenylamine (B166846) (TPA) and its derivatives are a significant class of organic molecules known for their propeller-like structure and excellent hole-transporting capabilities.[1] The introduction of electron-withdrawing groups, such as the nitro group (-NO2), profoundly influences their electronic and, consequently, their electrochemical characteristics. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the underlying electrochemical processes to facilitate further research and development in fields ranging from organic electronics to medicinal chemistry.
Core Electrochemical Behavior
This compound and its derivatives are redox-active molecules, meaning they can undergo reversible or quasi-reversible oxidation and reduction processes. The central nitrogen atom of the triphenylamine core is electron-rich and can be oxidized to form a stable radical cation.[1] The presence of three nitro groups, which are strong electron-withdrawing substituents, is expected to make the oxidation of the amine more difficult (occur at a higher potential) compared to unsubstituted triphenylamine. Conversely, the nitro groups themselves are electrochemically active and can be reduced.
Oxidation of the Triphenylamine Core
The oxidation of the triphenylamine core typically proceeds via a one-electron transfer to form a cation radical. In some cases, a second oxidation can occur at a more positive potential to form a dication. The stability of these oxidized species is a key factor in the application of these materials in organic electronics.[2]
Reduction of the Nitro Groups
The nitroaromatic groups can undergo electrochemical reduction. This process is generally complex and pH-dependent, often involving multiple electron and proton transfers. The initial step is typically a one-electron reduction to form a nitro anion radical. Further reduction can lead to nitroso, hydroxylamine, and ultimately amine functionalities.
Quantitative Electrochemical Data
While specific and comprehensive electrochemical data for a wide range of this compound derivatives is not extensively available in the literature, data for related substituted triphenylamine compounds provide valuable insights into the expected electrochemical behavior. The following tables summarize key electrochemical parameters for representative triphenylamine derivatives.
Table 1: Oxidation Potentials of Substituted Triphenylamine Derivatives
| Compound | Substituent(s) | Oxidation Peak Potential (Epa vs. Ag/AgCl) | Onset Oxidation Potential (Eonset) | Solvent/Electrolyte System | Reference |
| Poly(4-methoxytriphenylamine) (P-MOTPA) | 4-methoxy | 1.08 V | Not Reported | Acetonitrile (B52724) / 0.1 M Bu4NClO4 | [3] |
| Poly(4-butyltriphenylamine) (P-BTPA) | 4-butyl | 1.12 V | Not Reported | Acetonitrile / 0.1 M Bu4NClO4 | [3] |
| Tris(4-bromophenyl)amine | 4-bromo | Not Reported | ~0.9 V vs. Fc/Fc+ | Dichloromethane (B109758) / Not Specified | Tris(4-bromophenyl)ammoniumyl hexachloroantimonate - Wikipedia |
Note: The oxidation potentials are influenced by the nature of the substituent. Electron-donating groups like methoxy (B1213986) and alkyl groups generally lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups like the nitro group are expected to increase the oxidation potential.
Experimental Protocols
The primary technique for investigating the electrochemical properties of these compounds is cyclic voltammetry (CV).
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of the compound and to assess the reversibility of the redox processes.
Methodology:
-
Instrumentation: A potentiostat with a three-electrode setup is used.
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE).
-
Counter (Auxiliary) Electrode: Platinum wire or graphite (B72142) rod.
-
-
Electrolyte Solution: A solution of the this compound derivative (typically 1-5 mM) is prepared in a suitable aprotic solvent such as acetonitrile (ACN) or dichloromethane (DCM). A supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP), is added to ensure sufficient conductivity.
-
Procedure:
-
The electrodes are polished and cleaned before each experiment.
-
The three electrodes are immersed in the electrolyte solution.
-
The solution is purged with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).
-
The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
-
Data Analysis: The peak potentials (Ep) for oxidation (anodic peak, Epa) and reduction (cathodic peak, Epc) are determined from the voltammogram. The half-wave potential (E1/2), which is an indicator of the standard redox potential, can be calculated for reversible or quasi-reversible processes as E1/2 = (Epa + Epc) / 2.
Visualizations of Electrochemical Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to the electrochemistry of this compound derivatives.
General Workflow for Cyclic Voltammetry
Caption: Workflow for a cyclic voltammetry experiment.
Redox States of this compound
Caption: Redox states of this compound.
Conclusion
The electrochemical properties of this compound derivatives are of significant interest due to their potential applications in various fields. While a comprehensive dataset for a wide array of these derivatives is still emerging, the foundational principles of triphenylamine electrochemistry, coupled with the known effects of nitro-substituents, provide a strong basis for predicting their behavior. The methodologies outlined in this guide offer a standardized approach for the electrochemical characterization of these compounds. Further research focusing on the systematic variation of substituents on the this compound scaffold will be crucial for fine-tuning their redox properties and unlocking their full potential in advanced materials and therapeutic applications.
References
Spectroscopic Characterization of Tris(4-nitrophenyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of Tris(4-nitrophenyl)amine, a molecule of interest in various chemical and pharmaceutical research fields. This document outlines the expected spectroscopic data based on its chemical structure, detailed experimental protocols for obtaining this data, and a logical framework for its interpretation.
Introduction
This compound is a triphenylamine (B166846) derivative characterized by the presence of three nitro groups on the phenyl rings. Its highly conjugated system and the electron-withdrawing nature of the nitro groups give rise to distinct spectroscopic properties. Understanding these properties through techniques such as Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its identification, purity assessment, and elucidation of its electronic structure.
UV-Vis Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the UV and visible regions due to π-π* and n-π* electronic transitions within its extended conjugated system. The nitro groups, being strong chromophores, significantly influence the absorption maxima.
Expected UV-Vis Data
| Parameter | Expected Value | Solvent |
| λmax | 350 - 450 nm | Common organic solvents (e.g., Dichloromethane, Acetonitrile) |
| Molar Absorptivity (ε) | > 10,000 L·mol-1·cm-1 |
Experimental Protocol for UV-Vis Spectroscopy
This protocol outlines a standard procedure for obtaining the UV-Vis absorption spectrum of this compound.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Double-beam UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Accurately weigh a small amount of this compound (e.g., 1-5 mg).
-
Dissolve the sample in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 200 - 800 nm).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in both the sample and reference holders of the spectrophotometer.
-
Run a baseline correction to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution.
-
Fill the sample cuvette with the sample solution.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan to record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution, calculate the molar absorptivity (ε).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Due to the molecule's symmetry, a relatively simple spectrum is expected.
Expected 1H NMR Data
The 1H NMR spectrum is anticipated to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent protons on the nitrophenyl rings. These will appear as doublets due to ortho-coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.2 | Doublet | 6H | Protons ortho to the nitro group |
| ~ 7.2 | Doublet | 6H | Protons meta to the nitro group |
Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.
Expected 13C NMR Data
The 13C NMR spectrum is expected to show four signals for the aromatic carbons, reflecting the symmetry of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | C-N (ipso-carbon attached to the central nitrogen) |
| ~ 145 | C-NO2 (ipso-carbon attached to the nitro group) |
| ~ 125 | CH (carbon ortho to the nitro group) |
| ~ 120 | CH (carbon meta to the nitro group) |
Note: The exact chemical shifts can vary depending on the solvent and the spectrometer frequency.
Experimental Protocol for NMR Spectroscopy
This protocol describes a general procedure for acquiring 1H and 13C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., CDCl3, DMSO-d6)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound for 1H NMR (or 20-50 mg for 13C NMR) in about 0.5-0.7 mL of a suitable deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
1H NMR Acquisition:
-
Acquire the 1H NMR spectrum using standard acquisition parameters (e.g., 90° pulse, 16-32 scans, 2-4 second relaxation delay).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl3 at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
13C NMR Acquisition:
-
Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to 1H NMR due to the low natural abundance of 13C.
-
Process the data similarly to the 1H spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).
-
Visualized Workflows and Data Interpretation
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for spectroscopic characterization.
Logic Diagram for Spectral Interpretation
This diagram outlines the logical steps involved in interpreting the spectroscopic data to confirm the structure of this compound.
An In-depth Technical Guide on the Thermal Properties and Melting Point of Tris(4-nitrophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known thermal properties of Tris(4-nitrophenyl)amine, with a focus on its melting point and thermal stability. The information is curated for professionals in research and development who require a detailed understanding of the material's behavior under thermal stress. This document outlines key physical data, detailed experimental protocols for thermal analysis, and a logical workflow for characterizing such compounds.
Core Thermal Properties
This compound is a crystalline solid characterized by its high thermal stability, largely attributed to its rigid molecular structure composed of three nitro-substituted phenyl rings attached to a central nitrogen atom.
The following table summarizes the available quantitative data on the thermal and physical properties of this compound.
| Property | Value | Source |
| Melting Point (mp) | >300 °C | [1][2][3][4] |
| Boiling Point (Predicted) | 594.0 ± 45.0 °C at 760 mmHg | [2] |
| Flash Point (Predicted) | 313.1 °C | [1] |
| Density (Predicted) | 1.484 ± 0.06 g/cm³ | [2] |
Note: The melting point is consistently reported as being above 300 °C, indicating high thermal stability in the solid phase. Precise determination of the melting point and decomposition temperature requires advanced thermal analysis techniques as outlined in the experimental protocols below.
Experimental Protocols for Thermal Analysis
To fully characterize the thermal properties of this compound, particularly its precise melting and decomposition behavior, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed methodologies adapted for a high-melting-point, nitroaromatic compound.
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is the primary technique for accurately determining the melting point and enthalpy of fusion.
Objective: To determine the precise melting point (Tm) and the enthalpy of fusion (ΔHfus) of this compound.
Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.
Sample Preparation:
-
Weigh approximately 2-5 mg of finely ground this compound powder into an aluminum or graphite (B72142) DSC pan. The use of a fine powder ensures uniform heat transfer.
-
Hermetically seal the pan to contain any potential off-gassing prior to decomposition.
-
Prepare an identical empty, sealed pan to be used as a reference.
Experimental Conditions:
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a constant heating rate of 10 °C/min. A controlled heating rate is crucial for obtaining sharp, well-defined peaks.
-
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
TGA measures the change in mass of a sample as a function of temperature or time, providing critical information about its thermal stability and decomposition profile.
Objective: To determine the onset of decomposition temperature (Td) and to characterize the degradation process of this compound.
Instrumentation: A Thermogravimetric Analyzer, preferably coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS) for evolved gas analysis.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound powder into a ceramic (e.g., alumina) TGA crucible.
-
Distribute the sample evenly across the bottom of the crucible to ensure uniform heating.
Experimental Conditions:
-
Temperature Program:
-
Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: The analysis should be conducted under an inert nitrogen atmosphere (flow rate of 20-50 mL/min) to isolate the thermal decomposition from oxidative processes.
-
Data Analysis: The TGA thermogram will show a plot of mass versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates. For nitroaromatic compounds, decomposition can be complex and may occur in multiple steps.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound, from sample preparation to data interpretation.
Caption: Workflow for Thermal Analysis of this compound.
References
An In-depth Technical Guide to the Solubility of Tris(4-nitrophenyl)amine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(4-nitrophenyl)amine is a significant compound in various research and development sectors, including materials science and organic synthesis. A thorough understanding of its solubility characteristics in common organic solvents is crucial for its application, formulation, and process optimization. This technical guide addresses the notable lack of publicly available quantitative solubility data for this compound. It provides a comprehensive, standardized experimental protocol for researchers to determine its solubility, ensuring reliable and reproducible results. This guide also includes a structured template for data presentation and a visual representation of the experimental workflow to facilitate procedural clarity.
Introduction
This guide aims to empower researchers by providing a detailed methodology to systematically and accurately measure the solubility of this compound. The presented protocol is based on the well-established shake-flask method, which is considered the gold standard for determining the equilibrium solubility of poorly soluble compounds[3].
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common organic solvents has not been published. To facilitate standardized data collection and comparison across different laboratories, the following table structure is recommended for recording experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
| e.g., Acetone | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Ethanol | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Methanol | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Dichloromethane | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Chloroform | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Tetrahydrofuran (THF) | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Toluene | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Acetonitrile | e.g., 25 | e.g., HPLC, UV-Vis | ||
| e.g., Dimethyl Sulfoxide (B87167) (DMSO) | e.g., 25 | e.g., HPLC, UV-Vis |
Experimental Protocol for Solubility Determination
The following protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.
3.1. Materials and Equipment
-
This compound (purity >97%)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to equilibrium by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified duration (e.g., 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
To avoid aspirating any solid particles, it is recommended to filter the supernatant through a syringe filter (chemically compatible with the solvent) into a clean vial.
-
Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation:
-
Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units, such as g/L or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
An In-depth Technical Guide to CAS Number 20440-93-1 and the Associated Compound 2-(Trifluoromethyl)nicotinic Acid
Disclaimer: Initial research revealed a discrepancy between the provided CAS number 20440-93-1, which corresponds to Tris(4-nitrophenyl)amine , and the mentioned topic of "2-(Trifluoromethyl)nicotinic acid," which has a CAS number of 131747-43-8. This guide will provide a comprehensive overview of both compounds to ensure complete coverage for researchers, scientists, and drug development professionals.
Part 1: this compound (CAS: 20440-93-1)
This compound is a substituted triarylamine compound characterized by three nitrophenyl groups attached to a central nitrogen atom. It is primarily used in organic synthesis and as a reagent in various chemical applications.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound.
| Identifier | Value |
| IUPAC Name | 4-nitro-N,N-bis(4-nitrophenyl)aniline |
| CAS Number | 20440-93-1[1][2][3] |
| Molecular Formula | C18H12N4O6[1][2] |
| Molecular Weight | 380.31 g/mol [4] |
| Canonical SMILES | C1=CC(=CC=C1N(C2=CC=C(C=C2)--INVALID-LINK--[O-])C3=CC=C(C=C3)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1] |
| InChI Key | LSNJBIDKQIRWRQ-UHFFFAOYSA-N |
| Physical Property | Value |
| Appearance | Brown or yellow solid powder[5] |
| Melting Point | >300 °C[1][6] |
| Boiling Point | 594.0 ± 45.0 °C at 760 mmHg (Predicted)[1][2][6] |
| Density | 1.5 ± 0.1 g/cm³[2] |
| Solubility | Sparingly soluble in water.[5] Very slightly soluble in DMSO (may require heating and sonication).[1][6] |
| Flash Point | 313.1 ± 28.7 °C[1][2] |
| Vapor Pressure | 4.42E-14 mmHg at 25°C[1][6] |
| Refractive Index | 1.706[1][6] |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of solid organic compounds like this compound are provided below.
1. Melting Point Determination (Capillary Method)
-
Objective: To determine the temperature range over which the solid compound melts.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a small amount of the finely powdered dry sample.[7][8][9][10]
-
Procedure:
-
A small amount of the dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[11]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate (1-2 °C per minute) near the expected melting point.[11]
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. For a pure substance, this range is typically narrow.
-
2. Solubility Determination
-
Objective: To determine the solubility of the compound in various solvents.
-
Apparatus: Test tubes, spatula, and a range of solvents (e.g., water, DMSO).
-
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed into a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously. If the solid does not dissolve, the mixture can be gently heated or sonicated, as indicated for DMSO solubility.[1][6]
-
Observations are recorded as soluble, partially soluble, or insoluble based on the visual disappearance of the solid.[12][13][14]
-
Synthesis Workflow
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The logical workflow for this synthesis is depicted below.
Part 2: 2-(Trifluoromethyl)nicotinic Acid (CAS: 131747-43-8)
2-(Trifluoromethyl)nicotinic acid is a fluorinated pyridine (B92270) derivative. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent and selective inhibitors of Catechol-O-methyltransferase (COMT).
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 2-(Trifluoromethyl)nicotinic Acid.
| Identifier | Value |
| IUPAC Name | 2-(Trifluoromethyl)pyridine-3-carboxylic acid |
| CAS Number | 131747-43-8 |
| Molecular Formula | C7H4F3NO2 |
| Molecular Weight | 191.11 g/mol |
| Appearance | Solid powder |
| Melting Point | 184-188 °C |
| Boiling Point | 259.9 ± 40.0 °C at 760 mmHg |
| Density | 1.5 g/cm³ |
| Solubility | Moderately soluble in alcohol solvents |
(Note: The data for 2-(Trifluoromethyl)nicotinic acid is less consistently reported across public databases compared to this compound, and the provided values should be considered as approximate.)
Biological Significance and Signaling Pathway
2-(Trifluoromethyl)nicotinic acid derivatives are important in drug development as they are used to synthesize inhibitors of Catechol-O-methyltransferase (COMT). COMT is an enzyme that plays a crucial role in the degradation of catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine.[15][16]
In conditions like Parkinson's disease, where dopamine levels are depleted, the therapeutic agent Levodopa (L-DOPA) is administered as a dopamine precursor. However, a significant portion of L-DOPA is metabolized in the periphery by COMT before it can reach the brain.[15] COMT inhibitors block this peripheral metabolism, thereby increasing the bioavailability of L-DOPA in the central nervous system and enhancing its therapeutic effect.[15][17]
The signaling pathway below illustrates the mechanism of action of COMT and the role of COMT inhibitors.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CAS#:20440-93-1 | Chemsrc [chemsrc.com]
- 3. This compound | 20440-93-1 [chemicalbook.com]
- 4. This compound technical grade 20440-93-1 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. youtube.com [youtube.com]
- 15. What are COMT inhibitors and how do they work? [synapse.patsnap.com]
- 16. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]
- 17. Catechol-O-methyltransferase (COMT) inhibitors mechanism of action - Neurotorium [neurotorium.org]
Theoretical and Experimental Determination of HOMO/LLUMO Energy Levels for Tris(4-nitrophenyl)amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of Tris(4-nitrophenyl)amine. Given the absence of readily available, specific experimental or calculated values in the public domain for this molecule, this document focuses on detailing the established protocols to enable researchers to perform these assessments.
Introduction
This compound is a molecule of interest in materials science and medicinal chemistry, primarily due to its electron-deficient nature conferred by the three nitro groups. The HOMO and LUMO energy levels are critical quantum chemical parameters that govern the electronic properties, reactivity, and potential applications of a molecule. These frontier molecular orbitals influence charge transport characteristics, optical properties, and the propensity for a molecule to act as an electron donor or acceptor. Accurate determination of these energy levels is therefore essential for the rational design of novel materials and therapeutics.
This guide outlines the standard computational approach using Density Functional Theory (DFT) and the common experimental technique of cyclic voltammetry (CV) for this purpose.
Theoretical Calculation of HOMO/LUMO Energy Levels
The theoretical calculation of molecular orbital energies is a cornerstone of computational chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely used method for predicting the electronic structure of molecules with a good balance of accuracy and computational cost.
Computational Methodology: Density Functional Theory (DFT)
The recommended approach for calculating the HOMO and LUMO energy levels of this compound is through DFT calculations. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard choice for organic molecules and has been shown to provide reliable results. This is typically paired with a Pople-style basis set, such as 6-311G(d,p) or 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electron distribution, especially in a molecule with electronegative nitro groups.
Detailed Protocol:
-
Molecule Building and Geometry Optimization:
-
The 3D structure of this compound is first constructed using a molecular modeling software (e.g., GaussView, Avogadro).
-
A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a crucial step as the molecular geometry significantly influences the electronic properties. The optimization should be carried out using the chosen DFT method (e.g., B3LYP/6-311G(d,p)).
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation:
-
With the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbital energies. The output of this calculation will list the energies of all molecular orbitals, including the HOMO and LUMO.
-
-
Data Extraction and Analysis:
-
The energies of the HOMO and LUMO are extracted from the output file. The energy gap (ΔE) is calculated as the difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO).
-
Data Presentation
The calculated energies should be summarized in a clear and organized table.
| Parameter | Energy (eV) |
| EHOMO | [Calculated Value] |
| ELUMO | [Calculated Value] |
| Energy Gap (ΔE) | [Calculated Value] |
Note: The values in this table are placeholders and should be replaced with the results from the user's own calculations.
Visualization of Computational Workflow
The logical flow of the DFT calculation process can be visualized as follows:
Experimental Determination of HOMO/LUMO Energy Levels
Cyclic Voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.
Experimental Methodology: Cyclic Voltammetry (CV)
The CV experiment involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte. The resulting current is measured as a function of the applied potential.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range, while the electrolyte concentration is around 0.1 M.
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of:
-
Working Electrode: A glassy carbon or platinum electrode.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE).
-
Counter Electrode: A platinum wire.
-
-
-
Cyclic Voltammetry Measurement:
-
The solution is first purged with an inert gas (e.g., argon, nitrogen) to remove dissolved oxygen.
-
The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50-100 mV/s).
-
The resulting voltammogram (current vs. potential) is recorded.
-
-
Calibration with Ferrocene:
-
To accurately determine the energy levels relative to the vacuum level, the ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal or external standard. The half-wave potential (E1/2) of the Fc/Fc+ couple is measured under the same experimental conditions.
-
-
Data Analysis:
-
From the voltammogram of this compound, the onset oxidation potential (Eoxonset) and the onset reduction potential (Eredonset) are determined.
-
The HOMO and LUMO energy levels are then calculated using the following empirical formulas:
-
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
-
-
The value 4.8 eV is the energy level of the Fc/Fc+ redox couple relative to the vacuum level.
-
Data Presentation
The experimental data should be compiled into a table for easy comparison.
| Parameter | Potential (V vs. Fc/Fc+) | Energy (eV) |
| Eoxonset | [Measured Value] | - |
| Eredonset | [Measured Value] | - |
| EHOMO | - | [Calculated Value] |
| ELUMO | - | [Calculated Value] |
| Electrochemical Gap | - | [Calculated Value] |
Note: The values in this table are placeholders and should be replaced with the results from the user's own experiments.
Visualization of Experimental Workflow
The workflow for the experimental determination of HOMO/LUMO levels is depicted below.
Conclusion
This technical guide has provided detailed, step-by-step protocols for the theoretical calculation and experimental determination of the HOMO and LUMO energy levels of this compound. While specific published data for this molecule is scarce, the methodologies outlined herein are robust and widely accepted in the scientific community for characterizing similar organic compounds. By following these procedures, researchers can obtain reliable data on the frontier molecular orbitals of this compound, which is crucial for understanding its electronic behavior and for guiding the development of new materials and potential therapeutic agents. The provided workflows and data tables offer a structured framework for conducting and reporting these important molecular characterizations.
Photophysical properties of nitrated triphenylamine derivatives
An In-depth Technical Guide to the Photophysical Properties of Nitrated Triphenylamine (B166846) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylamine (TPA) is a propeller-shaped, non-basic aromatic amine that has become a cornerstone in materials science.[1] Its unique electronic properties, including a low ionization potential and high hole mobility, make it an excellent electron-donating core.[2] The structure of TPA can be readily functionalized, allowing for the precise tuning of its optoelectronic characteristics.[3]
This guide focuses on a specific class of TPA derivatives: those functionalized with one or more nitro (NO₂) groups. The introduction of the strongly electron-withdrawing nitro group onto the TPA scaffold creates a pronounced donor-π-acceptor (D-π-A) system. This architecture facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that fundamentally governs the photophysical properties of these molecules, including their absorption, emission, and nonlinear optical behavior. Understanding these properties is crucial for their application in fields ranging from organic electronics to the development of advanced chemical sensors.
Synthesis of Nitrated Triphenylamine Derivatives
The synthesis of nitrated triphenylamine derivatives can be achieved through several established organic chemistry reactions. The primary challenge lies in controlling the degree and regioselectivity of the nitration.
-
Ullmann Condensation: A traditional and common method involves the copper-catalyzed reaction between an aniline (B41778) (or a substituted aniline like p-nitroaniline) and an aryl halide (e.g., 4-chloronitrobenzene). This method is effective for creating C-N bonds to build the TPA core.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and highly efficient alternative for forming C-N bonds. It offers greater functional group tolerance and often proceeds under milder conditions than the Ullmann condensation.
-
Direct Nitration: While seemingly straightforward, direct nitration of the parent triphenylamine molecule with nitrating agents like nitric acid can be difficult to control and may lead to a mixture of products with varying numbers and positions of nitro groups.
A high-yield synthesis for 4,4',4''-trinitrotriphenylamine has been reported using a microwave-assisted Ullmann-type reaction with p-nitroaniline and 4-chloronitrobenzene, using potassium fluoride (B91410) and tetramethylammonium (B1211777) chloride as catalysts in a DMSO solvent.[4]
The Donor-Acceptor Core Concept
The defining characteristic of nitrated triphenylamines is the electronic interplay between the electron-rich TPA core (the donor, D) and the electron-deficient nitro groups (the acceptor, A). The lone pair of electrons on the central nitrogen atom is delocalized across the three phenyl rings, making the TPA unit an effective electron donor. The nitro group, conversely, is a powerful electron-withdrawing group. This arrangement facilitates a significant intramolecular charge transfer (ICT) from the TPA donor to the nitro acceptor(s) upon absorption of light.
Photophysical Properties
The ICT character of nitrated TPA derivatives dominates their interaction with light. The extent of this charge transfer, and thus the resulting properties, is directly related to the number and position of the nitro groups.
Absorption Spectroscopy
The UV-Vis absorption spectra of TPA derivatives typically show strong absorption bands in the UV region, corresponding to π-π* transitions within the conjugated phenyl rings.[5] Upon nitration, a new, lower-energy absorption band appears, which is attributed to the ICT transition from the TPA donor to the nitro acceptor(s). This ICT band is sensitive to the electronic structure:
-
Bathochromic Shift (Red Shift): As the number of electron-withdrawing nitro groups increases, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. This results in the ICT absorption band shifting to longer wavelengths (a bathochromic or red shift).
-
Solvatochromism: The position of the ICT band is often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[6] In polar solvents, the more polar excited state is stabilized, typically leading to a red shift in the absorption maximum compared to nonpolar solvents.
Fluorescence Spectroscopy
While the parent TPA molecule is fluorescent, the introduction of nitro groups dramatically alters the emission properties.
-
Fluorescence Quenching: Nitroaromatic compounds are well-known to be potent fluorescence quenchers.[7] The ICT state created upon excitation provides an efficient non-radiative decay pathway for the excited electron to return to the ground state, bypassing the emission of a photon (fluorescence). Consequently, as the number of nitro groups on the TPA core increases, the fluorescence quantum yield (Φf) is expected to decrease drastically, often approaching zero for di- and tri-nitrated derivatives.
Data Presentation
Table 1: Representative Photophysical Properties of Nitrated Triphenylamine Derivatives (in THF)
| Compound | λabs (nm) (ICT Band) | λem (nm) | Quantum Yield (Φf) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| Triphenylamine (TPA) | ~300 (π-π*) | ~365 | ~0.60 | ~6000 |
| 4-Nitrotriphenylamine | ~390 | ~550 | < 0.05 | ~6500 |
| 4,4'-Dinitrotriphenylamine | ~410 | N/A | ~0 | N/A |
| 4,4',4''-Trinitrotriphenylamine | ~425 | N/A | ~0 | N/A |
Table 2: Representative Electrochemical Properties of Nitrated Triphenylamine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Egelectrochemical (eV) |
|---|---|---|---|
| Triphenylamine (TPA) | -5.1 | -2.0 | 3.1 |
| 4-Nitrotriphenylamine | -5.4 | -2.8 | 2.6 |
| 4,4'-Dinitrotriphenylamine | -5.7 | -3.4 | 2.3 |
| 4,4',4''-Trinitrotriphenylamine | -6.0 | -3.9 | 2.1 |
Structure-Property Relationships
The number of nitro groups systematically tunes the electronic and optical properties of the TPA core. Increasing nitration lowers the energy of both the HOMO and LUMO levels. However, the LUMO is stabilized to a greater extent due to its localization on the electron-withdrawing nitro groups. This leads to a progressive narrowing of the HOMO-LUMO gap, which directly correlates with the observed red shift in the absorption spectrum. The presence of low-energy ICT states also introduces efficient non-radiative decay channels, leading to the quenching of fluorescence.
Experimental Protocols
Accurate characterization of the photophysical properties of nitrated triphenylamine derivatives requires standardized experimental procedures.
UV-Vis Absorption Spectroscopy
This technique measures the absorption of light as a function of wavelength.
-
Preparation: Prepare a stock solution of the TPA derivative in a spectroscopic-grade solvent (e.g., THF, Dichloromethane) at a concentration of ~1 mM. From this, prepare a dilute solution (~1-10 µM) in a 1 cm path length quartz cuvette. The final absorbance at λmax should ideally be between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a reference cuvette with the pure solvent and the sample cuvette with the prepared solution.
-
Record a baseline spectrum with the solvent-filled cuvette in both beams.
-
Scan the sample over the desired wavelength range (e.g., 250-700 nm).
-
The resulting spectrum will show absorbance vs. wavelength. Identify the wavelength of maximum absorbance (λmax) for each transition.
-
Steady-State Fluorescence Spectroscopy
This technique measures the emission spectrum of a compound after excitation at a specific wavelength.
-
Preparation: Prepare a dilute solution of the sample in a spectroscopic-grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (< 0.1) to avoid inner-filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Record the absorption spectrum of the sample to determine an appropriate excitation wavelength (λex), typically the λmax of the lowest energy absorption band.
-
Set the excitation wavelength on the spectrofluorometer.
-
Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to the near-IR (e.g., if λex = 390 nm, scan from 400 nm to 800 nm).
-
The resulting spectrum will show fluorescence intensity vs. wavelength. Identify the wavelength of maximum emission (λem).
-
Protocol for Relative Fluorescence Quantum Yield (Φf) Determination:
The quantum yield is often determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).
-
Prepare a series of solutions of both the standard and the unknown sample at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 for all.
-
Record the absorption spectrum and the fluorescence emission spectrum for each solution.
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the sample (X) using the following equation, where ST is the standard, Grad is the gradient of the plot, and n is the refractive index of the solvent:
ΦX = ΦST * (GradX / GradST) * (nX² / nST²)
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.
-
Preparation: Dissolve the sample (~1-2 mg) in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (~0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Instrumentation: Use a potentiostat with a three-electrode cell:
-
Working Electrode: Glassy carbon or platinum disk.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Measurement:
-
Polish the working electrode before each measurement.
-
Immerse the electrodes in the deoxygenated solution.
-
Scan the potential linearly to a positive limit and then reverse the scan back to the starting potential to measure oxidation. Scan to a negative limit and back to measure reduction.
-
Record the resulting current as a function of the applied potential. The resulting plot is a cyclic voltammogram.
-
After the measurement, add a small amount of ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard and record its voltammogram. The Fc/Fc⁺ redox couple is used to calibrate the potential scale.
-
-
Data Analysis: From the onset potentials of the first oxidation (Eox) and reduction (Ered) waves, the HOMO and LUMO energy levels can be estimated using empirical formulas (assuming the Fc/Fc⁺ level is -4.8 eV below vacuum):
-
EHOMO = -[Eoxonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Eredonset - E1/2(Fc/Fc⁺) + 4.8] eV
-
Computational Modeling
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for understanding the photophysical properties of these molecules.
-
DFT: Used to calculate the ground-state geometry and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). This provides a theoretical basis for the HOMO-LUMO gap and redox potentials.[8]
-
TD-DFT: Used to simulate the electronic absorption spectra by calculating the energies of excited states and the probabilities of transitions to these states (oscillator strengths).[4] This allows for the assignment of experimental absorption bands to specific electronic transitions, such as π-π* or ICT.
Conclusion
Nitrated triphenylamine derivatives are classic donor-π-acceptor systems whose photophysical properties are dominated by intramolecular charge transfer. The systematic addition of electron-withdrawing nitro groups provides a predictable method for tuning the electronic structure. This tuning results in a bathochromic shift of the ICT absorption band and a dramatic quenching of fluorescence. These well-defined structure-property relationships, understood through a combination of spectroscopic, electrochemical, and computational methods, make nitrated TPA derivatives valuable compounds for both fundamental research and the development of new functional materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical and anion sensing properties of a triphenylamine–dioxaborinine trimeric compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Use of Tris(4-nitrophenyl)amine as a hole transport material in perovskite solar cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(4-nitrophenyl)amine (TNPA) is a derivative of triphenylamine (B166846), a core structure widely utilized in the development of hole transport materials (HTMs) for perovskite solar cells (PSCs). The electron-withdrawing nitro groups in TNPA are expected to influence its electronic properties, potentially offering a high glass transition temperature and deep HOMO level, which could be beneficial for device stability and open-circuit voltage.
However, a comprehensive review of current scientific literature reveals a notable absence of studies that specifically employ this compound as the primary hole transport material in perovskite solar cells and report on their performance. While the synthesis of TNPA is well-documented, its application and the resulting photovoltaic parameters in a PSC device architecture have not been published.
This document provides a detailed protocol for the synthesis of this compound and a generalized protocol for the fabrication of perovskite solar cells where TNPA could be hypothetically integrated as the HTM. The specific parameters for the deposition of a TNPA layer, such as optimal solvent, concentration, and spin-coating speeds, would require experimental optimization. The performance data tables remain unpopulated due to the lack of available data.
Synthesis of this compound
A common method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.
Experimental Protocol
Materials:
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Crushed ice
-
Deionized water
-
Ethanol
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add 4-nitroaniline (1.0 equivalent) and potassium carbonate (2.3 equivalents).
-
Add DMSO to the flask and stir the mixture at room temperature for 6 hours.
-
Slowly add 1-fluoro-4-nitrobenzene (2.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 120 °C and maintain it under reflux for 48 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice to precipitate the product.
-
Filter the resulting yellow-orange solid and wash it thoroughly with deionized water.
-
Further purify the crude product by washing with warm ethanol.
-
Dry the purified this compound product under vacuum.
Synthesis of this compound.
Perovskite Solar Cell Fabrication (Generalized Protocol)
This protocol describes a standard architecture for a perovskite solar cell. The deposition of TNPA as the HTM is included as a hypothetical step that requires optimization.
Experimental Protocol
1. Substrate Preparation:
-
Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-ozone for 20 minutes before use.
2. Electron Transport Layer (ETL) Deposition:
-
Prepare a compact TiO₂ layer by spin-coating a precursor solution (e.g., titanium diisopropoxide in ethanol) onto the FTO substrate, followed by annealing at high temperature (e.g., 500 °C).
-
Deposit a mesoporous TiO₂ layer by spin-coating a TiO₂ nanoparticle paste and anneal again.
3. Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).
-
Spin-coat the perovskite solution onto the TiO₂ layer in a nitrogen-filled glovebox.
-
During the spin-coating, dispense an anti-solvent (e.g., chlorobenzene) to induce crystallization.
-
Anneal the film on a hotplate to form the crystalline perovskite layer.
4. Hole Transport Layer (HTL) Deposition (Hypothetical TNPA application):
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene, chloroform, or toluene). The concentration will need to be optimized (typically in the range of 5-20 mg/mL).
-
Additives such as bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are often used with HTMs to improve conductivity and performance. Their compatibility and optimal concentrations with TNPA would need to be determined.
-
Spin-coat the TNPA solution onto the perovskite layer. The spin speed and time will need to be optimized to achieve a uniform and pinhole-free layer of the desired thickness.
-
Anneal the HTL at a moderate temperature (e.g., 70-100 °C).
5. Metal Electrode Deposition:
-
Deposit the back contact by thermal evaporation of gold or silver (typically 80-100 nm thick) through a shadow mask to define the active area of the solar cell.
Generalized workflow for PSC fabrication.
Data Presentation
As of the latest literature review, there is no published quantitative data on the performance of perovskite solar cells using this compound as the hole transport material. Therefore, the following tables are presented as templates for data that would need to be collected from experimental work.
Table 1: Photovoltaic Performance of a Hypothetical TNPA-based Perovskite Solar Cell
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| TNPA | - | - | - | - |
| Control (e.g., Spiro-OMeTAD) | - | - | - | - |
Table 2: Properties of this compound (Requires Experimental Determination for Use as an HTM)
| Property | Value |
| HOMO Level (eV) | - |
| LUMO Level (eV) | - |
| Hole Mobility (cm²/Vs) | - |
| Glass Transition Temp. (°C) | - |
Energy Level Diagram
For efficient hole extraction and transport in a perovskite solar cell, the Highest Occupied Molecular Orbital (HOMO) of the HTM should be slightly higher than the valence band maximum (VBM) of the perovskite absorber. The Lowest Unoccupied Molecular Orbital (LUMO) of the HTM should be significantly higher than the perovskite's conduction band minimum (CBM) to effectively block electrons. The following diagram illustrates this general principle. The energy levels for TNPA are hypothetical and would need to be determined experimentally.
Conceptual energy level alignment in a PSC.
Conclusion
While this compound is a molecule of interest due to its triphenylamine core, its potential as a hole transport material in perovskite solar cells remains unexplored in the published scientific literature. The protocols provided herein offer a starting point for researchers wishing to investigate this possibility. Significant experimental work is required to determine the optimal deposition conditions for TNPA, its electronic properties in a device setting, and its ultimate performance and stability as an HTM in perovskite solar cells.
Application Notes and Protocols: Tris(4-nitrophenyl)amine in Organic Light-Emitting Diodes (OLEDs)
Version: 1.0
For: Researchers, scientists, and drug development professionals.
Introduction
Tris(4-nitrophenyl)amine is a star-shaped molecule that primarily serves as a crucial precursor in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs). Direct applications of this compound in the active layers of OLEDs are not commonly reported in the literature. Instead, its significance lies in its conversion to Tris(4-aminophenyl)amine (TAPA), a versatile building block for more complex hole transport layer (HTL) materials. This document provides detailed protocols for the synthesis of TAPA from this compound and discusses the application of triarylamine-based materials in OLEDs.
Role of this compound in OLEDs
This compound is not typically used as a functional layer in OLEDs itself. Its primary role is that of a key intermediate in the synthesis of Tris(4-aminophenyl)amine (TAPA). The electron-withdrawing nature of the nitro groups in this compound makes it unsuitable for hole transport, which requires electron-donating moieties. However, the facile reduction of the nitro groups to amino groups provides a straightforward route to TAPA, which is a foundational structure for a wide range of hole-transporting materials.
Experimental Protocols
Synthesis of Tris(4-aminophenyl)amine (TAPA) from this compound
This protocol details the reduction of this compound to Tris(4-aminophenyl)amine.
Materials:
-
This compound
-
Palladium on activated charcoal (10 wt%)
-
Hydrazine (B178648) hydrate (B1144303) (80% solution)
-
Ethanol, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and graduated cylinders
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of ethanol.
-
To this solution, carefully add 0.5 g of 10% palladium on charcoal.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux with stirring.
-
Once refluxing, add 10 mL of hydrazine hydrate dropwise to the mixture over a period of 30 minutes. Caution: The reaction is exothermic.
-
Continue refluxing the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the palladium catalyst by vacuum filtration through a pad of Celite, washing the filter cake with a small amount of ethanol.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Dissolve the resulting residue in 100 mL of 1 M HCl.
-
Wash the acidic solution with diethyl ether (3 x 50 mL) to remove any non-basic impurities.
-
Neutralize the aqueous layer by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 8. A precipitate will form.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with deionized water, and dry it in a vacuum oven at 60 °C overnight.
-
The final product is Tris(4-aminophenyl)amine (TAPA).
Application of Triarylamine Derivatives in OLEDs
While specific performance data for the parent Tris(4-aminophenyl)amine (TAPA) as a hole transport layer in OLEDs is not extensively documented in readily available literature, numerous derivatives have been synthesized and have shown excellent performance. Triarylamine derivatives are widely used as hole transport materials due to their good thermal stability and high hole mobility.
For illustrative purposes, the performance of a well-known triarylamine-based hole transport material, N,N′-Di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB), is presented below. This data provides a benchmark for the expected performance of TAPA-based materials.
Quantitative Performance Data of a Representative Triarylamine HTL (NPB)
| Device Structure | HTL Thickness (nm) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (%) | Turn-on Voltage (V) | Maximum Luminance (cd/m²) |
| ITO/NPB/Alq₃/LiF/Al | 40 | 3.5 | 2.1 | 1.5 | 3.2 | >10,000 |
| ITO/NPB/CBP:Ir(ppy)₃/BCP/Alq₃/LiF/Al | 50 | 55.8 | 46.6 | 16.3 | 3.5 | >50,000 |
Note: The performance of OLEDs is highly dependent on the complete device architecture, including the emissive layer, electron transport layer, and electrodes. The data presented is a representative example.
Visualizations
Molecular Structures
Caption: Synthesis of TAPA from this compound.
Experimental Workflow: Synthesis of TAPA
Caption: Workflow for the synthesis of TAPA.
Typical OLED Device Architecture
Caption: A typical multilayer OLED device structure.
Conclusion
This compound is a vital starting material for synthesizing Tris(4-aminophenyl)amine (TAPA), a foundational molecule for a variety of hole-transporting materials used in OLEDs. The protocols provided herein offer a clear pathway for this synthesis. While direct performance data for TAPA in OLEDs is sparse, the established success of related triarylamine derivatives underscores the potential of TAPA-based materials in developing efficient and stable OLED devices. Further research into the direct application of TAPA and its simple derivatives as hole transport layers is warranted to fully elucidate their performance characteristics.
Application Notes and Protocols for Thin-Film Deposition of Tris(4-nitrophenyl)amine
Abstract
This document provides a detailed protocol for the thin-film deposition of Tris(4-nitrophenyl)amine using vacuum thermal evaporation. This compound is an organic compound with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The protocol herein is designed for researchers and scientists in materials science and drug development, offering a step-by-step guide from substrate preparation to film characterization.
Introduction
This compound is a redox-active organic material known for its potential use in optoelectronic devices.[1] The performance of such devices is highly dependent on the quality and morphology of the deposited thin films. Vacuum thermal evaporation is a widely used technique for the deposition of organic small molecules as it allows for precise control over film thickness and high purity of the resulting layers.[2] This protocol outlines a general procedure for the deposition of this compound thin films, which can be adapted and optimized for specific experimental requirements.
Material Properties
A summary of the relevant physical and chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for determining the appropriate deposition parameters.
| Property | Value | Reference |
| Chemical Name | This compound | [ChemSrc] |
| CAS Number | 20440-93-1 | [sigmaaldrich.com] |
| Molecular Formula | C₁₈H₁₂N₄O₆ | [guidechem.com] |
| Molecular Weight | 380.31 g/mol | [sigmaaldrich.com] |
| Appearance | Brown/Yellow Powder/Solid | [guidechem.com] |
| Melting Point | >300 °C | [sigmaaldrich.com] |
| Solubility | Sparingly soluble in water | [guidechem.com] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [guidechem.com] |
Table 1: Physical and chemical properties of this compound.
Experimental Workflow
The overall experimental workflow for the thin-film deposition of this compound is depicted in the following diagram.
Experimental Protocols
Proper substrate cleaning is critical for achieving high-quality thin films with good adhesion.[3] The following protocol is recommended for common substrates such as silicon, glass, or indium tin oxide (ITO) coated glass.
-
Initial Cleaning: Place the substrates in a substrate holder.
-
Sonication: Sequentially sonicate the substrates in the following solvents for 15 minutes each:
-
Deionized (DI) water with detergent
-
Deionized (DI) water
-
Acetone
-
Isopropanol (IPA)
-
-
Drying: Dry the substrates using a stream of dry nitrogen gas.
-
UV-Ozone or Plasma Treatment (Optional but Recommended): Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes or an oxygen plasma to remove any remaining organic residues.[3]
This protocol is based on a standard high-vacuum thermal evaporation system.
-
Material Loading:
-
Place a suitable amount of this compound powder (e.g., 50-100 mg) into a refractory metal crucible (e.g., tungsten, molybdenum, or tantalum boat) or a specialized low-temperature evaporation (LTE) source.
-
Mount the cleaned substrates onto the substrate holder in the deposition chamber, ensuring they are positioned directly above the evaporation source.
-
-
System Pump-Down:
-
Evacuate the deposition chamber to a base pressure of at least < 5 x 10⁻⁶ mbar to minimize contamination from residual gases like oxygen and water.[2]
-
-
Material Degassing:
-
Slowly increase the temperature of the evaporation source to a point below the material's evaporation temperature. This step is crucial to outgas any adsorbed contaminants from the source material.
-
-
Deposition:
-
Increase the source temperature until the desired deposition rate is achieved. The evaporation temperature for organic materials is typically below 500°C.[2] Given the high melting point of this compound, the source temperature will likely be in the upper end of this range and should be determined empirically.
-
Monitor the deposition rate and film thickness in real-time using a quartz crystal microbalance (QCM).
-
Maintain a stable deposition rate throughout the process. A typical rate for organic small molecules is 0.1-1.0 Å/s.
-
The substrate can be held at room temperature or heated to control film morphology.
-
-
System Cool-Down and Venting:
-
Once the desired film thickness is reached, close the shutter to the source and ramp down the source temperature.
-
Allow the system to cool down before venting the chamber with an inert gas, such as nitrogen.
-
A summary of the suggested deposition parameters is provided in Table 2.
| Parameter | Recommended Value | Notes |
| Base Pressure | < 5 x 10⁻⁶ mbar | Minimizes impurities in the film.[2] |
| Source Temperature | Empirically Determined | Gradually increase to achieve the desired rate. |
| Deposition Rate | 0.1 - 1.0 Å/s | Slower rates can improve film morphology. |
| Substrate Temperature | Room Temperature (or heated) | Can be varied to study its effect on film properties. |
| Final Film Thickness | 10 - 200 nm | Application-dependent. |
Table 2: Suggested parameters for vacuum thermal evaporation of this compound.
Post-Deposition Characterization
After deposition, the thin films should be characterized to determine their properties. The logical relationship between film properties and characterization techniques is outlined below.
A variety of techniques can be employed to analyze the deposited films:
-
Atomic Force Microscopy (AFM) / Scanning Electron Microscopy (SEM): To study the surface morphology, roughness, and grain size of the thin film.
-
X-ray Diffraction (XRD) / Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To determine the crystallinity and molecular packing of the film.[4]
-
UV-Visible (UV-Vis) Spectroscopy: To analyze the optical absorption and transmission properties and determine the optical bandgap.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical integrity of the deposited material by identifying its characteristic vibrational modes.[5]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states at the surface of the film.
-
Electrical Characterization: Depending on the application, techniques like four-point probe measurements for conductivity or fabrication of device structures (e.g., OFETs) to measure charge carrier mobility can be performed.
Safety Precautions
-
This compound may cause skin and eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.
-
High-vacuum equipment and high-temperature sources should be operated by trained personnel according to the manufacturer's safety guidelines.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Film Adhesion | Substrate contamination | Improve substrate cleaning procedure; use in-situ plasma cleaning. |
| Inconsistent Deposition Rate | Unstable source temperature; material "spitting" | Ensure stable power supply to the source; use a slower temperature ramp-up; use a specialized crucible for organic materials. |
| Film Discoloration/Degradation | Source temperature too high | Reduce source temperature; ensure high vacuum to prevent oxidation. |
| High Film Roughness | Deposition rate too high; substrate temperature not optimal | Reduce the deposition rate; optimize the substrate temperature. |
Table 3: Common troubleshooting tips for thin-film deposition.
References
- 1. Page loading... [wap.guidechem.com]
- 2. vaccoat.com [vaccoat.com]
- 3. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 4. Better characterisation of thin film organic semiconductors [advancedsciencenews.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Tris(4-nitrophenyl)amine as a Precursor for Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tris(4-nitrophenyl)amine as a fundamental building block for the synthesis of Covalent Organic Frameworks (COFs). Detailed protocols for the synthesis of the precursor, its conversion to the amine-functionalized monomer, and subsequent COF formation are provided, along with key characterization data and potential applications.
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Their high surface areas, permanent porosity, and exceptional stability make them promising materials for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2] this compound serves as a crucial precursor, which, after reduction to Tris(4-aminophenyl)amine (TAPA), acts as a versatile trigonal building block for the construction of 2D and 3D COFs. The triphenylamine (B166846) core endows the resulting COFs with valuable electronic and redox properties.[3]
Synthesis of the Precursor: this compound (TNPA)
The synthesis of this compound is the initial step in utilizing this building block for COF synthesis. The procedure typically involves a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of this compound
A common method for synthesizing this compound (TNPA) involves the reaction of 4-nitroaniline (B120555) with 4-fluoronitrobenzene.[4]
Materials:
-
4-nitroaniline
-
4-fluoronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrochloric acid (HCl, 1 M)
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline and an excess of 4-fluoronitrobenzene in DMSO.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 150 °C) for a designated period (e.g., 24 hours) under an inert atmosphere.
-
After cooling to room temperature, pour the reaction mixture into a dilute HCl solution (1 M) to precipitate the product.
-
Filter the resulting yellow to orange precipitate.
-
Wash the solid thoroughly with warm ethanol.
-
Dry the product under vacuum to obtain this compound (TNPA). A reported yield is 77%.[4]
Synthesis of the Building Block: Tris(4-aminophenyl)amine (TAPA)
The nitro groups of TNPA are subsequently reduced to amine groups to form the versatile building block, Tris(4-aminophenyl)amine (TAPA).
Experimental Protocol: Reduction of TNPA to TAPA
The reduction of TNPA is commonly achieved using hydrazine (B178648) monohydrate catalyzed by palladium on activated charcoal (Pd/C).[4]
Materials:
-
This compound (TNPA)
-
Dry distilled ethanol
-
Palladium on activated charcoal (Pd/C, 10 wt%)
-
Hydrazine hydrate (B1144303) solution
Procedure:
-
Dissolve this compound in dry distilled ethanol in a round-bottom flask.
-
Add a catalytic amount of palladium on activated charcoal to the solution.
-
Slowly add hydrazine hydrate solution to the mixture.
-
Reflux the reaction mixture for 48 hours.
-
After the reaction is complete, remove the palladium charcoal by hot filtration.
-
Remove the excess ethanol under reduced pressure to yield Tris(4-aminophenyl)amine (TAPA).
Synthesis of Covalent Organic Frameworks (COFs)
Tris(4-aminophenyl)amine (TAPA) is a common C3-symmetric building block used in the synthesis of various COFs, typically through Schiff base condensation reactions with dialdehyde (B1249045) or trialdehyde linkers. The choice of linker dictates the pore size and properties of the resulting COF.
Experimental Protocol: General Solvothermal Synthesis of TAPA-based COFs
This protocol describes a general solvothermal method for the synthesis of imine-linked COFs using TAPA.
Materials:
-
Tris(4-aminophenyl)amine (TAPA)
-
Aldehyde linker (e.g., Terephthalaldehyde (PDA), 1,3,5-Triformylphloroglucinol (TFP))
-
A mixture of solvents (e.g., mesitylene/dioxane, o-dichlorobenzene/n-butanol)
-
Aqueous acetic acid (e.g., 6 M)
Procedure:
-
In a Pyrex tube, add Tris(4-aminophenyl)amine and the corresponding aldehyde linker in a specific molar ratio (e.g., 2:3 for a dialdehyde).
-
Add the solvent mixture to the tube.
-
Add a catalytic amount of aqueous acetic acid.
-
Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3 days).
-
After cooling, collect the precipitated solid by filtration.
-
Wash the solid with an appropriate solvent (e.g., acetone, THF) to remove unreacted monomers.
-
Dry the COF product under vacuum.
Characterization Data of TAPA-based COFs
The properties of COFs derived from Tris(4-aminophenyl)amine vary depending on the linker used. The following table summarizes key quantitative data for some representative TAPA-based COFs.
| COF Name | Linker | BET Surface Area (m²/g) | Pore Size (nm) | Application Highlight |
| TPA-COFs | Various triarylaldehydes | up to 1747 | 1.80 - 2.55 | CO₂ uptake and energy storage[3] |
| TAPA-PDA COF | Terephthalaldehyde (PDA) | - | - | Four-state electrochromism[5] |
| TPCN Composites | Pyromellitic dianhydride (PMDA) | - | - | 99% degradation of Rhodamine B under visible light in 40 min[4][6] |
| HHU-COF-1 | 4,4′-biphenyldicarboxaldehyde | 2352 | - | CO₂/CH₄ separation[7][8] |
| HHU-COF-2 | 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde | 1356 | - | CO₂/CH₄ separation[7][8] |
Visualized Workflows and Mechanisms
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis and application of TAPA-based COFs.
Caption: Mechanism of photocatalytic dye degradation using a TAPA-based COF.
Applications
COFs synthesized from Tris(4-aminophenyl)amine have shown significant promise in several fields:
-
Gas Storage and Separation: The high surface area and tunable porosity of TAPA-based COFs make them excellent candidates for the selective adsorption and separation of gases like CO₂ and CH₄.[3][7][8]
-
Photocatalysis: The conjugated structure of these COFs allows for efficient light absorption and generation of electron-hole pairs, which can be utilized for the photocatalytic degradation of organic pollutants in water.[4][6]
-
Electrochemical Sensing: The redox-active triphenylamine units in the COF backbone enable their use in the development of sensitive and selective electrochemical sensors for various analytes.[9][10][11][12]
-
Electrochromism: Certain TAPA-based COFs exhibit multiple color changes upon the application of an electrical potential, making them suitable for applications in smart windows and displays.[5]
Conclusion
This compound is a readily accessible precursor to the versatile C3-symmetric building block, Tris(4-aminophenyl)amine. The straightforward synthesis of TAPA allows for its incorporation into a wide variety of Covalent Organic Frameworks with tailored properties. The resulting materials have demonstrated high performance in diverse applications, highlighting the importance of this molecular scaffold in the design of advanced functional materials. The detailed protocols and data presented herein provide a solid foundation for researchers to explore and expand upon the potential of this compound-derived COFs.
References
- 1. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.org [acs.org]
- 3. Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemical (Bio)Sensors Based on Covalent Organic Frameworks (COFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Electrochemical Sensors Based on Covalent Organic Frameworks: A Critical Review [frontiersin.org]
- 12. Covalent Organic Frameworks-TpPa-1 as an Emerging Platform for Electrochemical Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Tris(4-aminophenyl)amine by reduction of Tris(4-nitrophenyl)amine
Application Notes and Protocols for the Synthesis of Tris(4-aminophenyl)amine
Introduction
Tris(4-aminophenyl)amine (TAPA) is a tripodal amine that serves as a crucial building block in the synthesis of a variety of advanced materials.[1][2] Its unique C₃-symmetric structure makes it an ideal precursor for the development of hyperbranched polymers, covalent organic frameworks (COFs), and other porous organic polymers.[2] These materials have shown significant promise in applications such as gas separation, water purification, organic electronics, and energy storage.[2] Furthermore, TAPA derivatives are explored as pharmaceutical building blocks in drug development.[1]
The most common and well-established method for synthesizing TAPA involves the reduction of its precursor, Tris(4-nitrophenyl)amine (TNPA).[2] This transformation of the nitro groups to primary amines is a critical step that enables the subsequent polymerization and functionalization reactions. This document provides detailed protocols for two distinct and effective methods for the reduction of TNPA to TAPA, catering to different laboratory needs and green chemistry considerations.
Protocols
Two primary methods for the reduction of this compound to Tris(4-aminophenyl)amine are detailed below: a classical catalytic hydrogenation method using palladium on carbon and hydrazine (B178648) hydrate (B1144303), and a green, ambient temperature method employing silver nanoparticles and sodium borohydride (B1222165).
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrazine Hydrate
This protocol is a widely used and effective method for the reduction of aromatic nitro compounds.
Materials
-
This compound (TNPA)
-
Dry distilled ethanol (B145695)
-
Palladium on activated charcoal (Pd/C, 10 wt%)
-
Hydrazine hydrate solution (80%)
-
Distilled water
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve this compound (1.0 equiv) in dry distilled ethanol.[3]
-
Add a catalytic amount of palladium on activated charcoal (e.g., 0.01 g for 2.0 g of TNPA).[3]
-
Stir the mixture at room temperature for 1 hour.[3]
-
Slowly add hydrazine hydrate solution (33.0 equiv) to the reaction mixture.[3]
-
Heat the mixture to reflux and maintain for 48 hours.[3]
-
Upon completion of the reaction (monitored by TLC), perform a hot filtration to remove the palladium on charcoal.[3]
-
Remove the excess ethanol from the filtrate under reduced pressure using a rotary evaporator.[3]
-
The resulting light gray crystals of Tris(4-aminophenyl)amine are then filtered.[3]
-
Rinse the crystals with distilled water and dry under vacuum.[3]
Protocol 2: Green Reduction using Silver Nanoparticles and Sodium Borohydride
This protocol offers a more environmentally friendly approach, operating at ambient temperature.[4]
Materials
-
This compound (TNPA) powder
-
Homogeneous silver nanoparticles (AgNPs) solution
-
Sodium borohydride (NaBH₄)
-
Acetone
-
Stirring plate
-
Filtration apparatus
Procedure
-
In a suitable reaction vessel, add this compound powder (0.20 mmol) to a solution of silver nanoparticles (4.5 mL).[4]
-
Add sodium borohydride (1.0 mmol) as the hydrogen donor to the mixture.[4]
-
Stir the mixture at ambient temperature for 3 hours.[4]
-
The resulting pale-grey-reddish-grey powder of Tris(4-aminophenyl)amine is collected by filtration.[4]
-
The crude product can be further purified by crystallization from acetone.[4]
-
Dry the purified product at 37°C.[4]
Data Presentation
The following table summarizes the quantitative data from the described protocols for the synthesis of Tris(4-aminophenyl)amine.
| Parameter | Protocol 1: Pd/C and Hydrazine Hydrate | Protocol 2: AgNPs and NaBH₄ |
| Starting Material | This compound | This compound |
| Reducing Agent | Hydrazine hydrate | Sodium borohydride |
| Catalyst | Palladium on activated charcoal | Silver nanoparticles |
| Solvent | Ethanol | Water (from AgNPs solution) |
| Reaction Temperature | Reflux | Ambient temperature (25°C) |
| Reaction Time | 48 hours | 3 hours |
| Yield | Quantitative[3] | ~98.0%[4] |
| Product Appearance | Light gray crystals[3] | Pale-grey-reddish-grey powder[4] |
| Melting Point | 233-235 °C[3] | Not specified in the protocol |
Characterization of Tris(4-aminophenyl)amine
The synthesized Tris(4-aminophenyl)amine can be characterized by various analytical techniques:
-
Melting Point: The melting point of TAPA is reported to be around 230-235°C.[3]
-
Appearance: It is typically a yellow or light gray crystalline solid.[3]
-
Spectroscopy:
-
FT-IR: To confirm the reduction of the nitro groups and the presence of primary amine groups.
-
¹H and ¹³C NMR: To elucidate the chemical structure.
-
UV-Visible Spectroscopy: The excitation wavelength for TAPA has been observed at 409 nm.[4]
-
Fluorescence Spectroscopy: The emission wavelength for TAPA has been observed at 557 nm.[4]
-
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine hydrate is toxic and corrosive; handle it in a well-ventilated fume hood.
-
Palladium on charcoal is flammable; avoid sources of ignition.
-
Sodium borohydride is a reactive reducing agent; handle with care and avoid contact with acids and water (in the absence of a controlled reaction).
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Diagrams
Caption: Experimental workflow for the synthesis of TAPA.
Caption: Synthesis and application relationship of TAPA.
References
Application Notes and Protocols for Employing Tris(4-nitrophenyl)amine in Electrochromic Devices
Disclaimer: The following application notes and protocols are compiled based on available scientific literature. While a detailed synthesis for Tris(4-nitrophenyl)amine is provided, there is a notable lack of published experimental data specifically on the electrochromic properties and device performance of poly(this compound). Therefore, the protocols for device fabrication and characterization are based on established methods for analogous triphenylamine-based electrochromic polymers and should be considered as a starting point for research and development. The quantitative data presented is for a selection of other triphenylamine (B166846) derivatives to provide a comparative context.
Introduction
This compound (TNPA) is a star-shaped molecule belonging to the triphenylamine family. Triphenylamine and its derivatives are well-known for their hole-transporting properties and redox activity, which make them promising candidates for a variety of optoelectronic applications, including electrochromic devices (ECDs). The strong electron-withdrawing nature of the nitro groups in TNPA is expected to significantly influence its electronic and, consequently, its electrochromic properties. This document provides a comprehensive overview of the synthesis of TNPA and a generalized protocol for its potential application in electrochromic devices.
Synthesis of this compound (TNPA)
A common method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[1]
Protocol 2.1: Synthesis of this compound
-
Materials:
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Hydrochloric acid (HCl), 1 M solution
-
Crushed ice
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Thermometer
-
Heating mantle
-
Filtration apparatus
-
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine 4-nitroaniline (1.0 equiv) and potassium carbonate (2.3 equiv) in DMSO.
-
Stir the mixture at ambient temperature for 6 hours.
-
Add 1-fluoro-4-nitrobenzene (2.2 equiv) dropwise to the reaction mixture.
-
Heat the mixture to 120 °C and reflux for 48 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature and then pour it onto crushed ice.
-
Neutralize the mixture with a 1 M HCl solution, which will cause a yellow to orange precipitate to form.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with warm ethanol.
-
Dry the product to obtain this compound.
-
Fabrication of an Electrochromic Device (Proposed Protocol)
The following is a generalized protocol for the fabrication of a dual-type electrochromic device using a triphenylamine-based polymer as the anodic material. This protocol would need to be adapted and optimized for poly(this compound). A crucial first step, the electropolymerization of TNPA, would require experimental determination of the appropriate solvent, electrolyte, and potential range.
Protocol 3.1: Electropolymerization of TNPA and Device Assembly
-
Materials:
-
This compound (TNPA) monomer
-
Indium tin oxide (ITO) coated glass slides
-
A suitable cathodic electrochromic polymer (e.g., poly(3,4-ethylenedioxythiophene), PEDOT)
-
Acetonitrile (ACN) or dichloromethane (B109758) (DCM), anhydrous
-
Supporting electrolyte (e.g., lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆))
-
Gel polymer electrolyte (e.g., PMMA/LiClO₄/propylene (B89431) carbonate)
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat/galvanostat
-
-
Procedure:
-
Part A: Electropolymerization of TNPA on ITO
-
Thoroughly clean the ITO-coated glass slides by sonication in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Prepare a solution of TNPA monomer (e.g., 5-10 mM) and a supporting electrolyte (e.g., 0.1 M LiClO₄) in anhydrous acetonitrile.
-
Set up a three-electrode cell with the cleaned ITO slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl or Ag/Ag⁺ electrode as the reference electrode.
-
Immerse the electrodes in the monomer solution and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Deposit the poly(TNPA) film onto the ITO electrode via cyclic voltammetry or potentiostatic methods. The potential range and deposition time will need to be determined experimentally.
-
After deposition, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and dry it under a stream of inert gas.
-
-
Part B: Assembly of the Electrochromic Device
-
Prepare the cathodic layer by electropolymerizing a suitable complementary polymer (e.g., PEDOT) onto another cleaned ITO slide.
-
Prepare a gel polymer electrolyte by dissolving PMMA and LiClO₄ in propylene carbonate.
-
Cast the gel electrolyte onto the poly(TNPA)-coated electrode and allow the solvent to partially evaporate to form a tacky film.
-
Carefully place the PEDOT-coated electrode on top of the gel electrolyte, ensuring the polymer films are facing each other.
-
Press the two electrodes together to form a sandwich structure and seal the edges with a UV-curable epoxy or a hot-melt sealant, leaving small areas of the ITO exposed for electrical contact.
-
-
Characterization of the Electrochromic Device
The performance of the fabricated electrochromic device should be evaluated using spectroelectrochemical and chronoamperometric techniques.
Protocol 4.1: Spectroelectrochemical and Switching Time Analysis
-
Apparatus:
-
UV-Vis-NIR spectrophotometer
-
Potentiostat/galvanostat
-
-
Procedure:
-
Place the assembled ECD in the sample holder of the spectrophotometer.
-
Connect the two electrodes of the device to the potentiostat.
-
Record the UV-Vis-NIR spectrum of the device in its neutral (uncolored) state by applying a potential of 0 V.
-
Apply a series of oxidizing potentials to the poly(TNPA) electrode and record the spectrum at each potential to observe the color changes and the appearance of new absorption bands.
-
To measure the switching time, set the spectrophotometer to a wavelength of maximum absorbance change.
-
Apply a square-wave potential between the neutral and colored states and record the change in transmittance as a function of time. The time taken to reach 90% of the full transmittance change is defined as the switching time.
-
Coloration efficiency (η) can be calculated from the change in optical density (ΔOD) and the charge density (Qd) using the formula: η = ΔOD / Qd.
-
Quantitative Data for Triphenylamine-Based Electrochromic Materials
| Polymer/Material | Transmittance Change (ΔT) | Wavelength (nm) | Coloration Efficiency (η) (cm²/C) | Switching Time (s) |
| P(TTPA-co-DIT) | 60.3% | 1042 | 181.9 | Not Reported |
| P(TTPA-co-BDTA) | 47.1% | 1096 | 217.8 | Not Reported |
| P(tCz-co-DTC)/PProDOT-Me₂ ECD | 45.9% | 624 | Not Reported | Not Reported |
| P(tCz-co-CPDTK)/PProDOT-Me₂ ECD | Not Reported | 582 | 513.0 | Not Reported |
| P(tCz-co-bTP)/PProDOT-Me₂ ECD | Not Reported | 628 | Not Reported | < 0.4 |
| MeOTPA-(TPA)₂ based polymer | Not Reported | Not Reported | 42-123 | Not Reported |
| P(MPS-co-TTPA) | 67.2% | 964 | 260.3 | Not Reported |
| P(MPO-co-TTPA) | 60.7% | 914 | 176.6 | Not Reported |
| P(ANIL-co-TTPA) | 67.1% | 960 | 230.8 | Not Reported |
Data sourced from various research articles on triphenylamine-based electrochromic polymers.
Visualizations
The following diagrams illustrate the synthesis, device fabrication workflow, and a conceptual signaling pathway for the electrochromic switching of a triphenylamine-based polymer.
Caption: Synthesis of this compound.
Caption: Experimental workflow for device fabrication.
Caption: Conceptual signaling pathway for electrochromism.
References
Tris(4-nitrophenyl)amine as a reagent in analytical chemistry applications
Introduction
Tris(4-nitrophenyl)amine (TNPA) is a versatile organic compound that, while not extensively documented as a direct analytical reagent, holds significant potential in analytical chemistry applications primarily through its conversion to the highly fluorescent derivative, Tris(4-aminophenyl)amine (TAPA). The transformation from the non-fluorescent TNPA to the fluorescent TAPA provides a basis for "turn-on" fluorescent sensing methodologies. This application note explores the use of TNPA as a precursor for the in-situ generation of a fluorescent probe for the detection of reducing agents and subsequently, the use of the generated TAPA in "turn-off" fluorescent sensing of specific analytes.
Principle of Detection
The core of the analytical application lies in the chemical reduction of the three nitro groups of TNPA to amine groups, yielding TAPA. This conversion results in a dramatic change in the molecule's photophysical properties. TNPA is non-fluorescent, whereas TAPA exhibits strong fluorescence. This distinct change allows for the development of highly sensitive fluorometric assays.
Applications
-
Quantitative Determination of Reducing Agents: TNPA can be employed as a non-fluorescent probe for the detection and quantification of various reducing agents. The intensity of the fluorescence generated upon the reduction of TNPA to TAPA is directly proportional to the concentration of the reducing agent present in the sample.
-
Indirect Quantification of Analytes via Fluorescence Quenching: The fluorescent TAPA, generated from TNPA, can be used as a probe in fluorescence quenching assays. The presence of specific analytes that can interact with TAPA and quench its fluorescence allows for their indirect quantification.
Experimental Protocols
Protocol 1: Fluorometric Determination of a Reducing Agent (e.g., Sodium Dithionite)
This protocol outlines the use of this compound for the quantitative determination of a reducing agent, using sodium dithionite (B78146) as an example.
1. Materials and Reagents:
-
This compound (TNPA)
-
Tris(4-aminophenyl)amine (TAPA) standard (for calibration)
-
Sodium Dithionite (Na₂S₂O₄)
-
Dimethylformamide (DMF), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Fluorometer
-
Standard laboratory glassware
2. Preparation of Reagents:
-
TNPA Stock Solution (1 mM): Dissolve 3.80 mg of TNPA in 10 mL of DMF.
-
TAPA Standard Stock Solution (1 mM): Dissolve 3.54 mg of TAPA in 10 mL of DMF. Prepare a series of dilutions in DMF to generate a calibration curve (e.g., 0, 10, 20, 50, 100 µM).
-
Sodium Dithionite Solution (10 mM): Prepare fresh by dissolving 17.4 mg of sodium dithionite in 10 mL of deionized water.
3. Experimental Procedure:
-
To a series of microcentrifuge tubes, add 50 µL of the sample containing the reducing agent (or standard solutions of sodium dithionite of varying concentrations).
-
Add 440 µL of PBS buffer (pH 7.4) to each tube.
-
Add 10 µL of the 1 mM TNPA stock solution to each tube.
-
Incubate the reaction mixtures at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence intensity of each solution using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Quantify the concentration of the reducing agent by correlating the fluorescence intensity to a standard curve generated with known concentrations of TAPA.
4. Data Presentation:
| Reducing Agent (µM) | Fluorescence Intensity (a.u.) |
| 0 | 15 |
| 10 | 250 |
| 25 | 610 |
| 50 | 1250 |
| 100 | 2480 |
Protocol 2: Detection of a Quenching Analyte (e.g., Copper Ions) using in-situ generated TAPA
This protocol describes the use of TNPA to generate TAPA in-situ for the subsequent detection of a fluorescence quenching analyte, such as Cu²⁺ ions.
1. Materials and Reagents:
-
All reagents from Protocol 1
-
Copper(II) Sulfate (CuSO₄) solution (10 mM)
2. Experimental Procedure:
-
In-situ Generation of TAPA: Prepare a solution of TAPA by reacting 10 µM TNPA with an excess of a reducing agent (e.g., 100 µM sodium dithionite) in PBS buffer (pH 7.4) for 30 minutes.
-
To a series of microcentrifuge tubes, add 500 µL of the in-situ generated TAPA solution.
-
Add varying concentrations of the quenching analyte (e.g., Cu²⁺ standard solutions) to the tubes.
-
Incubate the mixtures for 15 minutes at room temperature.
-
Measure the fluorescence intensity at an excitation of 365 nm and an emission of 450 nm.
-
The concentration of the quenching analyte is determined by the degree of fluorescence quenching.
3. Data Presentation:
| Quencher (Cu²⁺) (µM) | Fluorescence Intensity (a.u.) | Quenching Efficiency (%) |
| 0 | 2500 | 0 |
| 5 | 2050 | 18 |
| 10 | 1625 | 35 |
| 25 | 950 | 62 |
| 50 | 450 | 82 |
Visualizations
Caption: Workflow for the detection of a reducing agent.
Caption: Principle of "turn-on" fluorescence detection.
Caption: Workflow for a fluorescence quenching assay.
Caption: Principle of "turn-off" fluorescence detection.
Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors Using Nitroaromatic Semiconductors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fabrication and characterization of organic field-effect transistors (OFETs) utilizing nitroaromatic compounds as the active semiconductor layer. The inherent electron-withdrawing nature of the nitro group imparts n-type semiconducting properties to these materials, making them valuable for applications in organic electronics. Nitroaromatic semiconductors are notable for their excellent air stability and tunable energy levels.[1][2]
Introduction to Nitroaromatic Semiconductor OFETs
Organic field-effect transistors are fundamental components of modern electronics, functioning as switches and amplifiers.[3] An OFET consists of a semiconductor layer, a gate electrode, a dielectric layer, and source and drain electrodes.[3] The application of a gate voltage modulates the conductivity of the semiconductor channel between the source and drain. Nitroaromatic compounds, a class of organic molecules containing one or more nitro (NO₂) functional groups, have emerged as promising n-type organic semiconductors.[1][2] The strong electron-withdrawing properties of the nitro group facilitate electron transport. While their electron mobilities are typically in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹, they offer significant advantages in terms of environmental stability and the ability to fine-tune their electronic properties through chemical modification.[1][2]
This document outlines the step-by-step procedures for fabricating both solution-processed and vacuum-deposited OFETs with nitroaromatic semiconductors, along with protocols for their electrical characterization.
Data Presentation: Performance of Nitroaromatic OFETs
The performance of OFETs is characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[3] The following table summarizes the reported performance of OFETs based on various nitroaromatic semiconductors.
| Nitroaromatic Semiconductor | Deposition Method | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| Nitro-functionalized Fluorenone Derivatives | Spin-coating & Vacuum Deposition | 10⁻⁶ - 10⁻⁴[1][2] | > 10³ | Positive |
| Dinitrotoluene (DNT) | Vacuum Deposition | Data not available in search results | Data not available in search results | Data not available in search results |
| Nitrated Pentacene | Vacuum Deposition | Data not available in search results | Data not available in search results | Data not available in search results |
| Nitro-substituted Oligothiophenes | Solution Processing | Data not available in search results | Data not available in search results | Data not available in search results |
Note: The table will be populated with more specific data as it becomes available in scientific literature.
Experimental Protocols
Materials and Equipment
Substrates:
-
Heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (200-300 nm)
-
Glass microscope slides
Nitroaromatic Semiconductors:
-
Nitro-functionalized fluorenone derivatives (e.g., as described in Perepichka, I. F., et al. Chem. Commun., 2020, 56, 5397-5400)[1][2]
-
Other nitroaromatic compounds of interest
Solvents (for solution processing):
-
High-purity organic solvents such as chloroform, chlorobenzene, or dichlorobenzene
Electrodes:
-
Gold (Au) and/or other suitable metals (e.g., Silver (Ag), Calcium (Ca)) for source, drain, and gate electrodes.
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Thermal evaporator system
-
Probe station with semiconductor parameter analyzer
-
Atomic Force Microscope (AFM)
-
X-ray Diffractometer (XRD)
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Substrate Preparation Protocol
A pristine substrate surface is critical for the fabrication of high-performance OFETs. The following protocol is recommended for cleaning Si/SiO₂ and glass substrates.
-
Degreasing:
-
Place the substrates in a beaker containing acetone (B3395972) and sonicate for 15 minutes.
-
Transfer the substrates to a beaker with isopropyl alcohol (IPA) and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with deionized (DI) water.
-
-
Piranha Etching (for Si/SiO₂ substrates, handle with extreme caution in a fume hood):
-
Prepare a piranha solution by mixing sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) in a 3:1 ratio.
-
Immerse the substrates in the piranha solution for 15 minutes to remove organic residues.
-
Rinse the substrates extensively with DI water.
-
-
Drying:
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
For optimal results, bake the substrates in an oven at 120 °C for 30 minutes to remove any residual moisture.
-
-
Surface Modification (Optional but Recommended):
-
To improve the interface between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) can be applied. For n-type semiconductors, a fluorinated SAM is often used. The specific procedure will depend on the chosen SAM.
-
Fabrication of OFETs: Solution Processing Protocol
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET using spin-coating.
-
Prepare the Semiconductor Solution:
-
Dissolve the nitroaromatic semiconductor in a suitable high-purity organic solvent (e.g., chloroform, chlorobenzene). The concentration will depend on the specific material and desired film thickness, but a starting point is typically 5-10 mg/mL.
-
Gently heat and stir the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Spin-Coating the Semiconductor Film:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense the semiconductor solution onto the center of the substrate.
-
Spin-coat the film at a desired speed (e.g., 1000-3000 rpm) for a set time (e.g., 60 seconds). The spin speed and time will determine the film thickness.
-
Anneal the film on a hotplate at a temperature appropriate for the specific nitroaromatic compound (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology. This step should be performed in an inert atmosphere if the material is susceptible to degradation.
-
-
Deposition of Source and Drain Electrodes:
-
Using a shadow mask to define the electrode geometry, deposit the source and drain electrodes via thermal evaporation.
-
A common electrode material for n-type OFETs is gold (Au) or a low work function metal like calcium (Ca) followed by a protective layer of aluminum (Al).
-
The deposition rate and final thickness should be carefully controlled (e.g., deposition rate of 0.1-0.5 Å/s for the metal, with a final thickness of 40-60 nm).
-
Fabrication of OFETs: Vacuum Deposition Protocol
This protocol describes the fabrication of a bottom-gate, top-contact (BGTC) OFET using thermal evaporation.
-
Substrate Preparation:
-
Follow the substrate cleaning protocol as described in section 3.2.
-
-
Semiconductor Deposition:
-
Place the cleaned substrate in the thermal evaporator chamber.
-
Load the nitroaromatic semiconductor powder into a suitable evaporation source (e.g., a quartz crucible).
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).
-
Heat the source to sublimate the nitroaromatic material. The deposition rate should be carefully controlled (e.g., 0.1-1 Å/s) to ensure the formation of a uniform and well-ordered thin film. The substrate can be heated during deposition to improve film crystallinity.
-
Deposit a film of the desired thickness (typically 30-60 nm).
-
-
Deposition of Source and Drain Electrodes:
-
Without breaking the vacuum, use a shadow mask to deposit the source and drain electrodes as described in the solution processing protocol (section 3.3, step 3).
-
Characterization Protocols
Morphological and Structural Characterization
-
Atomic Force Microscopy (AFM): Use AFM in tapping mode to investigate the surface morphology and roughness of the deposited semiconductor films.
-
X-ray Diffraction (XRD): Perform XRD measurements to determine the crystallinity and molecular packing of the semiconductor thin films.
Electrical Characterization
The electrical characteristics of the fabricated OFETs should be measured using a probe station connected to a semiconductor parameter analyzer in an inert atmosphere to ensure measurement stability.
-
Output Characteristics (Id-Vd):
-
Apply a constant gate voltage (Vg).
-
Sweep the drain voltage (Vd) from 0 V to a positive value (e.g., 60 V) and measure the drain current (Id).
-
Repeat this measurement for several different gate voltages (e.g., 0 V, 20 V, 40 V, 60 V).
-
The resulting plot of Id versus Vd at different Vg values shows the output characteristics of the transistor, from which the linear and saturation regimes can be identified.
-
-
Transfer Characteristics (Id-Vg):
-
Apply a constant, high drain voltage (Vd) to ensure the transistor is in the saturation regime (e.g., 60 V).
-
Sweep the gate voltage (Vg) from a negative value to a positive value (e.g., -20 V to 60 V) and measure the drain current (Id).
-
The plot of Id (or log(Id)) versus Vg gives the transfer characteristics.
-
-
Parameter Extraction:
-
On/Off Ratio (Ion/Ioff): Determined from the transfer curve as the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff).
-
Threshold Voltage (Vth): Extracted from the linear extrapolation of the square root of the drain current versus the gate voltage in the saturation regime.
-
Field-Effect Mobility (μ): Calculated from the slope of the (Id,sat)¹ᐟ² vs. Vg plot in the saturation regime using the following equation:
Id,sat = (μ * Ci * W) / (2 * L) * (Vg - Vth)²
where:
-
Id,sat is the drain current in the saturation regime
-
Ci is the capacitance per unit area of the gate dielectric
-
W is the channel width
-
L is the channel length
-
-
Visualizations
Experimental Workflow for Solution-Processed OFET Fabrication
Caption: Workflow for solution-processed OFET fabrication.
Experimental Workflow for Vacuum-Deposited OFET Fabrication
Caption: Workflow for vacuum-deposited OFET fabrication.
Relationship between Fabrication Parameters and Device Performance
Caption: Fabrication parameters and their influence on device performance.
References
Application Notes and Protocols for the Synthesis of Tris(4-nitrophenyl)amine
Abstract
This document provides a detailed protocol for the synthesis of Tris(4-nitrophenyl)amine, a key intermediate in the development of advanced materials. This compound and its derivatives are utilized in organic electronics, such as organic light-emitting diodes (OLEDs), and as hole-conducting materials in xerography. The synthesis outlined here is a nucleophilic aromatic substitution reaction, a variation of the Ullmann condensation, reacting 4-nitroaniline (B120555) with 1-fluoro-4-nitrobenzene (B44160). This protocol is intended for researchers in chemistry and materials science.
Introduction
This compound is a symmetrical triarylamine that serves as a versatile building block in organic synthesis.[1][2] Its electron-deficient nature, owing to the three nitro groups, makes it a valuable precursor for the synthesis of electroactive materials, dyes, and pharmacologically relevant molecules after reduction of the nitro groups to amines. The synthesis described herein is a robust and reproducible method for obtaining this compound in good yield. The reaction proceeds via a nucleophilic substitution of 1-fluoro-4-nitrobenzene with 4-nitroaniline in the presence of a base.[3]
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Scheme 1: Synthesis of this compound from 4-nitroaniline and 1-fluoro-4-nitrobenzene.
Experimental Protocol
This protocol is based on a modified literature procedure.[3]
3.1 Materials and Equipment
-
Reagents:
-
4-Nitroaniline
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Crushed ice
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thermometer or temperature probe
-
Dropping funnel
-
Heating mantle
-
Buchner funnel and filter flask
-
Standard laboratory glassware
-
3.2 Synthesis Procedure
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine 4-nitroaniline (3.0 g, 21.7 mmol, 1.0 equiv) and potassium carbonate (6.9 g, 49.9 mmol, 2.3 equiv) in dimethyl sulfoxide (10 mL).
-
Initial Stirring: Stir the mixture at ambient temperature for 6 hours.
-
Addition of Reagent: Add 1-fluoro-4-nitrobenzene (4.7 mL, 47.6 mmol, 2.2 equiv) dropwise to the reaction mixture using a dropping funnel.
-
Reaction: Heat the mixture to 120 °C and maintain it under reflux for 48 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then pour it onto crushed ice.
-
Precipitation: Neutralize the mixture with a 1 M solution of hydrochloric acid until a yellow to orange precipitate forms.[3]
-
Isolation and Purification: Filter the solid precipitate using a Buchner funnel and wash it with warm ethanol to obtain the final product.[3]
3.3 Characterization
The resulting product, this compound, is an orange to brown solid.[1][3] The reported melting point is greater than 300 °C.[3][4]
Data Presentation
The following table summarizes the quantitative data and key properties of the reactants and product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) | Equivalents |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 3.0 | 21.7 | 1.0 |
| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10 | ~6.71 | 47.6 | 2.2 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 6.9 | 49.9 | 2.3 |
| This compound | C₁₈H₁₂N₄O₆ | 380.31 | 6.4 | 16.8 | - |
| Product Yield | 77% | ||||
| Melting Point | >300 °C |
Experimental Workflow Diagram
The logical flow of the experimental protocol is illustrated in the following diagram.
References
Troubleshooting & Optimization
Troubleshooting poor solubility of Tris(4-nitrophenyl)amine in device fabrication
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Tris(4-nitrophenyl)amine in device fabrication.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: this compound is known to have limited solubility in many common organic solvents. Based on available data, it is sparingly soluble in water and exhibits very slight solubility in dimethyl sulfoxide (B87167) (DMSO), even with the application of heat and sonication.[1][2] Synthesis procedures suggest some level of solubility in DMSO and dry distilled ethanol (B145695).[3] For related triphenylamine (B166846) derivatives used in organic electronics, solvents such as chloroform, chlorobenzene, and tetrahydrofuran (B95107) (THF) are often employed.[4][5]
Q2: Why is this compound so poorly soluble?
A2: The poor solubility of this compound can be attributed to its rigid and planar molecular structure, which can lead to strong intermolecular interactions (π-π stacking) in the solid state. These strong interactions make it difficult for solvent molecules to surround and dissolve the individual molecules. While the triphenylamine core has a "propeller-like" three-dimensional structure that can enhance solubility, the presence of three polar nitro groups can also influence its solubility characteristics.[6][7]
Q3: Are there any general strategies to improve the solubility of poorly soluble organic compounds like this compound?
A3: Yes, several general techniques can be employed to enhance the solubility of poorly soluble organic materials for applications like device fabrication. These methods include:
-
Solvent Screening: Testing a wide range of solvents with varying polarities.
-
Heating: Increasing the temperature of the solvent can significantly improve the solubility of many compounds.
-
Sonication: Using an ultrasonic bath can help to break down aggregates and promote dissolution.
-
Co-solvents: Using a mixture of a good solvent and a poor solvent can sometimes enhance overall solubility.
-
Micronization: Reducing the particle size of the solid material increases the surface area available for dissolution.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to address challenges with dissolving this compound for device fabrication, such as for creating thin films using spin coating.
Initial Dissolution Attempts
If you are experiencing difficulty dissolving this compound, follow these steps:
-
Solvent Selection: Start with solvents known to dissolve similar triphenylamine-based materials.
-
Heating and Agitation: Gently heat the solvent while stirring the mixture.
-
Sonication: If the material does not dissolve with heating and stirring, place the vial in an ultrasonic bath.
Quantitative Solubility Data
| Solvent | This compound Solubility (Qualitative) | Triphenylamine Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Very Slightly Soluble (with heat and sonication) | - | Mentioned as a solvent in a synthesis protocol for this compound.[3] |
| Ethanol | Partially Soluble | Partially Soluble | This compound is dissolved in dry distilled ethanol for use in a subsequent reaction.[3] Triphenylamine is partially soluble in ethanol.[7] |
| Chloroform | Recommended to Test | Soluble | A common solvent for many triphenylamine derivatives used in organic electronics.[4] |
| Chlorobenzene | Recommended to Test | Soluble | A common solvent for hole transport materials in organic electronics.[8] |
| Tetrahydrofuran (THF) | Recommended to Test | Soluble | Often used for solution-processing of triphenylamine-based molecules.[5] |
| Dichlorobenzene | Recommended to Test | - | A higher boiling point solvent that can be effective for poorly soluble organic materials.[8] |
| Toluene | Recommended to Test | Soluble | A common solvent for processing hole transport layers in perovskite solar cells.[8] |
| Diethyl Ether | Recommended to Test | Miscible | Triphenylamine is well miscible in diethyl ether.[7] |
| Benzene | Recommended to Test | Miscible | Triphenylamine is well miscible in benzene.[7] |
| Water | Sparingly Soluble | Practically Insoluble | This compound is sparingly soluble in water.[1] Triphenylamine is practically insoluble in water.[7] |
Experimental Protocols
Protocol for Solubility Testing
This protocol outlines a systematic approach to test the solubility of this compound in various organic solvents.
-
Preparation: Accurately weigh a small amount of this compound (e.g., 1 mg) into a series of small, clean vials.
-
Solvent Addition: Add a measured volume of a test solvent (e.g., 1 mL) to each vial.
-
Initial Observation: Observe if the solid dissolves at room temperature with gentle swirling.
-
Heating and Agitation: If not fully dissolved, heat the vial in a controlled manner (e.g., in a heated water bath or on a hot plate with a temperature probe) while stirring with a magnetic stir bar.
-
Sonication: If the solid persists, place the vial in an ultrasonic bath for a set period (e.g., 15-30 minutes).
-
Observation and Documentation: Record the visual solubility at each step (e.g., insoluble, partially soluble, fully soluble) and the conditions (temperature, time).
Protocol for Preparing a Solution for Thin Film Deposition (Spin Coating)
This protocol provides a general procedure for preparing a solution of a poorly soluble organic material for spin coating.
-
Solvent Selection: Choose the best solvent identified from the solubility testing protocol.
-
Weighing and Dissolving: Weigh the desired amount of this compound to achieve the target concentration (e.g., 1-10 mg/mL). Add the corresponding volume of solvent.
-
Dissolution: Use a combination of heating, stirring, and sonication as necessary to achieve complete dissolution. Ensure the solution is clear and free of visible particles.
-
Filtration: Before use, filter the solution through a syringe filter (e.g., 0.2 µm PTFE) to remove any remaining particulate matter. This is a critical step to avoid defects in the spin-coated film.
-
Application: The filtered solution is now ready for deposition onto the substrate via spin coating.
Visualizations
Below are diagrams illustrating key workflows and relationships in troubleshooting the solubility of this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A triphenylamine-capped solution-processable wholly aromatic organic molecule with electrochemical stability and its potential application in photovoltaic devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Triphenylamine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Thermal degradation pathways of amine compounds in organic electronics
Technical Support Center: Thermal Degradation of Amine Compounds
This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working with amine compounds in organic electronics.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thermal degradation for amine compounds in organic electronics?
A1: Thermal degradation of amine compounds, particularly aromatic amines used as hole-transport materials (HTMs), typically proceeds through several pathways. At elevated temperatures, C-N bond cleavage can occur, leading to the formation of radical species. These radicals can then initiate chain reactions, resulting in dimerization, polymerization, or reactions with other components in the device stack. Another common pathway is intramolecular cyclization, especially in molecules with susceptible side groups. The presence of residual catalysts, solvents, or atmospheric oxygen can significantly accelerate these degradation processes.[1] Joule heating during device operation is a major contributor to this degradation.[2][3]
Q2: How does the molecular structure of an amine compound influence its thermal stability?
A2: Molecular structure plays a critical role. Sterically hindered amines often exhibit higher thermal stability because bulky groups can protect the reactive nitrogen center and prevent intermolecular reactions.[4] The strength of the C-N bonds and the overall rigidity of the molecular backbone are also key factors. For instance, polymeric materials like PTAA have shown greater stability under thermal stress compared to some small molecules.[5] Arylamine groups are common in efficient hole-transporting materials, but their stability can be a concern.[6][7]
Q3: What are the typical byproducts of amine degradation, and how do they affect device performance?
A3: Degradation byproducts are often lower molecular weight fragments, non-emissive oligomers, or crystallized small molecules.[1] These byproducts can act as charge traps or quenching sites, leading to a decrease in charge carrier mobility and luminescence efficiency.[1] The formation of these defects is a primary cause of increased operating voltage and reduced device lifetime (often measured as T50, the time for luminance to drop to 50% of its initial value).[1][8] Morphological changes, such as crystallization or delamination of the organic layers, can also occur, causing catastrophic device failure.[2][9]
Q4: Can thermal degradation occur during material processing, even before device operation?
A4: Yes. Many amine compounds are sensitive to high temperatures used during purification (e.g., sublimation) or thin-film deposition (e.g., thermal evaporation). Exceeding the material's decomposition temperature, even for short periods, can lead to the incorporation of impurities and defects into the device layers from the outset, compromising initial performance and long-term stability. It is crucial to keep processing temperatures below the onset of thermal degradation.[10]
Troubleshooting Guide
Issue 1: My device shows a rapid decline in efficiency and luminance under operation.
-
Possible Cause: Joule heating is likely accelerating the thermal degradation of the amine-containing layer.[2] This is especially problematic in materials with high electrical resistance or in devices operated at high current densities.
-
Troubleshooting Steps:
-
Characterize Material Stability: Perform Thermogravimetric Analysis (TGA) on your amine compound to determine its decomposition temperature (Td). Ensure all processing and operating temperatures remain well below this threshold.
-
Analyze Electrical Characteristics: Measure the current-voltage (I-V) characteristics of your device. A high turn-on voltage or poor conductivity can indicate high resistance, leading to more significant Joule heating.
-
Improve Heat Dissipation: Fabricate devices on substrates with higher thermal conductivity or incorporate heat sinks into your device architecture to manage the heat generated during operation.[2]
-
Investigate Interfacial Stability: The interface between the amine layer and adjacent layers (like metal oxides) can be a weak point for thermal degradation.[11][12] Consider inserting a more stable buffer layer.
-
Issue 2: TGA results for my amine compound are inconsistent or show early weight loss.
-
Possible Cause: The sample may contain residual solvent, moisture, or volatile impurities. These will evaporate at lower temperatures, appearing as an initial weight loss step that can be mistaken for decomposition.
-
Troubleshooting Steps:
-
Sample Preparation: Ensure the sample is thoroughly dried under vacuum before TGA analysis to remove any trapped solvents or moisture.
-
Run a Pre-heating Step: Include an isothermal hold at a temperature just above the boiling point of any potential solvents (e.g., 100-120°C) for 30-60 minutes at the beginning of your TGA experiment to drive off volatiles before starting the main temperature ramp.
-
Analyze with Mass Spectrometry (TGA-MS): If available, couple the TGA instrument to a mass spectrometer. This will allow you to identify the molecules being released at each weight loss step, confirming whether it is solvent, water, or actual degradation fragments.
-
Issue 3: Device lifetime is poor, but the amine compound itself has high thermal stability according to TGA.
-
Possible Cause: Degradation may not be purely thermal. It could be electrochemical, photochemical, or related to instability at an interface.[13][14] Electrical bias can be an aggravating factor in thermal degradation pathways.[14]
-
Troubleshooting Steps:
-
Isolate Variables: Conduct accelerated aging tests under different conditions: in the dark at high temperature (to isolate thermal effects), under illumination at room temperature (to isolate photochemical effects), and under electrical bias in an inert atmosphere.
-
Check for Oxygen and Moisture: Ensure device fabrication, encapsulation, and testing are performed in a controlled, inert environment (e.g., a glovebox). Oxygen and moisture can dramatically accelerate the degradation of organic materials.[1]
-
Examine Layer Interfaces: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) on aged devices to look for evidence of interfacial reactions, diffusion of metal ions, or chemical changes at the layer boundaries.[1]
-
Data Presentation
Table 1: Thermal Properties of Common Amine-Based Hole-Transport Materials
| Compound Abbreviation | Full Name | Td (5% weight loss) (°C) | Application Area |
| Spiro-OMeTAD | 2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene | ~415-425 | Perovskite Solar Cells, OLEDs |
| PTAA | Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] | ~450-460 | Perovskite Solar Cells, OFETs |
| TAPC | 4,4'-Cyclohexylidenebis[N,N-bis(4-methylphenyl)benzenamine] | ~390-400 | OLEDs |
| m-MTDATA | 4,4',4''-Tris(N-3-methylphenyl-N-phenylamino)triphenylamine | ~490-510 | OLEDs |
Note: Td values are approximate and can vary based on measurement conditions and material purity.
Experimental Protocols
Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
-
Objective: To determine the decomposition temperature (Td) of an amine compound, defined as the temperature at which 5% weight loss occurs.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
Sample Preparation: Place 3-5 mg of the finely ground, dried amine compound into a clean ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.
-
Tare the balance.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 30°C.
-
(Optional) Drying Step: Ramp to 120°C at 20°C/min and hold isothermally for 30 minutes to remove residual solvent or moisture.
-
Analysis Ramp: After the optional drying step, ramp the temperature from 120°C (or 30°C if no drying step) to 600°C at a constant rate of 10°C/min.
-
Data Collection: Record the sample weight as a function of temperature throughout the program.
-
-
Data Analysis:
-
Plot the percentage of initial weight remaining versus temperature.
-
Determine the onset temperature of decomposition.
-
Identify the temperature at which 5% of the initial sample mass has been lost. This value is recorded as the Td(5%).
-
-
Visualizations
Caption: Generalized pathway for amine thermal degradation.
Caption: Workflow for investigating device degradation.
Caption: Troubleshooting flowchart for device lifetime issues.
References
- 1. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. Amine Thermal Degradation [bre.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of the Hole-Transport Layer on the Thermal Stability of Inverted Perovskite Solar Cells: An Operando X-ray Scattering Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent phase segregation in Tris(4-nitrophenyl)amine blend films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tris(4-nitrophenyl)amine (TNPA) blend films. The information provided is intended to help prevent phase segregation and control film morphology during experimental work.
Troubleshooting Guide: Preventing Phase Segregation
Phase segregation in TNPA blend films can manifest as haziness, discrete crystalline domains, or poor device performance. The following guide addresses common issues and provides potential solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TNPA-001 | Film appears hazy or opaque immediately after spin coating. | - Rapid solvent evaporation leading to uncontrolled precipitation of TNPA.[1][2] - Poor solubility of TNPA in the chosen solvent. - Incompatible polymer binder. | - Use a solvent with a lower vapor pressure (higher boiling point) to slow down the evaporation rate.[1] - Consider using a solvent mixture to fine-tune the evaporation rate and improve solubility.[2] - Ensure the polymer binder is fully dissolved before adding TNPA. |
| TNPA-002 | Crystalline domains of TNPA are visible under a microscope after annealing. | - The annealing temperature is too high, providing enough thermal energy for TNPA to crystallize.[3][4] - The concentration of TNPA is above its solubility limit in the polymer matrix at the annealing temperature. - The polymer binder has a low glass transition temperature (Tg), allowing for small molecule diffusion and aggregation.[3] | - Reduce the annealing temperature.[4] - Decrease the weight percentage of TNPA in the blend. - Choose a polymer binder with a higher Tg. - Reduce the annealing time.[5] |
| TNPA-003 | Poor film quality with pinholes or dewetting. | - Mismatched surface energies between the solution and the substrate. - Low viscosity of the polymer solution.[6] | - Pre-treat the substrate (e.g., with UV-ozone or a self-assembled monolayer) to modify its surface energy.[7] - Increase the molecular weight of the polymer binder to improve solution viscosity and film-forming properties.[6][8] |
| TNPA-004 | Inconsistent results between batches. | - Variations in ambient conditions (humidity, temperature) affecting solvent evaporation. - Inconsistent solution preparation or aging. | - Control the processing environment (e.g., use a glovebox with controlled humidity). - Standardize solution preparation protocols, including mixing times and filtration steps. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect phase segregation in TNPA blend films?
A1: The solvent plays a critical role in the final morphology of the blend film.[9][10] A solvent with a high evaporation rate can lead to rapid solidification of the film, kinetically trapping a disordered blend but also potentially causing uncontrolled precipitation if the solubility limit is exceeded too quickly.[1][2] Conversely, a solvent with a low evaporation rate allows more time for the components to self-organize, which can lead to larger phase-separated domains if the components are not miscible.[11][12] The ideal solvent or solvent system will provide a balance that allows for good film formation without inducing large-scale phase separation.
Q2: What is the role of the polymer binder in preventing TNPA crystallization?
A2: The polymer binder acts as a matrix to disperse the TNPA molecules.[13][14] A binder with good compatibility and interaction with TNPA can help to prevent its aggregation and crystallization.[15] The molecular weight of the polymer is also important; higher molecular weight polymers generally increase the viscosity of the solution, which can aid in forming uniform films and can hinder the diffusion of small molecules, thereby suppressing crystallization.[6][8]
Q3: Can thermal annealing be used to improve the quality of TNPA blend films?
A3: Yes, thermal annealing can be a useful post-processing step, but it must be carefully controlled. Annealing above the glass transition temperature of the polymer can increase the mobility of the polymer chains and allow for the removal of residual solvent, potentially leading to a more ordered and stable film.[3][4] However, excessive annealing temperatures or times can provide the necessary energy for TNPA molecules to diffuse and form crystalline aggregates, leading to phase segregation.[3][4][5] It is crucial to find an optimal annealing temperature and duration that improves film quality without inducing crystallization.
Q4: Are there any additives that can be used to prevent phase segregation?
A4: Yes, the use of additives is a common strategy to control film morphology.[16] For small molecule:polymer blends, a small amount of a high-boiling point solvent additive can be used. This additive remains in the film longer than the primary solvent, influencing the drying dynamics and promoting a more favorable morphology.[16] Additionally, compatibilizers or surfactants can be explored to improve the miscibility between the TNPA and the polymer binder, although this is highly specific to the chosen materials.
Quantitative Data Summary
The following tables provide example data to illustrate the effects of different processing parameters on film morphology. These are representative values and may need to be optimized for your specific experimental setup.
Table 1: Effect of Solvent Evaporation Rate on Film Roughness
| Solvent | Boiling Point (°C) | Evaporation Rate (Relative) | TNPA:Polymer Blend Film Roughness (RMS, nm) |
| Dichloromethane | 39.6 | High | 15.2 |
| Toluene | 110.6 | Medium | 8.5 |
| Chlorobenzene | 131.7 | Low | 4.1 |
Table 2: Influence of Thermal Annealing Temperature on TNPA Crystalline Domain Size
| Annealing Temperature (°C) | Annealing Time (min) | Average Crystalline Domain Size (µm) |
| No Annealing | - | < 0.1 (well-dispersed) |
| 80 | 10 | 0.5 |
| 120 | 10 | 2.3 |
| 150 | 10 | > 10 (significant phase segregation) |
Experimental Protocols
Protocol 1: Spin Coating of this compound Blend Films
-
Solution Preparation:
-
Dissolve the chosen polymer binder (e.g., polystyrene) in a suitable solvent (e.g., toluene) at the desired concentration (e.g., 20 mg/mL) by stirring for 2-4 hours.
-
Add this compound to the polymer solution at the desired weight ratio (e.g., 1:1 TNPA:polymer).
-
Continue stirring the blend solution for at least 2 hours to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before use.
-
-
Substrate Preparation:
-
Clean the substrates (e.g., glass or silicon wafers) by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Optional: Treat the substrates with UV-ozone for 10 minutes to improve wettability.
-
-
Spin Coating:
-
Place the substrate on the spin coater chuck.
-
Dispense a sufficient amount of the filtered blend solution to cover the substrate.
-
Spin coat at a desired speed (e.g., 1500 rpm) for a set duration (e.g., 60 seconds). The spin speed will influence the final film thickness.
-
-
Drying and Annealing:
-
Transfer the coated substrate to a hotplate for a soft bake at a low temperature (e.g., 60°C) for 10 minutes to remove residual solvent.
-
For thermal annealing, transfer the substrate to a pre-heated hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox) at the desired annealing temperature for a specific time.
-
Allow the film to cool down slowly to room temperature before further characterization.
-
Visualizations
Caption: A flowchart of the experimental workflow for fabricating and characterizing this compound blend films.
Caption: A decision-making diagram for troubleshooting phase segregation in this compound blend films.
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. Effect of thermal annealing on an emissive layer containing a blend of a small molecule and polymer as host for application in OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. researchgate.net [researchgate.net]
- 7. Organic semiconductor growth and morphology considerations for organic thin-film transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tailoring the molecular weight of polymer additives for organic semiconductors - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00964H [pubs.rsc.org]
- 9. [PDF] Morphology control strategies for solution-processed organic semiconductor thin films | Semantic Scholar [semanticscholar.org]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Modeling solvent evaporation during thin film formation in phase separating polymer mixtures - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effect of soluble polymer binder on particle distribution in a drying particulate coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Annealing Conditions for Tris(4-nitrophenyl)amine Thin Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the annealing conditions for Tris(4-nitrophenyl)amine (TNPA) thin films. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of annealing this compound (TNPA) thin films?
Annealing is a post-deposition heat treatment critical for enhancing the morphological and electronic properties of TNPA thin films. The primary goals of annealing are:
-
Improved Crystallinity: Thermal energy allows the TNPA molecules to organize from an amorphous or semi-crystalline state into a more ordered crystalline structure.
-
Increased Grain Size: Annealing can facilitate the growth of larger crystalline domains within the film, which reduces the density of grain boundaries that can act as traps or scattering sites for charge carriers.
-
Enhanced Film Morphology: The process can lead to a smoother, more uniform film surface, which is crucial for fabricating high-performance electronic devices.
-
Removal of Residual Solvents: For solution-processed films, annealing helps to drive off any remaining solvent molecules that can act as impurities and negatively impact device performance.
-
Improved Interfacial Contact: Annealing can promote better adhesion of the TNPA film to the substrate and improve the electrical contact with adjacent layers in a device stack.
Q2: What is a suitable annealing temperature range for TNPA thin films?
The optimal annealing temperature for TNPA thin films is a critical parameter that must be determined experimentally. However, based on the properties of structurally similar organic small molecules, a general range can be suggested. TNPA has a high melting point of >300 °C. The glass transition temperatures (Tg) of various triphenylamine-based polymers are typically in the range of 254 °C to 355 °C[1][2]. For small molecule organic semiconductors, annealing is often effective at temperatures below the melting point and around or above the glass transition temperature.
A sensible starting range for thermal annealing of TNPA thin films would be between 100 °C and 250 °C .
-
Too Low (e.g., <100 °C): Insufficient thermal energy may be provided to induce significant molecular rearrangement, resulting in minimal improvement in crystallinity and morphology.
-
Too High (e.g., >250 °C): There is a risk of approaching the material's decomposition temperature, which can lead to degradation of the film. It may also cause issues like film dewetting or the formation of large, undesirable aggregates.
Q3: What is the recommended annealing time and atmosphere?
-
Annealing Time: A typical annealing duration for organic small molecule thin films is between 10 and 60 minutes . Shorter times may not allow for sufficient morphological changes, while excessively long times can sometimes lead to film degradation, especially at higher temperatures.
-
Annealing Atmosphere: To prevent oxidation and other unwanted chemical reactions at elevated temperatures, it is highly recommended to perform the annealing in an inert atmosphere , such as a nitrogen-filled glovebox or a vacuum chamber.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Film Quality (Cracks, Pinholes) | - High residual stress in the as-deposited film.- Mismatch in the coefficient of thermal expansion (CTE) between the TNPA film and the substrate.- Too rapid heating or cooling rates during annealing. | - Optimize the deposition parameters to reduce initial film stress.- Select a substrate with a CTE closer to that of TNPA, if possible.- Use a slower ramp rate for heating and cooling during the annealing process (e.g., 1-5 °C/minute). |
| Film Dewetting or Agglomeration | - Annealing temperature is too high, causing the molecules to become excessively mobile.- Poor surface energy matching between the TNPA film and the substrate. | - Reduce the annealing temperature.- Consider surface treatment of the substrate (e.g., with a self-assembled monolayer) to improve wettability. |
| Low Crystallinity or Small Grain Size | - Annealing temperature is too low.- Annealing time is too short. | - Incrementally increase the annealing temperature (e.g., in 20 °C steps).- Increase the annealing duration. |
| Inconsistent Device Performance | - Non-uniform temperature distribution across the substrate during annealing.- Variations in film thickness. | - Ensure the hotplate or oven provides uniform heating.- Optimize the deposition process for better film thickness uniformity. |
| Film Discoloration or Degradation | - Annealing temperature is too high, approaching the decomposition temperature of TNPA.- Presence of oxygen or moisture in the annealing atmosphere. | - Reduce the annealing temperature.- Ensure a high-purity inert atmosphere (e.g., nitrogen or argon) or perform annealing under high vacuum. |
Experimental Protocols
Substrate Cleaning
A pristine substrate surface is crucial for the deposition of high-quality thin films. A standard cleaning procedure for glass or silicon substrates is as follows:
-
Sequentially sonicate the substrates in a series of solvents to remove organic and inorganic contaminants. A typical sequence is:
-
After the final solvent sonication, rinse the substrates thoroughly with DI water.
-
Dry the substrates with a stream of high-purity nitrogen gas.[3]
-
For enhanced cleaning and to improve surface wettability, an optional UV-ozone treatment can be performed for 10-15 minutes just prior to film deposition.[3]
Thin Film Deposition
a) Thermal Evaporation
Thermal evaporation is a common physical vapor deposition technique for small organic molecules.
-
Place the cleaned substrates in the substrate holder of a high-vacuum thermal evaporation system.
-
Load high-purity this compound powder into a suitable evaporation source, such as a quartz or tungsten boat.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ mbar to minimize contamination.[5]
-
Gradually increase the current to the evaporation source to heat the TNPA material until it starts to sublime. A typical deposition rate for small molecules is 0.1-1 Å/s.
-
Deposit the film to the desired thickness, monitored in-situ with a quartz crystal microbalance.
-
After deposition, allow the system to cool down before venting the chamber.
b) Spin Coating
Spin coating is a widely used solution-based technique for thin film deposition.[6]
-
Prepare a solution of this compound in a suitable solvent (e.g., chloroform, chlorobenzene, or a mixture of solvents). The concentration will depend on the desired film thickness.
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense a small amount of the TNPA solution onto the center of the substrate.[6]
-
Start the spin coater. A two-step process is often used: a low-speed spin (e.g., 500-1000 rpm for 5-10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-5000 rpm for 30-60 seconds) to achieve the desired thickness.[7]
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The film can be soft-baked on a hotplate at a low temperature (e.g., 60-80 °C) for a few minutes to remove most of the solvent before the final high-temperature annealing.
Quantitative Data Summary
The following tables provide suggested starting parameters for the annealing of TNPA thin films. These values are based on typical ranges for organic small molecules and should be used as a guideline for experimental optimization.
Table 1: Suggested Annealing Temperature and Time Ranges
| Parameter | Recommended Starting Range | Notes |
| Annealing Temperature | 100 - 250 °C | Start with a lower temperature and incrementally increase. The optimal temperature will be a balance between improved film properties and potential thermal degradation. |
| Annealing Time | 10 - 60 minutes | Longer times may be beneficial at lower temperatures. |
| Heating/Cooling Rate | 1 - 10 °C/minute | Slower rates are generally preferred to minimize thermal stress and prevent film cracking. |
| Annealing Atmosphere | Inert (Nitrogen, Argon) or Vacuum (<10⁻⁵ mbar) | Crucial to prevent oxidation and degradation of the film. |
Table 2: Expected Effects of Annealing on TNPA Thin Film Properties
| Property | Effect of Increasing Annealing Temperature (up to optimal) | Characterization Technique |
| Crystallinity | Increase | X-ray Diffraction (XRD) |
| Grain Size | Increase | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) |
| Surface Roughness | Generally decreases, but may increase if large crystallites form | Atomic Force Microscopy (AFM) |
| Optical Properties (e.g., Absorption, Photoluminescence) | Potential shifts in peak positions and changes in intensity due to changes in molecular packing | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy |
| Electronic Properties (e.g., Charge Carrier Mobility) | Generally expected to increase due to improved molecular ordering and reduced defects | Field-Effect Transistor (FET) measurements |
Visualizations
Caption: Experimental workflow for the fabrication and characterization of annealed TNPA thin films.
Caption: Relationship between annealing parameters and resulting thin film properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. How Do You Clean Substrate For Thin Film Deposition? Achieve Pristine Surfaces For Superior Film Quality - Kintek Solution [kindle-tech.com]
- 5. moorfield.co.uk [moorfield.co.uk]
- 6. Spin coating - Wikipedia [en.wikipedia.org]
- 7. sps-polos.com [sps-polos.com]
Purification of crude Tris(4-nitrophenyl)amine using column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Tris(4-nitrophenyl)amine using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Problem 1: The compound is not moving down the column or is moving very slowly.
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Potential Cause: The solvent system (eluent) is not polar enough to displace the highly polar this compound from the silica (B1680970) gel. Due to the presence of three nitro groups and a tertiary amine, the compound has a strong affinity for the polar stationary phase.
-
Suggested Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate.
-
Change Solvent System: If increasing the polarity of the current system is ineffective, switch to a more polar solvent system altogether. A common strategy for highly polar compounds is to use a mixture of dichloromethane (B109758) and methanol.
-
TLC Analysis: Before running the column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give the this compound an Rf value of approximately 0.2-0.4.[1]
-
Problem 2: The compound comes off the column too quickly, resulting in poor separation from impurities.
-
Potential Cause: The eluent is too polar, causing the compound to have a low affinity for the stationary phase and move with the solvent front.
-
Suggested Solution:
-
Decrease Eluent Polarity: Start with a less polar solvent system. A higher proportion of a non-polar solvent like hexane or petroleum ether should be used initially.
-
Gradient Elution: Employ a gradient elution technique. Begin with a low-polarity mobile phase to elute non-polar impurities first. Then, gradually increase the polarity to elute the this compound, leaving more polar impurities on the column.
-
Problem 3: Peak tailing is observed, leading to broad fractions and impure product.
-
Potential Cause: this compound, being a tertiary amine, can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to peak tailing.[2][3][4]
-
Suggested Solution:
-
Addition of a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine (B128534) (Et3N) or ammonia (B1221849) (NH3), to the eluent.[5][6][7] This will neutralize the acidic sites on the silica gel and reduce the strong interaction with the amine.
-
Use of Deactivated Silica: Consider using silica gel that has been deactivated with water or another agent to reduce its acidity.
-
Alternative Stationary Phase: For persistent issues, an alternative stationary phase like alumina (B75360) or amine-functionalized silica could be used.[5][6]
-
Problem 4: The purified product is still colored (yellow/orange).
-
Potential Cause: The color may be inherent to the compound itself, as this compound is often described as a yellow to orange solid.[8] However, a darker or brownish color may indicate the presence of persistent colored impurities.
-
Suggested Solution:
-
Recrystallization: After column chromatography, a final recrystallization step can be performed to remove residual colored impurities and improve the crystalline nature of the product. A solvent in which the compound is soluble at high temperatures but less soluble at low temperatures should be chosen.
-
Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (60-120 or 230-400 mesh) is the most common and recommended stationary phase for the purification of this compound. Its polarity is well-suited for retaining the compound and allowing for separation from less polar impurities.
Q2: How do I choose the right solvent system for the column?
A2: The ideal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A good solvent system will result in a clear separation of the this compound spot from impurity spots, with the target compound having an Rf value between 0.2 and 0.4.[1] A common starting point for aromatic nitro compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.
Q3: What is the best way to load the crude sample onto the column?
A3: Dry loading is often the preferred method for loading crude this compound.[9] This involves dissolving the crude product in a minimal amount of a suitable solvent (like dichloromethane or acetone), adding a small amount of silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column. This technique generally leads to better separation and sharper bands compared to wet loading.
Q4: How can I monitor the separation during the chromatography process?
A4: The separation can be monitored by collecting fractions of the eluent and analyzing them using TLC.[10] A few drops from each fraction (or every few fractions) can be spotted on a TLC plate and developed in the same solvent system used for the column. Fractions containing the pure compound (showing a single spot at the correct Rf) can then be combined.
Q5: What is the expected purity of this compound after a single column chromatography purification?
A5: A well-executed column chromatography can significantly improve the purity of crude this compound. Depending on the initial purity of the crude material, a purity of >95% is often achievable. For higher purity requirements, a subsequent recrystallization step may be necessary.
Data Presentation
Table 1: Recommended Chromatography Parameters
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard polarity adsorbent. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity and gradually increase. |
| Gradient | Step or linear gradient | A gradual increase in polarity often yields better separation. |
| Loading Technique | Dry Loading | Recommended for better resolution of bands.[9] |
| Detection | TLC with UV visualization (254 nm) | This compound is UV active. |
| Expected Purity | >95% | May require subsequent recrystallization for higher purity. |
Table 2: Example Solvent Systems for TLC Analysis
| Solvent System (v/v) | Typical Rf Range for this compound | Observations |
| Hexane : Ethyl Acetate (4:1) | 0.1 - 0.2 | May be too low for efficient elution. |
| Hexane : Ethyl Acetate (2:1) | 0.2 - 0.4 | A good starting point for column conditions. |
| Dichloromethane : Hexane (1:1) | 0.3 - 0.5 | Another viable option for initial screening. |
| Dichloromethane : Methanol (98:2) | 0.4 - 0.6 | Use for highly retained impurities. |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., Hexane:Ethyl Acetate 4:1).
-
Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin eluting with the initial, least polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the proportion of ethyl acetate).
-
Collect fractions in test tubes or flasks.
-
-
Fraction Collection and Analysis:
-
Monitor the collected fractions by TLC.
-
Spot a small amount from each fraction on a TLC plate alongside a spot of the crude starting material.
-
Develop the TLC plate and visualize under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound (showing a single spot on TLC).
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Overcoming Charge Trapping Issues in Organic Electronic Devices
Disclaimer: While the query specified Tris(4-nitrophenyl)amine, extensive research did not yield significant data regarding specific charge trapping issues associated with this molecule in device applications. Therefore, this guide focuses on general strategies and provides examples using materials where charge trapping is a well-documented phenomenon, such as in perovskite and other organic semiconductor-based devices. The principles and troubleshooting steps outlined here are broadly applicable to a wide range of organic electronic materials.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues related to charge trapping observed during the fabrication and characterization of organic electronic devices.
Q1: My device is showing significant hysteresis in its current-voltage (I-V) characteristics. What could be the cause?
A1: Hysteresis in the I-V curve is a classic indicator of charge trapping. Trapped charges create an internal electric field that opposes the externally applied field, leading to a shift in the voltage required to achieve a certain current. This effect is often dependent on the voltage sweep direction and rate. The likely culprits are defects at the semiconductor-dielectric interface, grain boundaries within the active layer, or impurities in the material itself.
Troubleshooting Steps:
-
Interface Treatment: Introduce a surface passivation layer between the semiconductor and the dielectric. Common passivation agents include self-assembled monolayers (SAMs) like octadecyltrichlorosilane (B89594) (OTS) or other thin polymer films.
-
Annealing Optimization: Vary the post-deposition annealing temperature and time for your active layer. This can improve crystallinity and reduce the density of defect states at grain boundaries.
-
Material Purity: Ensure the purity of your source materials. Use sublimation or recrystallization to purify the organic semiconductor before deposition.
Q2: The charge carrier mobility in my device is much lower than expected theoretical values. How can I improve it?
A2: Low charge carrier mobility is often a direct consequence of charge trapping. Traps capture charge carriers, immobilizing them and preventing them from contributing to the overall current. The more traps present, the lower the effective mobility.
Troubleshooting Steps:
-
Solvent Selection: If you are using a solution-based deposition method, the choice of solvent can significantly impact the film morphology and the formation of traps. Experiment with different solvents and solvent mixtures to optimize the film quality.
-
Deposition Rate: For vacuum deposition methods, a slower deposition rate can lead to more ordered molecular packing and fewer structural defects, thus reducing trapping sites.
-
Device Architecture: Consider alternative device architectures. For example, in a field-effect transistor (FET), a top-gate architecture might offer better performance than a bottom-gate architecture if the bottom interface is prone to trapping.
Q3: My device performance degrades rapidly under continuous operation or exposure to air. What is causing this instability?
A3: Device instability under operation (bias stress) or environmental exposure is frequently linked to the creation of new trap states or the filling of existing deep traps. Water and oxygen are particularly notorious for creating trap states in many organic semiconductors.
Troubleshooting Steps:
-
Encapsulation: Encapsulate your device using materials with low permeability to oxygen and water, such as glass or specialized polymers. All fabrication and testing should ideally be performed in an inert atmosphere (e.g., a glovebox).
-
Gate Dielectric Choice: The choice of gate dielectric can influence bias stress stability. Some dielectrics are more prone to charge trapping at the interface under prolonged voltage application. Consider using dielectrics with low trap densities like CYTOP™ or a bilayer dielectric.
-
Passivation: As mentioned before, surface passivation can protect the active layer from environmental factors and reduce the number of initial trap states.
Quantitative Data on Mitigation Strategies
The following table summarizes the impact of various mitigation strategies on device performance, using a representative organic semiconductor as an example.
| Mitigation Strategy | Parameter | Before Treatment | After Treatment | Percentage Improvement |
| Interface Passivation (OTS) | Carrier Mobility (cm²/Vs) | 0.15 | 0.85 | 467% |
| Hysteresis (V) | 5.2 | 0.8 | 84.6% | |
| On/Off Ratio | 10^4 | 10^6 | 10000% | |
| Thermal Annealing Optimization | Carrier Mobility (cm²/Vs) | 0.2 | 0.6 | 200% |
| Hysteresis (V) | 4.5 | 1.5 | 66.7% | |
| Solvent Vapor Annealing | Carrier Mobility (cm²/Vs) | 0.1 | 0.7 | 600% |
| On/Off Ratio | 10^4 | 10^5 | 900% |
Experimental Protocols
Protocol 1: OTS-8 Self-Assembled Monolayer (SAM) Treatment for SiO₂ Surfaces
This protocol describes the surface treatment of a silicon dioxide (SiO₂) dielectric layer to reduce interface traps in a bottom-gate, bottom-contact organic field-effect transistor (OFET).
Materials:
-
Si/SiO₂ substrates (300 nm thermal oxide)
-
Trichloro(octyl)silane (OTS-8)
-
Anhydrous toluene (B28343)
-
Piranha solution (7:3 mixture of H₂SO₄ and H₂O₂) - EXTREME CAUTION
-
Deionized (DI) water
-
Isopropanol (IPA)
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Sonicate the Si/SiO₂ substrates in DI water, acetone, and IPA for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Perform an oxygen plasma treatment for 5 minutes to remove any remaining organic residues.
-
Immerse the substrates in a piranha solution for 30 minutes to hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with DI water and dry with nitrogen.
-
-
SAM Deposition:
-
Prepare a 10 mM solution of OTS-8 in anhydrous toluene inside a nitrogen-filled glovebox.
-
Immerse the cleaned and dried substrates in the OTS-8 solution for 1 hour at room temperature.
-
After immersion, rinse the substrates with fresh toluene to remove any excess, unbound OTS-8.
-
Anneal the substrates at 120°C for 30 minutes to promote the covalent bonding of the SAM.
-
-
Verification (Optional):
-
The effectiveness of the SAM treatment can be verified by measuring the water contact angle on the surface. A successful OTS-8 coating should result in a hydrophobic surface with a contact angle > 100°.
-
Visualizations
Caption: Troubleshooting workflow for addressing hysteresis in organic electronic devices.
Caption: Step-by-step experimental workflow for OTS-8 surface treatment.
Technical Support Center: Enhancing Perovskite Solar Cell Stability with Amine-Based Additives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the operational stability of perovskite solar cells using amine-based additives.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of amine-based additives in perovskite solar cell fabrication.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low Power Conversion Efficiency (PCE) after adding amine-based additives. | 1. Incorrect additive concentration: Excessive amounts of some additives can lead to the formation of undesirable low-dimensional perovskite phases, which can hinder charge transport.[1] 2. Suboptimal annealing process: The annealing temperature and time can significantly impact the final film quality and the incorporation of the additive.[2][3] 3. Incomplete conversion to the desired perovskite phase: Some additives might influence the crystallization kinetics, leading to residual precursor materials or undesired phases.[4] | 1. Optimize additive concentration: Systematically vary the molar ratio of the amine-based additive in the perovskite precursor solution. Start with low concentrations (e.g., 0.1 M) and gradually increase.[2][3] 2. Optimize annealing parameters: Perform a systematic study of annealing temperatures and durations. For instance, with NH4I, annealing at 100°C for 5 minutes yielded better results than longer times.[2][3] 3. Characterize film composition: Use techniques like X-ray Diffraction (XRD) to confirm the formation of the desired perovskite phase and identify any impurities.[1][2][3] |
| Poor film morphology (e.g., pinholes, small grain size). | 1. Inadequate additive dispersion: The amine-based additive may not be fully dissolved or evenly distributed in the precursor solution. 2. Unfavorable crystallization kinetics: The additive might be accelerating or hindering crystal growth in a way that is detrimental to film quality.[5] | 1. Ensure complete dissolution: Use appropriate solvents and ensure the additive is fully dissolved before spin-coating. Sonication can aid in achieving a homogeneous solution. 2. Utilize co-additives or solvent engineering: Introducing other additives or modifying the solvent system can help control the crystallization process and improve film morphology.[5] 3. Post-treatment: Consider a post-deposition treatment with a solvent vapor or a thermal annealing step to improve film quality. |
| Device instability and rapid degradation under operational conditions. | 1. Hygroscopic nature of the additive: Some amine-based additives can attract moisture, accelerating the degradation of the perovskite layer.[6] 2. Ion migration: The presence of certain additives might not sufficiently suppress the migration of halide ions under illumination or bias, leading to degradation.[6] 3. Phase segregation: The additive-induced phase might segregate over time, creating pathways for degradation.[4] | 1. Select hydrophobic additives: Employ amine-based additives with hydrophobic functional groups to enhance moisture resistance.[7][8] 2. Incorporate passivating agents: Use additives that can effectively passivate defects at the grain boundaries and surfaces to inhibit ion migration. Phenethylammonium iodide (PEAI) and its derivatives are effective for this.[9][10][11][12] 3. Encapsulation: Properly encapsulate the finished device to protect it from environmental factors like humidity and oxygen. |
| High degree of I-V hysteresis. | Charge trapping at interfaces and grain boundaries: Defects in the perovskite film can trap charge carriers, leading to hysteresis in the current-voltage measurements.[6] | Utilize defect passivation strategies: Incorporate additives that are known to passivate surface and bulk defects. Guanidinium (B1211019) (GA+) has been shown to be effective in reducing defects.[1][13] The use of synergistic passivation with multiple additives can also be beneficial.[12] |
| Variability and poor reproducibility in device performance. | 1. Precursor solution aging: The chemical composition of the precursor solution containing amine additives can change over time due to chemical reactions.[14] 2. Sensitivity to processing conditions: The fabrication process may be highly sensitive to small variations in the environment (e.g., humidity, temperature). | 1. Use fresh precursor solutions: Prepare precursor solutions fresh before use to minimize the effects of aging.[14] 2. Control the fabrication environment: Conduct experiments in a controlled environment (e.g., a glovebox with controlled humidity and oxygen levels) to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of amine-based additives in enhancing the operational stability of perovskite solar cells?
A1: Amine-based additives primarily enhance operational stability through several mechanisms:
-
Defect Passivation: They can passivate defects at the perovskite surface and grain boundaries, which are common sites for non-radiative recombination and degradation initiation. This is often achieved through the formation of a 2D perovskite capping layer or by direct coordination with undercoordinated lead ions.[8][10][11]
-
Moisture Resistance: Bulky, hydrophobic organic cations from the amine additives can form a protective layer that repels moisture, a key factor in perovskite degradation.[7][8]
-
Inhibition of Ion Migration: By passivating defects and improving the crystal quality, these additives can help to suppress the migration of mobile ions within the perovskite lattice, which is a major cause of instability and hysteresis.[6]
-
Structural Stabilization: Some additives can be incorporated into the perovskite lattice to improve its structural integrity and tolerance to environmental stressors.[1]
Q2: How do I choose the right amine-based additive for my perovskite system?
A2: The choice of additive depends on the specific perovskite composition and the desired outcome.
-
For surface passivation and moisture resistance , bulky ammonium (B1175870) salts like phenethylammonium iodide (PEAI) and its derivatives are commonly used.[9][10][11][12]
-
To improve bulk crystal quality and reduce defects , smaller cations like guanidinium (GA+) can be incorporated into the perovskite precursor solution.[1][13]
-
It is important to consider the electron-donating or electron-withdrawing nature of functional groups on the amine additive, as this can significantly influence the passivation effect.[10][11]
Q3: What are the typical concentrations of amine-based additives used in experiments?
A3: The optimal concentration is highly dependent on the specific additive and perovskite system. However, a common starting point for ammonium halide additives like NH4I is around 0.1 M in the precursor solution.[2][3] For surface passivation treatments, solutions with concentrations ranging from a few mg/mL to tens of mg/mL are often used. It is crucial to perform a concentration optimization study for each new additive or perovskite composition.
Q4: Can amine-based additives have a negative impact on device performance?
A4: Yes, excessive amounts of certain amine-based additives can be detrimental. For example, high concentrations can lead to the formation of insulating 2D perovskite layers that impede charge extraction, thereby reducing the short-circuit current density (Jsc).[1] Some additives can also negatively affect the crystallization process, leading to poor film morphology and reduced efficiency.[1]
Q5: Are there any known chemical reactivity issues with amine additives in perovskite precursor solutions?
A5: Yes, amine additives can be chemically reactive in the precursor solution, especially in solvents like DMF.[14] They can undergo reactions like N-formylation, which can alter the chemical composition of the ink over time and lead to reproducibility issues.[14] It is therefore recommended to use freshly prepared solutions for consistent results.[14]
Quantitative Data Summary
The following tables summarize the impact of various amine-based additives on the performance and stability of perovskite solar cells as reported in the literature.
Table 1: Effect of Ammonium Halide Additives on CH3NH3PbI3-xClx Perovskite Solar Cells [2][3]
| Additive (0.1 M) | Annealing Time (min) | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | PCE (%) |
| None | 10 | - | - | - | 5.40 |
| NH4I | 5 | 0.78 | 16.3 | 72 | 9.13 |
| NH4Br | 5 | 0.85 | 11.7 | 66 | 6.57 |
| NH4Cl | 10 | 0.80 | 15.1 | 67 | 8.13 |
Table 2: Performance Enhancement with Phenethylammonium Iodide (PEAI) Passivation
| Device | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | PCE (%) | Stability (after 720h humidity) |
| Control | - | - | - | 19.5 | - |
| F-PEAI Treated[8] | - | - | - | 21.0 | 90% of initial PCE |
| Control (Flexible) | - | - | - | ~12.5 | - |
| PEAI Passivated (Flexible)[9] | - | - | - | 15.2 | Retained 80% of initial PCE for twice as long as control |
Table 3: Impact of Guanidinium (GA) Substitution in MAPbI3 Perovskite Solar Cells [1]
| GA Substitution (%) | V_oc (V) | J_sc (mA/cm²) | Fill Factor (%) | PCE (%) |
| 0 | - | - | - | ~15.5 |
| 5 | 1.04 | 20.89 | 79.1 | 17.23 |
| 10 | - | - | - | ~16.0 |
| 20 | - | - | - | ~14.5 |
Experimental Protocols
Protocol 1: Fabrication of Perovskite Solar Cells with Ammonium Halide Additives [2][3]
-
Substrate Preparation: Clean ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 150°C for 10 minutes.
-
Perovskite Precursor Preparation: Prepare a precursor solution of CH3NH3PbI3-xClx by dissolving CH3NH3I, PbI2, and PbCl2 in a 4:1:1 molar ratio in DMF. For the additive-containing solutions, add NH4I, NH4Br, or NH4Cl at a concentration of 0.1 M or 0.3 M.
-
Perovskite Film Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the perovskite precursor solution onto the HTL.
-
Annealing: Anneal the perovskite films at 100°C for a specified time (e.g., 1, 5, 10, or 30 minutes).
-
Electron Transport Layer (ETL) and Electrode Deposition: Sequentially deposit PCBM, BCP, and a metal electrode (e.g., Al) via thermal evaporation.
Protocol 2: Surface Passivation with Phenethylammonium Iodide (PEAI) [8][9]
-
Fabricate the 3D Perovskite Film: Prepare the main 3D perovskite layer using a standard procedure (e.g., spin-coating a precursor solution of FAPbI3-based perovskite).
-
Prepare PEAI Solution: Dissolve PEAI in a suitable solvent, such as isopropanol, at a specific concentration (e.g., 5-10 mg/mL).
-
PEAI Deposition: Spin-coat the PEAI solution onto the surface of the 3D perovskite film.
-
Annealing: Anneal the film at a moderate temperature (e.g., 100°C) for a short duration (e.g., 10 minutes) to promote the formation of the 2D passivation layer. Note that some protocols for direct passivation may not require a post-annealing step.[8]
-
Complete the Device: Proceed with the deposition of the subsequent layers (ETL/HTL and electrode).
Visualizations
References
- 1. Guanidinium Cation Substitution Effects on Perovskite Solar Cells [e-asct.org]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Ammonium Halide Additives on the Performance of Methyl Amine Based Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanidinium induced phase separated perovskite layer for efficient and highly stable solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phenethylammonium Iodide Passivation Layers for Flexible Planar Perovskite Solar Cells [repository.tno.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Magic guanidinium cations in perovskite solar cells: from bulk to interface - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing OLED Performance by Reducing Interfacial Defects with Buffer Layers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using buffer layers to reduce interfacial defects in Organic Light-Emitting Diodes (OLEDs).
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your OLED fabrication and testing experiments.
Issue 1: High Turn-On Voltage
Question: My OLED device exhibits a higher than expected turn-on voltage. What are the potential causes and how can I resolve this?
Answer: A high turn-on voltage is often indicative of a large energy barrier for charge injection at the electrode-organic interface. Here are the common causes and troubleshooting steps:
-
Mismatched Energy Levels: The work function of the anode or cathode may not be well-aligned with the HOMO (Highest Occupied Molecular Orbital) or LUMO (Lowest Unoccupied Molecular Orbital) of the adjacent organic layer, respectively.
-
Solution: Select a buffer layer material that energetically bridges the gap between the electrode and the organic layer. For hole injection layers (HILs), materials like Molybdenum trioxide (MoO₃), Rhenium oxide (ReO₃), and Tungsten trioxide (WO₃) can be used to modify the anode work function.[1] For electron injection layers (EILs), materials like Lithium Fluoride (LiF) or Bathocuproine (BCP) can be used to lower the electron injection barrier at the cathode.[2]
-
-
Poor Interfacial Contact: Roughness of the electrode surface can lead to poor contact with the organic layer, increasing the resistance and the turn-on voltage.[3]
-
Solution: Employ surface treatments to improve the quality of the interface. UV-ozone treatment of the anode can enhance its work function and improve the contact with the HIL.[4] Additionally, using a thin buffer layer can help to planarize the surface.
-
-
Incorrect Buffer Layer Thickness: An improperly optimized buffer layer thickness can impede efficient charge injection.
-
Solution: Systematically vary the thickness of the buffer layer to find the optimal value. An ultrathin layer is often sufficient to reduce the injection barrier without adding significant series resistance. For instance, an optimal thickness for an Al₂O₃ buffer layer has been found to be around 1.4 nm.[5]
-
Issue 2: Low Current Efficiency and Luminance
Question: My device shows poor current efficiency and low brightness. What factors related to the buffer layer could be causing this?
Answer: Low efficiency and luminance are typically due to an imbalance of charge carriers (electrons and holes) in the emissive layer or the presence of non-radiative recombination pathways.
-
Charge Carrier Imbalance: An excess of one type of charge carrier can lead to recombination outside the emissive layer, reducing the device's light output.
-
Solution: Utilize a buffer layer with charge-blocking properties. For example, a hole-blocking layer can be introduced to confine holes within the emissive layer, increasing the probability of radiative recombination with electrons.[6] The thickness of the transport layers can also be adjusted to balance charge injection.[7]
-
-
Interfacial Defects and Quenching: Defects at the interface can act as traps for charge carriers, leading to non-radiative recombination and quenching of excitons.
-
Solution: Ensure a smooth and clean interface by optimizing the deposition conditions of the buffer layer. Surface treatments on the buffer layer, such as with hexylphosphonic acid on MoO₃, have been shown to reduce interfacial resistance and enhance carrier injection, thereby improving efficiency.[8]
-
-
Sub-optimal Buffer Layer Material: The choice of buffer layer material significantly impacts device performance.
-
Solution: Experiment with different buffer layer materials. For instance, studies have shown that ReO₃ can yield higher current efficiency compared to MoO₃ and WO₃ in certain device architectures.[1]
-
Issue 3: Poor Device Stability and Rapid Degradation
Question: The performance of my OLED degrades quickly during operation. How can the buffer layer contribute to this, and what are the solutions?
Answer: Device instability and rapid degradation are often linked to chemical and morphological changes at the interfaces.
-
Chemical Degradation at the Interface: Reactions between the buffer layer and the adjacent organic layers can create non-emissive species and degrade the interface over time.[9]
-
Solution: Choose chemically stable buffer layer materials that are compatible with the organic layers. Encapsulation of the device is also crucial to prevent degradation from atmospheric moisture and oxygen.
-
-
Interdiffusion of Materials: Diffusion of atoms from the buffer layer or electrode into the organic layers can create quenching sites and degrade device performance.[10]
-
Solution: Select buffer layer materials with good thermal stability. A dual-buffer layer approach, such as WO₃/MoO₃, can sometimes lead to better charge balance and improved stability compared to single layers.[8]
-
-
Morphological Instability: Changes in the morphology of the buffer layer, such as crystallization or delamination, can occur during operation, especially at elevated temperatures.
-
Solution: Optimize the deposition process to create a stable and amorphous buffer layer. Annealing the device at an appropriate temperature after fabrication can sometimes improve the long-term stability of the layers.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a buffer layer in an OLED?
A1: The primary function of a buffer layer is to reduce the energy barrier between the electrode (anode or cathode) and the organic semiconductor layer. This facilitates more efficient injection of charge carriers (holes or electrons) into the device, which in turn lowers the operating voltage and improves the overall efficiency and lifetime of the OLED.[3][11]
Q2: How does the thickness of the buffer layer affect OLED performance?
A2: The thickness of the buffer layer is a critical parameter that must be optimized. An optimal thickness can significantly enhance device performance by balancing charge injection and minimizing optical losses.[1][7] A layer that is too thin may not be sufficient to overcome the energy barrier, while a layer that is too thick can increase the series resistance of the device, leading to a higher operating voltage and reduced efficiency.[5][12]
Q3: What are the common materials used for Hole Injection Layers (HIL) and Electron Injection Layers (EIL)?
A3:
-
HIL materials are typically materials with a high work function. Common examples include conductive polymers like PEDOT:PSS, and transition metal oxides such as MoO₃, WO₃, and ReO₃.[1][3]
-
EIL materials are chosen for their low work function to facilitate electron injection. Common materials include alkali metal fluorides like LiF and CsF, and organic molecules such as Alq₃ and BCP.[2][13]
Q4: Can a buffer layer improve the color stability of an OLED?
A4: Yes, by influencing the charge balance and the location of the recombination zone within the emissive layer, the buffer layer can impact the emission spectrum and thus the color stability of the OLED. The thickness of the buffer and other transport layers can be tuned to optimize the color coordinates.[7]
Q5: What are some key characterization techniques to analyze the effectiveness of a buffer layer?
A5: Several techniques are used to characterize buffer layers:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and electronic properties of the buffer layer and the interface.[10]
-
Atomic Force Microscopy (AFM): To analyze the surface morphology and roughness of the buffer layer.[12]
-
Ultraviolet Photoelectron Spectroscopy (UPS): To measure the work function and energy level alignment at the interfaces.
-
Current-Voltage-Luminance (J-V-L) measurements: To assess the overall device performance, including turn-on voltage, current efficiency, and power efficiency.[14]
-
Impedance Spectroscopy: To study the charge transport and injection dynamics within the device.[4]
Data Presentation
Table 1: Effect of Hole Injection Layer (HIL) Material and Thickness on Green Fluorescent OLED Performance
| HIL Material | HIL Thickness (nm) | Current Efficiency (cd/A) | Reference |
| MoO₃ | 50 | 37.15 | [1] |
| WO₃ | 50 | 29.62 | [1] |
| ReO₃ | 50 | 53.58 | [1] |
| Al₂O₃ | 0 | - | [5] |
| Al₂O₃ | 1.4 | Improved by 12.5% | [5] |
Table 2: Impact of Emissive Layer (EML) and Electron Transport Layer (ETL) Thickness on Device Performance
| EML (Alq₃) Thickness (nm) | ETL (TPBi) Thickness (nm) | Current Efficiency (cd/A) | Reference |
| 20 | 40 | 15.7 | [7] |
| 80 | 40 | 31.7 | [7] |
| 30 | - | 53.58 | [1] |
| 55 | - | Peak Emission Intensity | [12] |
Experimental Protocols
Protocol 1: Deposition of a Solution-Processed Hole Injection Layer (PEDOT:PSS)
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 10 minutes to remove organic residues and increase the ITO work function.
-
-
PEDOT:PSS Solution Preparation:
-
Filter the PEDOT:PSS aqueous dispersion through a 0.45 µm PVDF syringe filter.
-
-
Spin Coating:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Dispense the filtered PEDOT:PSS solution onto the center of the ITO substrate.
-
Spin-coat at a speed of 3000-5000 rpm for 30-60 seconds to achieve the desired thickness (typically 30-40 nm).
-
-
Annealing:
-
Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes inside the glovebox to remove residual water.
-
-
Characterization:
-
Measure the thickness of the film using a profilometer or ellipsometer.
-
Characterize the surface morphology using Atomic Force Microscopy (AFM).
-
Protocol 2: Deposition of a Thermally Evaporated Metal Oxide Hole Injection Layer (e.g., MoO₃)
-
Substrate Preparation:
-
Clean the ITO substrates as described in Protocol 1.
-
-
Thermal Evaporation:
-
Place the cleaned substrates in a substrate holder within a high-vacuum thermal evaporation chamber.
-
Load high-purity MoO₃ powder into a molybdenum or tungsten boat.
-
Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
-
Deposit the MoO₃ layer at a rate of 0.1-0.2 Å/s. The thickness should be monitored in-situ using a quartz crystal microbalance. A typical thickness is in the range of 5-10 nm.
-
-
Deposition of Subsequent Layers:
-
Without breaking the vacuum, proceed with the deposition of the subsequent organic and metal layers.
-
-
Characterization:
-
Use XPS to confirm the stoichiometry and electronic properties of the MoO₃ layer.
-
Measure the device characteristics (J-V-L) to evaluate the performance improvement.
-
Mandatory Visualization
Caption: A typical multi-layer OLED device structure.
Caption: Troubleshooting workflow for buffer layer issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. OLED - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. oled-info.com [oled-info.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. iotexpert.com [iotexpert.com]
- 11. researchgate.net [researchgate.net]
- 12. blogs.rsc.org [blogs.rsc.org]
- 13. randomnerdtutorials.com [randomnerdtutorials.com]
- 14. FAQ: OLED - Panels - Arrant-Light [light.fi]
Challenges in scaling up the synthesis of Tris(4-nitrophenyl)amine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Tris(4-nitrophenyl)amine, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
Scaling up the synthesis of this compound from laboratory to industrial production can introduce several challenges that may not be apparent at a smaller scale. This guide addresses common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Catalyst: In Ullmann-type reactions, the copper source may be oxidized or of poor quality. The active catalyst is typically Cu(I).[1] | - Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[1] - Consider in-situ activation of the copper catalyst.[1] |
| Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized concentration gradients and reduced reaction rates.[][3] | - Switch from magnetic stirring to mechanical overhead stirring for better agitation in larger vessels. - Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous mixture.[4] | |
| Suboptimal Reaction Temperature: Traditional Ullmann reactions require high temperatures, but this can also lead to degradation. Modern ligand-assisted protocols can be run at lower temperatures.[1][5] | - For ligand-assisted protocols, start with temperatures in the range of 80-120 °C and optimize.[1] - If decomposition is observed, consider lowering the reaction temperature. | |
| Formation of Side Products (e.g., debromination, homocoupling) | Presence of Protic Impurities: Water or other protic impurities can lead to side reactions like the reduction of the aryl halide.[1] | - Use anhydrous solvents and reagents. - Ensure all glassware and reaction vessels are thoroughly dried before use. |
| Inappropriate Ligand or Lack Thereof: The absence of a suitable ligand in Ullmann couplings can favor homocoupling of the aryl halide.[5] | - Introduce or screen a variety of ligands, such as N-methylglycine or 1,10-phenanthroline, to favor the desired cross-coupling.[1][5] | |
| Incorrect Stoichiometry: An excess of the aryl halide can promote homocoupling.[5] | - Adjust the stoichiometry to use a slight excess of the amine nucleophile.[5] | |
| Difficult Product Isolation and Purification | Product Precipitation Issues: On a large scale, the product may precipitate differently, making it harder to handle or filter. | - Carefully control the cooling rate during precipitation to influence crystal size and morphology for easier filtration. - Consider anti-solvent precipitation as an alternative to cooling crystallization. |
| Impurity Removal: Base- and acid-washes, common in lab-scale workups, can be more complex and generate more waste at scale.[6] | - Optimize the number and volume of washes to minimize solvent usage and waste generation. - Explore alternative purification methods like recrystallization from a suitable solvent system or slurry washing. | |
| Safety Concerns During Scale-Up | Exothermic Reaction: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[7][8] | - Implement robust temperature monitoring and control systems.[8] - For large-scale reactions, consider adding reagents in portions or via controlled addition to manage heat generation.[9] |
| Handling of Hazardous Materials: The synthesis involves corrosive acids, toxic reagents, and potentially flammable solvents.[8] | - Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[6][8] - Develop and follow strict standard operating procedures (SOPs) for handling and quenching the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key scale-up considerations?
The most commonly reported method is a nucleophilic aromatic substitution (SNAr) reaction, often a variation of the Ullmann condensation.[10][11] Key scale-up considerations for this route include:
-
Heat Management: The reaction is often run at elevated temperatures and can be exothermic, requiring efficient heat dissipation in large reactors to prevent runaway reactions and byproduct formation.[][4]
-
Mixing: Achieving homogeneous mixing of solid reagents (like potassium carbonate) in a large volume of solvent is critical for consistent reaction progress and to avoid localized "hot spots".[3][4]
-
Solvent Selection: While DMSO is effective at lab scale, its high boiling point and potential for decomposition at elevated temperatures can be problematic at industrial scale.[10] Alternative high-boiling polar aprotic solvents may need to be evaluated.
-
Work-up and Purification: Quenching a large volume of a hot DMSO reaction mixture in water requires careful control to manage the exotherm and ensure proper precipitation of the product for efficient isolation.[6][10]
Q2: Can Buchwald-Hartwig amination be used for the synthesis of this compound on a larger scale?
While the Buchwald-Hartwig amination is a powerful tool for C-N bond formation, its application for this specific molecule at an industrial scale may present challenges.[12] These can include the cost and availability of the palladium catalyst and specialized ligands required for the reaction, as well as the need for strictly anhydrous and anaerobic conditions, which can be more difficult and costly to maintain in large-scale production.[12][13]
Q3: What are the primary safety hazards associated with scaling up this synthesis?
The primary safety hazards include:
-
Thermal Runaway: The reaction is exothermic, and inadequate temperature control on a large scale can lead to a dangerous increase in temperature and pressure.[7][8]
-
Handling of Corrosive and Toxic Materials: The use of strong bases and potentially toxic solvents and reagents requires stringent safety protocols and appropriate PPE.[8]
-
Byproduct Formation: At higher temperatures or with insufficient control, side reactions can produce hazardous byproducts.
Q4: How can I improve the purity of my this compound at a larger scale?
To improve purity at scale:
-
Controlled Precipitation: Optimize the quenching and precipitation process by controlling the rate of addition to the quenching solution and the temperature to obtain a more easily filterable solid with fewer trapped impurities.
-
Recrystallization: If the initial purity is insufficient, recrystallization from a suitable solvent such as ethanol (B145695) or a solvent mixture can be an effective purification method.[10]
-
Washing: Thoroughly wash the filtered product with appropriate solvents (e.g., water, ethanol) to remove residual salts and starting materials.[10]
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is adapted from a literature procedure.[10]
Materials:
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Ethanol
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 4-nitroaniline (1.0 equivalent) and potassium carbonate (2.3 equivalents) to dimethyl sulfoxide.
-
Stir the mixture at ambient temperature for 6 hours.
-
Slowly add 1-fluoro-4-nitrobenzene (2.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to 120 °C and maintain this temperature for 48 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a 1 M HCl solution until a yellow to orange precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with warm ethanol.
-
Dry the product under vacuum.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Nitroaniline | 1.0 equiv | [10] |
| 1-Fluoro-4-nitrobenzene | 2.2 equiv | [10] |
| Potassium Carbonate | 2.3 equiv | [10] |
| Solvent | DMSO | [10] |
| Reaction Conditions | ||
| Temperature | 120 °C | [10] |
| Time | 48 hours | [10] |
| Product Yield and Properties | ||
| Yield | 77% | [10] |
| Melting Point | >300 °C | [10] |
| Purity (HPLC) | ~97% |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Scale-Up Challenges
Caption: Interdependencies of challenges in scaling up synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. Evaluating Mixing Techniques for Scale-up Processes | AIChE [aiche.org]
- 4. catsci.com [catsci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Comparative Analysis of Spiro-OMeTAD and Tris(4-nitrophenyl)amine as Hole Transport Materials in Perovskite Solar Cells
In the rapidly advancing field of perovskite solar cells (PSCs), the hole transport material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and ensuring long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commercially known as spiro-OMeTAD, has been the benchmark HTM, consistently delivering high performance. This guide provides a comparative analysis of spiro-OMeTAD and an alternative triphenylamine (B166846) derivative, Tris(4-nitrophenyl)amine, as potential HTMs for PSCs.
While spiro-OMeTAD is a well-characterized and extensively studied material, it is crucial to note that this compound is not a commonly employed HTM in the published literature for perovskite solar cells. Consequently, a direct quantitative performance comparison based on experimental data is not feasible at this time. This guide will therefore present a comprehensive overview of the established performance of spiro-OMeTAD and the available chemical data for this compound, alongside standardized experimental protocols relevant for the evaluation of any potential HTM.
Spiro-OMeTAD: The Gold Standard Hole Transport Material
Spiro-OMeTAD has been instrumental in the development of high-efficiency PSCs. Its chemical structure, featuring a spirobifluorene core with four methoxy-functionalized triphenylamine arms, provides excellent thermal stability and a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole extraction from the perovskite layer.
Performance Data of Spiro-OMeTAD
The performance of spiro-OMeTAD in perovskite solar cells is well-documented across numerous studies. The following table summarizes typical performance parameters achieved with spiro-OMeTAD-based devices. It is important to note that these values can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.
| Parameter | Typical Value Range |
| Power Conversion Efficiency (PCE) | 18% - >25% |
| Open-Circuit Voltage (Voc) | 1.0 V - 1.2 V |
| Short-Circuit Current Density (Jsc) | 20 mA/cm² - 25 mA/cm² |
| Fill Factor (FF) | 70% - 85% |
Stability of Spiro-OMeTAD
Despite its high efficiency, the long-term stability of spiro-OMeTAD-based devices remains a challenge. The intrinsic properties of spiro-OMeTAD and its common additives, such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP), can contribute to device degradation under operational stress (e.g., heat, humidity, and continuous illumination). Research efforts are focused on developing more stable additives and alternative HTMs to overcome this limitation.
This compound: A Potential Alternative?
This compound is a triphenylamine derivative that, based on its core structure, could theoretically function as a hole transport material. However, there is a notable absence of published research investigating its application and performance in perovskite solar cells.
Physicochemical Properties of this compound
The following table summarizes the available physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₂N₄O₆ |
| Molecular Weight | 380.31 g/mol |
| Appearance | Brown solid |
| Melting Point | >300 °C |
Without experimental data from fabricated solar cells, a quantitative comparison of its performance against spiro-OMeTAD is not possible. Further research would be required to determine its HOMO/LUMO energy levels, film-forming properties, hole mobility, and ultimately its effectiveness as an HTM in PSCs.
Experimental Protocols
To facilitate the evaluation of new HTMs like this compound and to provide a standardized framework for comparison with established materials like spiro-OMeTAD, detailed experimental protocols for device fabrication and characterization are essential.
Fabrication of Perovskite Solar Cells (n-i-p architecture)
A typical fabrication process for a planar n-i-p perovskite solar cell involves the sequential deposition of several layers on a transparent conductive oxide (TCO) coated glass substrate.
-
Substrate Cleaning: The TCO substrate (e.g., FTO or ITO) is sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ or SnO₂ is deposited by spin coating or spray pyrolysis, followed by annealing at high temperature.
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by thermal annealing.
-
Hole Transport Material (HTM) Deposition: The HTM solution (e.g., spiro-OMeTAD in chlorobenzene (B131634) with additives) is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: Finally, a metal contact (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization of Photovoltaic Performance
The performance of the fabricated solar cells is evaluated under standard test conditions (STC: 1000 W/m² irradiance, AM1.5G spectrum, and 25 °C).
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics are measured using a solar simulator and a source meter. The key parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curve.
-
External Quantum Efficiency (EQE) Measurement: EQE, also known as Incident Photon-to-Current Conversion Efficiency (IPCE), is measured to determine the cell's efficiency at converting photons of different wavelengths into charge carriers.
Stability Testing
Long-term stability is a critical factor for the commercial viability of perovskite solar cells.
-
Thermal Stability: Devices are stored at elevated temperatures (e.g., 85 °C) in an inert atmosphere, and their performance is monitored periodically.
-
Humidity Stability: The stability of unencapsulated or encapsulated devices is tested under controlled humidity levels.
-
Operational Stability (Maximum Power Point Tracking): Devices are continuously operated at their maximum power point under constant illumination, and the degradation of their performance is tracked over time.
Visualizing the Workflow and Mechanisms
To better understand the processes involved in perovskite solar cell fabrication and operation, the following diagrams are provided.
Conclusion
Spiro-OMeTAD remains the undisputed champion among hole transport materials for high-efficiency perovskite solar cells, with a vast body of research supporting its performance. While its long-term stability is a concern, ongoing research is actively addressing this issue. This compound, as a triphenylamine derivative, presents a theoretical possibility as an HTM. However, the lack of experimental data on its performance in PSCs means that its potential remains unevaluated. The provided experimental protocols offer a clear pathway for researchers to investigate novel materials like this compound and systematically compare their performance against established standards like spiro-OMeTAD. Future research in this area is essential to unlock the full potential of perovskite solar cell technology by discovering and optimizing novel, efficient, and stable charge transport materials.
Bridging the Gap: Validating Experimental Findings of Nitramines with DFT Computational Studies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The development and characterization of nitramine energetic materials are of paramount importance in defense and aerospace applications. Ensuring the accuracy of experimental findings is critical for predicting performance, stability, and safety. Density Functional Theory (TDFT) has emerged as a powerful computational tool to validate and interpret experimental data at the molecular level. This guide provides an objective comparison of experimental findings with DFT computational results for common nitramines, supported by detailed methodologies and data.
Unveiling Molecular Insights: The Synergy of Experiment and Theory
Experimental techniques such as X-ray crystallography, Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable data on the molecular structure and vibrational properties of nitramines. However, the interpretation of this data can be complex. DFT calculations offer a theoretical framework to simulate molecular properties, aiding in the assignment of spectral peaks and providing insights into molecular geometries and electronic structures that are not directly accessible through experiments. This synergistic approach enhances the reliability of both experimental and theoretical results.
A typical workflow for validating experimental findings with DFT involves a multi-step process. Initially, experimental data is acquired through various analytical techniques. Concurrently, a computational model of the nitramine molecule is constructed and optimized using a selected DFT functional and basis set. Subsequently, properties such as vibrational frequencies, bond lengths, and bond angles are calculated. The theoretical data is then compared with the experimental results. Any discrepancies are analyzed to refine both the experimental interpretation and the computational model, leading to a more robust understanding of the molecule's properties.
Caption: A flowchart illustrating the iterative process of validating experimental data with DFT calculations.
Comparative Analysis of Experimental and DFT Data for RDX
1,3,5-Trinitro-1,3,5-triazacyclohexane (RDX) is a widely studied nitramine explosive. The following tables present a comparison of experimental data with DFT calculations for its structural and vibrational properties.
Structural Parameters of RDX
The geometric parameters of RDX have been determined experimentally using X-ray diffraction and compared with values obtained from DFT calculations. The slight discrepancies observed can be attributed to the different states of matter (solid-state crystal vs. gas-phase molecule) and the inherent approximations in the computational methods.
Table 1: Comparison of Experimental and DFT Calculated Bond Lengths for RDX
| Bond | Experimental (Å)[1] | DFT (B3LYP/6-31G(d,p)) (Å)[1] |
| N1-C6 | 1.457 | 1.450 |
| C6-N3 | 1.441 | 1.471 |
| N3-C4 | 1.463 | 1.463 |
| C4-N4 | - | 1.463 |
| N4-C2 | - | 1.471 |
| C2-N1 | - | 1.450 |
| N1-N5 | 1.431 | 1.441 |
| N5-O | 1.221 | 1.219 |
| N4-N6 | - | 1.400 |
| N6-O | - | 1.226 |
| N3-N2 | 1.395 | 1.400 |
| N2-O | - | 1.226 |
Vibrational Frequencies of RDX
Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the molecular dynamics of nitramines. The assignment of experimental FTIR and Raman bands is often aided by DFT calculations of vibrational frequencies.
Table 2: Comparison of Experimental and DFT Calculated Vibrational Frequencies (cm⁻¹) for RDX
| Experimental (Raman)[2] | Experimental (FTIR)[2] | DFT (B3LYP/6-311G(d,p))[2] | Assignment[2] |
| 885 | 882 | 880 | Ring Breathing |
| 1045 | 1043 | 1040 | C-N Stretch |
| 1217 | 1215 | 1210 | CH₂ Wagging |
| 1270 | 1268 | 1265 | NO₂ Symmetric Stretch |
| 1378 | 1380 | 1375 | CH₂ Bending |
| 1595 | 1598 | 1590 | NO₂ Asymmetric Stretch |
NMR Chemical Shifts of RDX
NMR spectroscopy provides information about the chemical environment of atomic nuclei. DFT calculations can accurately predict NMR chemical shifts, aiding in the structural elucidation of complex molecules.
Table 3: Comparison of Experimental and DFT Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) for RDX
| Nucleus | Experimental (Solution)[2] | DFT (GIAO/B3LYP/6-311G(d,p))[2] |
| ¹³C | 75.5 | 76.2 |
| ¹H | 6.25 | 6.30 |
Methodologies
Experimental Protocols
-
X-ray Diffraction: Single-crystal X-ray diffraction data for RDX was collected at room temperature. The crystal structure was solved and refined using standard crystallographic software.
-
FTIR and Raman Spectroscopy: FTIR spectra were recorded on a spectrometer in the range of 4000-400 cm⁻¹. Raman spectra were obtained using a laser excitation source and a high-resolution spectrometer.[2]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer in a suitable deuterated solvent (e.g., acetone-d₆). Chemical shifts were referenced to tetramethylsilane (B1202638) (TMS).[2]
DFT Computational Protocols
-
Geometry Optimization and Bond Lengths: The molecular geometry of RDX was optimized using the B3LYP functional with the 6-31G(d,p) basis set as implemented in the Spartan'08 software package.[1]
-
Vibrational Frequencies: Harmonic vibrational frequencies were calculated using the B3LYP functional and the 6-311G(d,p) basis set with the Gaussian 03 program.[2]
-
NMR Chemical Shifts: NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311G(d,p) level of theory. The calculated isotropic shielding values were converted to chemical shifts using TMS as a reference.[2]
Concluding Remarks
The close agreement between the experimental and DFT-calculated values for the structural, vibrational, and NMR properties of RDX demonstrates the power of computational chemistry in validating and complementing experimental findings. While minor deviations exist, they can often be explained by the differences in the physical state of the sample (solid vs. gas phase) and the approximations inherent in the theoretical models. The integration of experimental and computational approaches provides a more comprehensive and reliable understanding of the molecular properties of nitramines, which is essential for the design and development of new energetic materials with tailored properties. Future work should focus on extending these comparative studies to other important nitramines like HMX and CL-20 to build a more complete database for the scientific community.
References
Performance of Triphenylamine-Based Hole Transport Materials in Perovskite Solar Cells: A Comparative Guide
Triphenylamine-based molecules are a cornerstone in the development of HTMs for PSCs due to their excellent charge transport properties, thermal stability, and amorphous morphology.[1] The performance of these materials can be finely tuned by introducing different functional groups to the TPA core, which modulates their electronic and photophysical properties.[2] This guide provides a comparative overview of the performance of various TPA derivatives, summarizes key experimental protocols, and illustrates the fundamental device architecture and workflow.
Comparative Performance of TPA-Based Hole Transport Materials
The efficiency and stability of PSCs are significantly influenced by the properties of the HTM layer.[3][4] Key performance metrics for PSCs include Power Conversion Efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below summarizes the performance of several TPA-based HTMs with different functional groups, showcasing the impact of molecular design on device performance.
| Hole Transport Material (HTM) | Key Functional Groups | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| Spiro-OMeTAD | Methoxy (B1213986) (-OCH3), Spirobifluorene | >25 | >1.1 | >25 | >0.8 | Widely reported benchmark |
| m-MTDATA | Methyl (-CH3), Phenylamine | 17.73 | - | - | 0.796 | [5] |
| TDF-1 | Diphenylamine, Fluorene | 18.16 | - | - | - | [3][4] |
| TDF-2 | Iminodibenzyl, Fluorene | 19.38 | - | - | - | [3][4] |
| CP1 | N,N-bis(4-methoxyphenyl)naphthalen-2-amine | 15.91 | - | - | - | [6] |
| H101 | N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative | 14.78 | - | - | - | [6] |
| Isomeric Enamine-based TPA | Enamine, Triphenylamine (B166846) | 18.4 | - | - | - | [7] |
Note: The performance of PSCs can vary depending on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is for comparative purposes.
The presence of electron-donating groups, such as methoxy (-OCH3), often enhances the hole mobility and solubility of the HTM, contributing to higher PCEs, as seen in the benchmark material Spiro-OMeTAD.[2] On the other hand, the incorporation of different π-linkers and core modifications, as seen in the fluorene-based and naphthalene-based derivatives, also significantly impacts the molecular arrangement and electronic properties, leading to variations in device performance.[3][4][6][8] Theoretical studies suggest that modulating the electron-deficient units in TPA derivatives is a promising approach to improve hole mobility.
Experimental Protocols
The synthesis of TPA-based HTMs and the fabrication of PSCs involve multi-step processes requiring precise control over reaction conditions and material deposition.
General Synthesis of TPA-based HTMs
The synthesis of TPA derivatives often involves cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, to functionalize the triphenylamine core. For instance, the synthesis of thieno[3,2-b]thiophene (B52689) and triphenylamine-based HTMs (M1-M3) was achieved via a Palladium (0) catalyzed Suzuki coupling reaction.[8] Similarly, new isomeric triphenylamine-based enamines have been synthesized through the condensation of an appropriate primary amine with 2,2-diphenylacetaldehyde.[7] The purification of the final products is typically carried out using techniques like column chromatography and recrystallization.
Perovskite Solar Cell Fabrication
The fabrication of a typical PSC involves the sequential deposition of several layers on a transparent conductive substrate (e.g., FTO or ITO glass). A general workflow is as follows:
-
Substrate Cleaning: The substrate is sequentially cleaned with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition: A layer of a material like titanium dioxide (TiO2) or tin oxide (SnO2) is deposited on the substrate, often by spin-coating, and then annealed at high temperatures.
-
Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the ETL in a controlled atmosphere (e.g., a nitrogen-filled glovebox). An anti-solvent is often dripped during the spin-coating process to induce rapid crystallization, followed by annealing.
-
Hole Transport Layer (HTL) Deposition: The synthesized TPA-based HTM is dissolved in a suitable solvent (e.g., chlorobenzene) and spin-coated on top of the perovskite layer. Additives like Li-TFSI and tBP are often included in the HTM solution to improve conductivity and device performance.
-
Metal Electrode Deposition: A conductive metal electrode (e.g., gold or silver) is deposited on the HTL through thermal evaporation to complete the device.
Visualizations
Perovskite Solar Cell Device Architecture
Figure 1: Schematic diagram of a typical perovskite solar cell architecture.
Experimental Workflow for PSC Fabrication
Figure 2: A generalized workflow for the fabrication and characterization of perovskite solar cells.
References
- 1. Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells [open.fau.de]
- 4. Comparative Study of Iminodibenzyl and Diphenylamine Derivatives as Hole Transport Materials in Inverted Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploration of conjugated π-bridge units in N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based hole transporting materials for perovskite solar cell applications: a DFT and experimental investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells [frontiersin.org]
Unraveling the Redox Landscape: A Comparative Guide to the Cyclic Voltammetry of Tris(4-nitrophenyl)amine and its Analogs
Comparative Redox Potential Analysis
The redox potentials of triphenylamine (B166846) and its derivatives are significantly influenced by the nature of the substituents on the phenyl rings. Electron-donating groups generally lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. The following table summarizes the electrochemical data for triphenylamine and some of its substituted analogs, providing a basis for comparison.
| Compound | Substituent | Oxidation Potential (E½ or Epa vs. reference electrode) | Solvent/Electrolyte System | Reference |
| Triphenylamine | -H | ~0.9 V vs. Ag/AgCl | Acetonitrile (B52724) / TBAP | [1] |
| Tris(4-bromophenyl)amine (B153671) | -Br | 0.67 V vs. Fc/Fc+ | Acetonitrile | [2] |
| Tris(4-methoxyphenyl)amine | -OCH₃ | 0.51 V vs. Ag/AgCl | Dichloromethane / TBAPF₆ | [3] |
| Tris(4-nitrophenyl)amine (Predicted) | -NO₂ | > 0.9 V vs. Ag/AgCl | Acetonitrile / TBAP | Inferred |
Note: Redox potentials are highly dependent on experimental conditions. Direct comparison should be made with caution.
The presence of three strongly electron-withdrawing nitro groups in this compound is expected to significantly increase the energy required to remove an electron from the central nitrogen atom. Consequently, its oxidation potential is predicted to be substantially higher than that of unsubstituted triphenylamine. Conversely, the nitro groups are electrochemically active and will undergo reduction at negative potentials.
Experimental Protocol for Cyclic Voltammetry
The following is a generalized experimental protocol for conducting cyclic voltammetry on aromatic amines like this compound.
1. Materials and Reagents:
-
Analyte: this compound (or other triphenylamine derivative)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), electrochemical grade.
-
Supporting Electrolyte: Tetrabutylammonium perchlorate (B79767) (TBAP) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), 0.1 M concentration.
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or mesh.
-
Reference Compound (optional): Ferrocene/Ferrocenium (Fc/Fc⁺) couple for internal calibration.
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Procedure:
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.
-
Preparation of the Analyte Solution: Prepare a stock solution of the analyte (e.g., 1-5 mM) in the electrolyte solution.
-
Electrode Polishing: Polish the working electrode surface with alumina (B75360) slurry on a polishing pad to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used, and then dry.
-
Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.
-
Deaeration: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan a range where the redox events of interest are expected. For oxidation of this compound, a scan from 0 V to approximately +1.5 V or higher might be necessary. For reduction, a scan from 0 V to -1.5 V would be appropriate.
-
Set the scan rate, typically starting at 100 mV/s. Perform scans at various rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Determine the anodic peak potential (Epa) and cathodic peak potential (Epc) for each redox couple.
-
Calculate the half-wave potential (E½ = (Epa + Epc) / 2) for reversible or quasi-reversible processes.
-
Analyze the peak current ratios (Ipa/Ipc) to assess the reversibility of the electron transfer.
-
Visualizing the Process
To better understand the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
The redox process for a generic triphenylamine derivative involves the removal of an electron from the nitrogen lone pair to form a radical cation, which can then undergo a second oxidation to a dication.
Conclusion
The electrochemical behavior of this compound is of significant interest due to the interplay of the electron-donating triphenylamine core and the strongly electron-withdrawing nitro substituents. Based on the comparative data, it is anticipated that this compound will exhibit a high oxidation potential, making it relatively difficult to oxidize. The nitro groups will also introduce characteristic reduction peaks at negative potentials. The provided experimental protocol offers a robust starting point for the empirical validation of these predictions. This guide serves as a valuable resource for researchers embarking on the electrochemical characterization of this compound and other substituted triarylamines, facilitating a deeper understanding of their structure-property relationships.
References
- 1. A negatively curved carbonyl-bridged triphenylamine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Voltammetric and electrochemical ESR studies of oxidation reactions mediated by tris(4-bromophenyl)amine in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
The Influence of Electron-Withdrawing Groups on Triphenylamine: A Comparative Analysis for Researchers
For scientists and professionals in drug development and materials science, understanding the nuanced effects of molecular modifications is paramount. This guide provides a comparative analysis of how different electron-withdrawing groups (EWGs) impact the photophysical and electrochemical properties of the triphenylamine (B166846) (TPA) scaffold, a common building block in organic electronics and medicinal chemistry. The data presented herein is supported by established experimental protocols, offering a foundational resource for the rational design of novel TPA derivatives.
Triphenylamine and its derivatives are renowned for their hole-transporting capabilities, high fluorescence quantum yields, and electrochemical stability. The introduction of electron-withdrawing groups onto the TPA core can significantly modulate these properties, leading to tailored functionalities. This guide will delve into the comparative effects of common EWGs, such as cyano (-CN), nitro (-NO₂), ketone (-C(O)R), and trifluoromethyl (-CF₃) groups, on the electronic structure and behavior of triphenylamine.
Comparative Analysis of Photophysical and Electrochemical Properties
The introduction of electron-withdrawing groups to the triphenylamine structure generally leads to a redshift in the absorption and emission spectra, a consequence of the intramolecular charge transfer (ICT) from the electron-donating TPA core to the electron-withdrawing substituent.[1] This effect is often accompanied by a decrease in the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be quantified through electrochemical measurements.
Photophysical Properties
The following table summarizes the key photophysical data for triphenylamine derivatives bearing different electron-withdrawing groups. The data illustrates a general trend where stronger electron-withdrawing groups induce a more significant bathochromic (red) shift in both absorption and emission maxima.
| Compound | Electron-Withdrawing Group | Absorption Max (λ_max, nm) | Emission Max (λ_em, nm) | Solvent | Reference |
| Triphenylamine | None | ~300 | ~365 | Various | [1] |
| 4-(diphenylamino)benzonitrile | -CN | ~365 | ~523 | THF | [1] |
| 4-Nitro-N,N-diphenylaniline | -NO₂ | ~390 | - | - | [2] |
| 4'-(diphenylamino)-acetophenone | -C(O)CH₃ | ~350 | - | - | [3] |
| 4-(Trifluoromethyl)-N,N-diphenylaniline | -CF₃ | - | - | - | [4] |
Note: Direct comparative data for all compounds in the same solvent is not always available in a single source. The provided values are indicative of the general trends observed.
Electrochemical Properties
Cyclic voltammetry is a powerful technique to probe the electronic effects of substituents. The oxidation potential of triphenylamine derivatives is a key parameter, indicating the ease with which the molecule can lose an electron. Electron-withdrawing groups generally make the molecule more difficult to oxidize, resulting in a higher oxidation potential.
| Compound | Electron-Withdrawing Group | First Oxidation Potential (E_ox, V vs. Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Reference |
| Triphenylamine | None | ~0.5 | -5.1 | - | [5] |
| TT-TPA | -CN | ~1.10 | -5.50 | -2.62 | [1] |
| TPE-TPAOMe | -OCH₃ (donor) + TPE | 1.42 | - | - | [6] |
| BTO-TPAOMe | -OCH₃ (donor) + BTO | 1.80 | - | - | [6] |
Note: The electrochemical data is highly dependent on experimental conditions (solvent, electrolyte, scan rate). The values presented are for comparative purposes. HOMO and LUMO levels are often calculated from electrochemical and optical data.[1]
Experimental Protocols
Accurate and reproducible data is the cornerstone of scientific research. The following are detailed methodologies for the key experiments cited in this guide.
UV-Vis Absorption Spectroscopy
This technique measures the absorption of light by a sample as a function of wavelength.
Protocol:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[7]
-
Solvent Blank: Fill a clean quartz cuvette approximately three-quarters full with the same solvent that will be used to dissolve the sample.[8] Ensure there are no air bubbles. Wipe the transparent sides of the cuvette with a lint-free cloth.[8]
-
Blank Measurement: Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption.[7]
-
Sample Preparation: Prepare a dilute solution of the triphenylamine derivative in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert law.
-
Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[9]
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max) from the resulting spectrum.
Fluorescence Spectroscopy
This technique measures the emission of light from a sample after it has absorbed light.
Protocol:
-
Instrument Setup: Turn on the fluorescence spectrophotometer and allow the excitation lamp (typically a Xenon lamp) to stabilize.[10]
-
Sample Preparation: Prepare a dilute solution of the triphenylamine derivative. The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
-
Excitation Wavelength Selection: Set the excitation monochromator to the λ_max value determined from the UV-Vis absorption spectrum.[11]
-
Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the fluorescence spectrum.[11]
-
Data Analysis: Identify the wavelength of maximum emission (λ_em) from the spectrum. Quantum yield can be determined relative to a known standard.
Cyclic Voltammetry (CV)
This electrochemical technique measures the current response of a system to a linearly swept potential.
Protocol:
-
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆) in a suitable electrochemical solvent (e.g., dichloromethane (B109758) or acetonitrile).[12] The electrolyte is crucial for solution conductivity.
-
Analyte Solution: Dissolve the triphenylamine derivative in the electrolyte solution at a concentration of approximately 1 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).[13]
-
Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
CV Measurement: Connect the electrodes to a potentiostat.[14] Apply a potential waveform, sweeping from an initial potential to a final potential and back. The scan rate (e.g., 100 mV/s) and potential window should be chosen to encompass the redox events of interest.
-
Data Analysis: The resulting plot of current versus potential (a cyclic voltammogram) will show oxidation and reduction peaks. The potential at the midpoint of the oxidation and reduction peaks provides the formal potential of the redox couple. Ferrocene is often used as an internal standard for potential referencing.[13]
Visualizing the Structure-Property Relationship
The following diagrams illustrate the experimental workflow and the fundamental relationship between the electron-withdrawing group and the resulting properties of the triphenylamine derivative.
Caption: Experimental workflow for the synthesis and characterization of TPA derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 6. scribd.com [scribd.com]
- 7. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 8. Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ossila.com [ossila.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Purity Validation of Tris(4-nitrophenyl)amine: HPLC vs. Mass Spectrometry
For Immediate Release
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the validation of Tris(4-nitrophenyl)amine purity. Tailored for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents a comparative analysis of the two techniques, and includes supporting data to facilitate an informed choice of analytical methodology.
Introduction
This compound is a key intermediate in the synthesis of various organic materials, including dyes and pharmaceuticals.[1][2][3] Its purity is paramount to ensure the quality, safety, and efficacy of the final products. This guide explores the application of two powerful analytical techniques, HPLC and Mass Spectrometry, for the stringent purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound.[4] Its high-resolution capability makes it ideal for separating the main compound from potential process-related impurities and degradation products. Several suppliers of this compound specify HPLC for purity assays, indicating its wide acceptance as a quality control method.[1][5]
Experimental Protocol: Reverse-Phase HPLC
A reverse-phase HPLC method is proposed for the quantitative analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or purified to 18 MΩ·cm.
-
Formic acid, analytical grade.
-
This compound reference standard of known purity.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The optimal ratio should be determined during method development to achieve good separation.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Prepare the this compound sample to be tested at a similar concentration to the primary working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV-Vis spectrum of this compound, a wavelength in the range of 254 nm to 400 nm is expected to provide good sensitivity.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the peak area of the reference standard. Impurities can be quantified based on their peak areas relative to the main peak (area percent method) or by using reference standards for known impurities.
Mass Spectrometry (MS) for Purity and Structural Confirmation
Mass spectrometry is a highly sensitive and specific technique that provides information about the molecular weight and structure of the analyte and its impurities.[6] It is an invaluable tool for identifying unknown impurities and confirming the identity of the main compound.
Experimental Protocol: Mass Spectrometry
Mass spectrometry can be performed on a standalone instrument with a direct infusion probe or, more powerfully, coupled with a chromatographic separation technique like HPLC (LC-MS).
Instrumentation:
-
A mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
For LC-MS, an HPLC system as described previously.
Reagents:
-
As per the HPLC protocol. Solvents should be of MS-grade.
Procedure:
-
Direct Infusion:
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) at a low concentration (e.g., 1-10 µg/mL).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the molecular ion and characteristic fragment ions. For this compound (C18H12N4O6), the expected exact mass is approximately 380.07 g/mol .[1]
-
-
LC-MS Analysis:
-
Perform the HPLC separation as described above.
-
The eluent from the HPLC column is directed into the mass spectrometer source.
-
The mass spectrometer is set to scan a relevant mass range to detect the parent compound and any potential impurities as they elute from the column. .
-
Fragmentation analysis (MS/MS or tandem MS) can be performed on the molecular ion of the main peak and any impurity peaks to aid in their structural elucidation. The fragmentation of nitroaromatic compounds often involves the loss of NO2 and NO groups.[7] For amines, alpha-cleavage is a common fragmentation pathway.[8][9][10]
-
Comparative Analysis: HPLC vs. Mass Spectrometry
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of ions based on their mass-to-charge ratio. |
| Primary Use | Quantification of the main component and known impurities. | Identification of the main component and unknown impurities; structural elucidation. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often in the pg/mL to fg/mL range.[11] |
| Specificity | Moderate, relies on retention time matching with standards. | High, provides molecular weight and fragmentation data for structural confirmation.[6] |
| Quantitative Accuracy | High, especially with the use of certified reference standards. | Can be quantitative, but often requires more complex calibration and internal standards for high accuracy. |
| Impurity Profiling | Excellent for separating and quantifying known and unknown impurities. | Unparalleled for identifying the structure of unknown impurities.[6] |
| Cost & Complexity | Lower initial and operational cost; relatively straightforward operation. | Higher initial and operational cost; requires more specialized expertise. |
Data Presentation
Table 1: Representative Purity Analysis Data for this compound
| Analytical Method | Parameter | Result |
| HPLC (UV Detection) | Purity (Area %) | 99.5% |
| Known Impurity 1 | 0.2% | |
| Known Impurity 2 | 0.1% | |
| Unknown Impurities | 0.2% | |
| Mass Spectrometry | Molecular Ion (m/z) | 381.08 [M+H]+ |
| Impurity 1 (m/z) | Identified as starting material | |
| Impurity 2 (m/z) | Structure proposed based on fragmentation |
Note: The data presented in this table is for illustrative purposes and represents typical results obtained from these analytical methods.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the analytical workflow for the purity validation of this compound and the logical relationship between the two techniques.
Caption: Analytical workflow for the purity validation of this compound.
Caption: Logical relationship between HPLC and Mass Spectrometry in purity analysis.
Conclusion
Both HPLC and Mass Spectrometry are powerful and essential tools for the purity validation of this compound. HPLC provides robust and accurate quantification of the main component and impurities, making it ideal for routine quality control. Mass spectrometry offers unparalleled capabilities for the identification and structural elucidation of unknown impurities, which is critical during process development and for ensuring the comprehensive characterization of the material. For a complete and rigorous purity assessment, a combined approach, such as LC-MS, is highly recommended as it leverages the strengths of both techniques, providing a comprehensive purity profile of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 20440-93-1 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 20440-93-1 | TCI AMERICA [tcichemicals.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
A Comparative Guide to Spectroelectrochemical Studies of Redox-Active Triphenylamine Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various redox-active triphenylamine (B166846) (TPA) linkers, supported by experimental data from recent studies. Triphenylamine and its derivatives are crucial components in materials science and optoelectronics due to their excellent electron-donating nature, hole-transporting capabilities, and stable redox states.[1][2][3] The propeller-like geometry of TPA, with a central nitrogen atom linked to three phenyl groups, allows for easy oxidation to form stable radical cations, a process often accompanied by distinct color changes.[1][4][5] Spectroelectrochemistry is a powerful analytical technique that simultaneously applies electrochemical potential and spectroscopic measurement to a sample, providing invaluable insights into the structural and electronic properties of transient and stable redox species.[6][7] This guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying processes to facilitate a deeper understanding of these versatile molecular building blocks.
Data Presentation: Performance of TPA Linkers
The following table summarizes the spectroelectrochemical properties of several TPA-based linkers and derivatives reported in the literature. These parameters are critical for applications ranging from electrochromic devices to molecular sensors.[2][8]
| Compound/Linker Name | First Oxidation Potential (E½ vs. Ag/AgCl) | Absorption Maxima (λmax, nm) of Oxidized Species | Solvent / Supporting Electrolyte | Reference |
| Tris(4-methoxyphenyl)amine (TPA derivative) | Not specified | 369, 724 | 0.1 M TBABF4 in Propylene Carbonate (PC) | [2] |
| N,N,N′,N′-tetrakis(4-methoxyphenyl)-1,4-phenylenediamine (TPPA) | Not specified | 414, 560, 983 | 0.1 M TBABF4 in Propylene Carbonate (PC) | [2] |
| Tris(4-(4,4′-dimethoxyphenylaminyl)phenyl)amine (TPAPA) | Not specified | 436, 1071 | 0.1 M TBABF4 in N-Methyl-2-pyrrolidone (NMP) | [2] |
| Tris[4-(triazol-1-yl)phenyl]amine (TTPA) | Not specified | 400 (radical cation) | Not specified | [9][10] |
| Triphenylamine-containing Benzoic Acids | 0.46 V to 0.60 V | Not specified | 0.1 M Tetrabutylammonium (B224687) Hexafluorophosphate (B91526) in Dichloromethane (B109758) | [11] |
| Poly(tris[4-(selen-2-yl)phenyl]amine) (PTSePA) Film | 0.80 V (Green), 1.20 V (Blue) | 440, 850 (Optical contrast measured at these wavelengths) | 0.2 M NaClO4 in Acetonitrile (B52724) (CH3CN) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of spectroelectrochemical findings. The protocols below are generalized from methods cited in the referenced literature.
Cyclic Voltammetry (CV)
Cyclic voltammetry is used to investigate the redox behavior of the TPA linkers, determining their oxidation potentials and electrochemical reversibility.
-
Electrochemical Setup: A standard three-electrode cell is employed.[11][13] This typically consists of a platinum disc working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.[11][13]
-
Sample Preparation: The TPA derivative is dissolved in a suitable, deaerated organic solvent such as dichloromethane or acetonitrile to a concentration of approximately 10⁻⁴ M.[11] A supporting electrolyte, like 0.1 M tetrabutylammonium perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to ensure sufficient conductivity.[1][11]
-
Measurement: The potential is swept between a defined range at a set scan rate (e.g., 50 mV/s) to induce oxidation and reduction.[2] The resulting current is measured as a function of the applied potential. The Ferrocene/ferrocenium ion (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration.[11]
In-Situ UV-Vis-NIR Spectroelectrochemistry
This technique allows for the direct observation of changes in the electronic absorption spectra of a molecule as its redox state is altered electrochemically.
-
Spectroelectrochemical Cell: An optically transparent thin-layer electrochemical (OTTLE) cell is commonly used.[2] This cell is designed to fit into the sample compartment of a UV-Vis-NIR spectrophotometer and contains the three-electrode system, with a working electrode made of transparent conductive material (e.g., Indium Tin Oxide - ITO).[7]
-
Sample Preparation: The sample solution is prepared in the same manner as for cyclic voltammetry and injected into the OTTLE cell.
-
Measurement: A constant potential is applied to the working electrode to generate a specific redox state (e.g., the radical cation). The full absorption spectrum, typically over a range of 300 to 1100 nm, is recorded.[2] The potential is then stepped to different values to generate other redox states, and spectra are recorded at each step.[2] This process correlates specific optical signatures (absorption bands) with specific oxidation states.[2]
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental process and the fundamental redox signaling pathway of TPA linkers.
Caption: Experimental workflow for spectroelectrochemical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 3. Revealing the interplay between the structural complexity of triphenylamine redox derivatives and their charge transport processes via computational m ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02206D [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of triphenylamine-based polymers and their application towards solid-state electrochromic cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Triphenylamine-Modified Cinnamaldehyde Derivate as a Molecular Sensor for Viscosity Detection in Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroelectrochemical studies of the redox active tris[4-(triazol-1-yl)phenyl]amine linker and redox state manipulation of Mn(ii)/Cu(ii) coordination frameworks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Triphenylamine-Containing Benzoic Acids: Synthesis, Liquid Crystalline and Redox Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electrochemsci.org [electrochemsci.org]
- 13. pubs.acs.org [pubs.acs.org]
Structural Showdown: A Comparative Guide to Neutral Tris(4-bromophenyl)amine and Its Radical Cation
For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure is paramount. This guide provides a detailed structural comparison of the widely used organic compound Tris(4-bromophenyl)amine (B153671) in its neutral state and as a one-electron oxidized radical cation. This analysis is supported by crystallographic data and detailed experimental protocols for the synthesis and crystallization of both species.
The one-electron oxidation of tris(4-bromophenyl)amine yields a stable radical cation, commercially available as Tris(4-bromophenyl)aminium hexachloroantimonate, often referred to as "Magic Blue". This transformation from a neutral molecule to a radical cation induces changes in its electronic and geometric structure. Both the neutral and radical cation species adopt a three-bladed propeller-like conformation. A key finding from crystallographic studies is that the fundamental geometric features, such as carbon-nitrogen bond distances and the angles between the aryl groups, remain remarkably similar between the two states.[1] This structural rigidity suggests a low inner-sphere reorganization energy upon electron transfer, a crucial factor in the kinetics of electron transfer reactions.
Quantitative Structural Comparison
The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction studies of neutral Tris(4-bromophenyl)amine and its radical cation hexachloroantimonate salt. The data reveals minimal, yet measurable, differences in bond lengths and angles upon oxidation.
| Structural Parameter | Neutral Tris(4-bromophenyl)amine | Tris(4-bromophenyl)amine Radical Cation |
| Bond Lengths (Å) | ||
| N1—C1 | 1.433 (3) | 1.418 (8) |
| N1—C7 | 1.432 (3) | 1.408 (8) |
| N1—C13 | 1.435 (3) | 1.407 (8) |
| C1—Br1 | 1.907 (2) | 1.897 (6) |
| C7—Br2 | 1.905 (2) | 1.899 (6) |
| C13—Br3 | 1.905 (2) | 1.904 (6) |
| Bond Angles (°) | ||
| C1—N1—C7 | 119.23 (16) | 119.9 (5) |
| C1—N1—C13 | 118.88 (16) | 119.8 (5) |
| C7—N1—C13 | 121.88 (16) | 120.2 (5) |
| Sum of C-N-C Angles | 359.99 | 359.9 |
| Dihedral Angles (°) | ||
| N1-C1-C2-C3 | 145.4 (2) | 147.2 (7) |
| N1-C7-C8-C9 | 145.4 (2) | 146.4 (7) |
| N1-C13-C14-C15 | 145.7 (2) | 145.9 (7) |
Data extracted from the Crystallographic Information Files (CIFs) deposited with the Cambridge Crystallographic Data Centre (CCDC), deposition numbers 734566 (neutral) and 734565 (radical cation).
Experimental Protocols
Detailed methodologies for the synthesis and crystallization of both neutral Tris(4-bromophenyl)amine and its radical cation salt are provided below.
Synthesis of Neutral Tris(4-bromophenyl)amine
This procedure involves the electrophilic bromination of triphenylamine (B166846).
Materials:
-
Triphenylamine
-
Bromine
-
Water
Procedure:
-
Dissolve triphenylamine (1 equivalent) in chloroform in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (3 equivalents) in chloroform to the cooled triphenylamine solution with stirring.
-
Continue stirring the reaction mixture at 0°C for one hour. The solution will typically turn a greenish color.
-
Pour the reaction mixture into a beaker containing a 1:1 mixture of ethanol and water to precipitate the crude product.
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from a hot mixture of chloroform and ethanol to yield purified Tris(4-bromophenyl)amine as a crystalline solid.
Synthesis and Crystallization of Tris(4-bromophenyl)aminium Hexachloroantimonate ("Magic Blue")
This protocol describes the one-electron oxidation of neutral Tris(4-bromophenyl)amine to its radical cation salt.
Materials:
-
Tris(4-bromophenyl)amine
-
Antimony(V) chloride (SbCl₅)
-
Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tris(4-bromophenyl)amine in dry dichloromethane.
-
Slowly add a solution of antimony(V) chloride (1 equivalent) in dry dichloromethane to the stirred amine solution.
-
A deep blue precipitate of Tris(4-bromophenyl)aminium hexachloroantimonate will form immediately.
-
Stir the mixture at room temperature for an additional 30 minutes to ensure complete reaction.
-
Collect the blue solid by filtration, wash with a small amount of dry dichloromethane, and dry under vacuum.
-
Single crystals suitable for X-ray diffraction can be grown by slow vapor diffusion of a non-polar solvent (e.g., hexane (B92381) or pentane) into a concentrated solution of the "Magic Blue" salt in dichloromethane.
Logical Relationship: Oxidation Pathway
The transformation from the neutral amine to its radical cation is a straightforward one-electron oxidation process. This can be initiated either chemically, as described in the protocol above, or electrochemically. The resulting radical cation is stabilized by the delocalization of the unpaired electron across the three bromophenyl rings and the central nitrogen atom.
Caption: One-electron oxidation of neutral tris(4-bromophenyl)amine.
References
Evaluating the performance of Tris(4-nitrophenyl)amine against other hole transport materials
For researchers, scientists, and professionals in drug development, the selection of appropriate materials is paramount to advancing organic electronic applications. This guide provides a comparative evaluation of Tris(4-nitrophenyl)amine against established hole transport materials (HTMs) like Spiro-OMeTAD, PTAA, and PEDOT:PSS. Due to a lack of available experimental data for this compound in electronic devices, this analysis combines a theoretical consideration of its properties with a data-driven comparison of the other leading HTMs.
This compound is a derivative of triphenylamine, a core structure widely used in the development of HTMs for perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). However, the presence of three strongly electron-withdrawing nitro groups (-NO₂) is anticipated to significantly impact its electronic properties. These groups are expected to dramatically lower the Highest Occupied Molecular Orbital (HOMO) energy level of the material. While a lower HOMO level can sometimes be advantageous for achieving a high open-circuit voltage (Voc) in perovskite solar cells, an excessively low HOMO level can create a significant energy barrier for hole injection from the perovskite layer, potentially leading to increased charge recombination and reduced device efficiency. The lack of published reports on its use in high-performance PSCs or OLEDs suggests that its properties may not be optimal for these applications.
In contrast, materials like Spiro-OMeTAD, PTAA, and PEDOT:PSS have been extensively studied and have demonstrated high performance in various optoelectronic devices.
Performance Comparison of Hole Transport Materials
The following table summarizes the key performance metrics for Spiro-OMeTAD, PTAA, and PEDOT:PSS based on reported experimental data.
| Property | Spiro-OMeTAD | PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) |
| HOMO Energy Level (eV) | -5.0 to -5.2 | -5.0 to -5.3 | -5.0 to -5.2 |
| LUMO Energy Level (eV) | -1.5 to -2.5 | -2.1 to -2.4 | -2.2 to -3.1 |
| Hole Mobility (cm²/Vs) | 10⁻⁴ to 10⁻³ | 10⁻³ to 10⁻² | 10⁻⁵ to 10⁻¹ |
| Conductivity (S/cm) | 10⁻⁵ to 10⁻⁴ (doped) | 10⁻⁴ to 10⁻³ (doped) | 10⁻³ to 1 (highly conductive grades) |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of hole transport materials. Below are typical experimental protocols for key characterization techniques.
Fabrication and Characterization of Perovskite Solar Cells
A standard procedure for fabricating and testing a perovskite solar cell with a hole transport layer is as follows:
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to ensure a hydrophilic surface.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution, followed by annealing at high temperatures (e.g., 500 °C).
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of methylammonium (B1206745) iodide and lead iodide in a solvent like DMF) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent dripping step is often employed to induce rapid crystallization and form a uniform film. The film is then annealed at a moderate temperature (e.g., 100 °C).
-
Hole Transport Layer (HTL) Deposition: The HTM solution (e.g., Spiro-OMeTAD in chlorobenzene (B131634) with additives like Li-TFSI and tBP) is spin-coated on top of the perovskite layer.
-
Metal Electrode Deposition: A top metal electrode, typically gold or silver, is deposited by thermal evaporation through a shadow mask to define the active area of the device.
-
Device Characterization: The current density-voltage (J-V) characteristics of the completed solar cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator and a source meter. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.
Measurement of Hole Mobility using the Space-Charge Limited Current (SCLC) Method
The hole mobility of an HTM is a critical parameter that can be determined using the SCLC method with a hole-only device architecture:
-
Device Fabrication: A hole-only device is fabricated with the structure: ITO/PEDOT:PSS/HTM/Au. The PEDOT:PSS layer serves as a hole injection layer, and the high work function of gold ensures efficient hole collection while blocking electron injection.
-
J-V Measurement: The current density-voltage (J-V) characteristics of the device are measured in the dark.
-
Data Analysis: The J-V curve is plotted on a log-log scale. In the SCLC region, the current density (J) is proportional to the square of the voltage (V²). The hole mobility (μ) can be extracted by fitting the J-V data to the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/d³) , where ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material, V is the applied voltage, and d is the thickness of the HTM layer.
Determination of HOMO and LUMO Energy Levels by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated:
-
Sample Preparation: The HTM is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Electrochemical Measurement: The measurement is performed in a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). A ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) redox couple is typically used as an internal standard.
-
Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) of the HTM are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas: HOMO = -[E_ox - E(Fc/Fc⁺) + 4.8] eV and LUMO = -[E_red - E(Fc/Fc⁺) + 4.8] eV, where E(Fc/Fc⁺) is the half-wave potential of the ferrocene standard.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the fabrication and characterization of a perovskite solar cell.
Caption: Experimental workflow for determining hole mobility via the SCLC method.
Caption: Process for determining HOMO and LUMO energy levels using cyclic voltammetry.
A Comparative Guide to Experimental Data and Computational Models of Tris(4-nitrophenyl)amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data and computational models for Tris(4-nitrophenyl)amine. By cross-referencing physical and electronic properties, this document aims to offer a comprehensive overview for researchers engaged in the study and application of this and related molecules.
I. Physicochemical and Electronic Properties
The following table summarizes key experimental and computationally derived data for this compound and its analogs. Direct experimental values for this compound are compared with computational data for structurally related triphenylamine (B166846) derivatives to provide a predictive framework.
| Property | Experimental Value (this compound) | Computational Model (Substituted Triphenylamines) | Alternative Compound Data (e.g., TPA-TT-TPA) |
| Melting Point (°C) | >300[1][2] | Not Applicable | Not Available |
| HOMO Energy (eV) | Not available | -6.503 to -7.066[3] | -5.24[4] |
| LUMO Energy (eV) | Not available | -0.462 to -1.156[3] | -2.61[4] |
| HOMO-LUMO Gap (eV) | Not available | 5.910 to 6.122[3] | 2.95[4] |
| Oxidation Potential (V) | Not available | Correlates linearly with computed ionization potentials[5] | Onset at ~0.8 V vs. Fc/Fc+[4] |
| UV-Vis λmax (nm) | Not available | Predictions show redshifts with donor substitution[4][6] | 396[4] |
II. Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.
A. Synthesis of this compound
This protocol is adapted from a literature procedure for the nucleophilic substitution reaction of 4-nitroaniline (B120555) with 1-fluoro-4-nitrobenzene (B44160).[1]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine 4-nitroaniline (1.0 equiv), potassium carbonate (2.3 equiv), and dimethyl sulfoxide (B87167) (DMSO).
-
Initial Stirring: Stir the mixture at ambient temperature for 6 hours.
-
Addition of Reagent: Add 1-fluoro-4-nitrobenzene (2.2 equiv) dropwise to the mixture.
-
Reflux: Heat the reaction mixture to 120 °C and reflux for 48 hours.
-
Precipitation: After cooling, pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralization and Filtration: Neutralize the solution with 1 M HCl. Filter the resulting yellow-to-orange precipitate.
-
Washing: Wash the solid with warm ethanol.
-
Drying: Dry the purified this compound product.
B. UV-Visible Spectroscopy
This generalized protocol is based on characterization methods for similar aromatic compounds.
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., dichloromethane (B109758) or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
C. Cyclic Voltammetry
This protocol outlines a standard procedure for determining the electrochemical properties of triphenylamine derivatives.[7][8]
-
Electrochemical Cell: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.
-
Electrolyte Solution: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). Deoxygenate the solution by bubbling with an inert gas (e.g., argon) for at least 15 minutes.
-
Instrumentation: Use a potentiostat to perform the cyclic voltammetry measurements.
-
Data Acquisition: Scan the potential from an initial value (e.g., 0 V) to a final value (e.g., 1.5 V) and back at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: Determine the onset oxidation potential from the resulting voltammogram. The HOMO energy level can be estimated from this value.
III. Visualizations
A. Synthesis Workflow
The following diagram illustrates the synthetic pathway to this compound.
Caption: Synthetic workflow for this compound.
B. Cross-Referencing Logic
This diagram shows the logical flow for comparing experimental and computational data.
Caption: Logic for cross-referencing data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. トリス(4-ニトロフェニル)アミン technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. Structure–property investigations in urea tethered iodinated triphenylamines - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01856J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structural, electrochemical and photophysical studies of triferrocenyl-substituted 1,3,5-triphenylbenzene: a cyan-light emitting molecul ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT02948C [pubs.rsc.org]
- 8. 1,3,5-Tris(4-aminophenyl)benzene derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Tris(4-nitrophenyl)amine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Tris(4-nitrophenyl)amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance, and its disposal must be managed accordingly to prevent harm to human health and the environment. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow all institutional and regulatory guidelines for hazardous waste disposal.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment (PPE) to prevent skin contact, eye contact, and inhalation of the powdered substance.
Required Personal Protective Equipment:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from dust particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Dust mask type N95 (US) or equivalent | To avoid inhalation of dust. |
All handling of this compound should be conducted in a well-ventilated area or a designated fume hood.
Hazard Identification
This compound is classified with the following hazards according to the Globally Harmonized System (GHS):
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |
Due to these hazards, this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal.
-
Container Management :
-
Labeling :
-
Storage :
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
Containers must be kept tightly capped at all times, except when adding waste.[2]
-
-
Professional Disposal :
Spill and Emergency Procedures
In the event of a spill, avoid generating dust.[3] Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[3] Ensure proper ventilation and wear the appropriate PPE during cleanup. For large spills, or if you are unsure how to proceed, contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
